2'-Deoxy-5-formylcytidine
Beschreibung
The exact mass of the compound Cytidine, 2'-deoxy-5-formyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5/c11-9-5(3-14)2-13(10(17)12-9)8-1-6(16)7(4-15)18-8/h2-3,6-8,15-16H,1,4H2,(H2,11,12,17)/t6-,7+,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBADNGFALQJSIH-XLPZGREQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C=O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C=O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Emergence of a New Layer in Epigenetic Regulation: A Technical Guide to 2'-Deoxy-5-formylcytidine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of epigenetics has been profoundly expanded by the discovery of modified cytosine bases beyond the canonical 5-methylcytosine (B146107) (5mC). Among these, 2'-deoxy-5-formylcytosine (5fC) has emerged from a transient intermediate to a stable epigenetic mark with distinct regulatory functions. Initially identified in 2011, 5fC is a product of the Ten-eleven translocation (TET) enzyme-mediated oxidation of 5mC and plays a crucial role in active DNA demethylation. However, accumulating evidence now points to its role as a semi-permanent modification that influences DNA structure, protein-DNA interactions, and gene expression. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with 5fC, tailored for researchers and professionals in drug development.
Discovery and History: Unveiling the "Seventh Base"
The journey to understanding 5fC began with the exploration of active DNA demethylation, a fundamental process for epigenetic reprogramming. For years, the mechanisms underlying the removal of the highly stable 5mC mark remained elusive. A significant breakthrough came with the discovery of the TET family of dioxygenases, which were found to oxidize 5mC.
In a landmark year for epigenetics, 2011, two independent research groups, one led by Chuan He and Yi Zhang, and the other by Thomas Carell, reported the existence of 5fC in mammalian DNA.[1][2] Using sophisticated mass spectrometry techniques, they identified 5fC in mouse embryonic stem (ES) cells and various mouse organs.[1][2]
Initially, 5fC was primarily viewed as a transient intermediate in the active DNA demethylation pathway.[3][4] The prevailing model proposed that TET enzymes successively oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), then to 5fC, and finally to 5-carboxylcytosine (5caC).[3][4] Both 5fC and 5caC are recognized and excised by Thymine-DNA Glycosylase (TDG), followed by base excision repair (BER) to restore an unmodified cytosine.[5]
However, subsequent research has revealed that 5fC can be a relatively stable modification in the genome, suggesting it may have intrinsic regulatory functions beyond being a simple demethylation intermediate.[6] Studies have shown that 5fC can alter the structure of the DNA double helix and influence the binding of regulatory proteins, thereby modulating transcription.[5] More recently, in 2024, it was discovered that 5fC acts as an activating epigenetic switch during early embryonic development, further solidifying its role as a distinct epigenetic mark.[7][8]
Quantitative Data on 5fC Abundance
The abundance of 5fC is significantly lower than that of 5mC and 5hmC, and its levels vary across different cell types and developmental stages.
| Cell/Tissue Type | Organism | Abundance (% of total Cytosine) | Reference(s) |
| Embryonic Stem (ES) Cells | Mouse | 0.002 - 0.02 | [3][9] |
| Brain (Cerebrum) | Human | Decreases with age | [8] |
| Brain (Cerebral Cortex) | Mouse | ~2-fold lower than human | [8] |
| Mid-gestational Embryos (E11.5) | Mouse | Peak levels | [10] |
Signaling Pathway: The Dynamic Life Cycle of 5fC
The generation and removal of 5fC are tightly regulated processes central to epigenetic dynamics. The primary pathway involves the TET-mediated oxidation of 5mC and subsequent base excision repair.
Experimental Protocols
A variety of methods have been developed for the detection and quantification of 5fC, ranging from global quantification to single-base resolution mapping.
Global 5fC Quantification: Dot Blot Assay
This method provides a semi-quantitative estimation of the total 5fC content in a DNA sample.
Principle: Genomic DNA is denatured and spotted onto a membrane, which is then probed with an antibody specific to 5fC. The signal is detected using a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent or colorimetric reaction.
Generalized Protocol: [11][12][13][14][15]
-
DNA Denaturation: Denature 1-2 µg of genomic DNA in 0.1 M NaOH at 95°C for 10 minutes. Neutralize with an equal volume of cold 2 M ammonium (B1175870) acetate.
-
Membrane Spotting: Spot the denatured DNA onto a nitrocellulose or nylon membrane. Allow the spots to air dry and then UV-crosslink the DNA to the membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 5fC (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager. The intensity of the dots is proportional to the amount of 5fC.
Global 5fC Quantification: ELISA-like Assay
This method offers a more quantitative measure of global 5fC levels.
Principle: Genomic DNA is immobilized on a microplate well. A specific primary antibody binds to 5fC, and a secondary antibody conjugated to an enzyme is used for detection and quantification via a colorimetric substrate.
Generalized Protocol: [2][6][16][17]
-
DNA Coating: Add denatured genomic DNA (typically 100-200 ng) to the wells of a high-binding microplate and incubate overnight at 4°C to allow for DNA adsorption.
-
Blocking: Wash the wells with wash buffer (e.g., PBST) and then add a blocking solution (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add the 5fC-specific primary antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three to five times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add a colorimetric substrate (e.g., TMB) and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add a stop solution (e.g., 2 M H₂SO₄) to each well.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the amount of 5fC. A standard curve using DNA with known amounts of 5fC should be generated for absolute quantification.
Single-Base Resolution Mapping of 5fC
Several sequencing-based methods have been developed for genome-wide mapping of 5fC at single-nucleotide resolution.
-
fC-Seal (5-formylcytosine Selective Chemical Labeling): This method involves the selective chemical labeling of 5fC with a biotin (B1667282) tag, followed by enrichment and sequencing.[12][18]
-
CLEVER-seq (Chemical-Labeling-Enabled C-to-T Conversion Sequencing): This technique utilizes a biocompatible chemical labeling of 5fC that leads to a C-to-T transition during reverse transcription and sequencing, allowing for its identification.
-
redBS-Seq (Reduced Bisulfite Sequencing): This method is based on the chemical reduction of 5fC to 5hmC, which is resistant to bisulfite-induced deamination. By comparing the results of redBS-Seq with standard bisulfite sequencing, 5fC sites can be identified.[19][20]
Future Perspectives and Drug Development Implications
The recognition of 5fC as a distinct epigenetic entity opens up new avenues for research and therapeutic intervention. Understanding the "writers" (TET enzymes), "erasers" (TDG and potentially other repair enzymes), and "readers" (proteins that specifically bind to 5fC) of this mark is crucial. Dysregulation of 5fC levels has been implicated in developmental disorders and cancer.[9][16]
For drug development professionals, the enzymes involved in the 5fC lifecycle represent potential therapeutic targets. Modulators of TET and TDG activity could be explored for their potential to reprogram the epigenome in diseases characterized by aberrant DNA methylation patterns. Furthermore, the development of highly specific and sensitive diagnostic tools to measure 5fC levels in clinical samples could provide valuable biomarkers for disease prognosis and treatment response.
Conclusion
The discovery of 2'-deoxy-5-formylcytidine has added a new layer of complexity and elegance to the field of epigenetics. No longer considered a mere intermediate, 5fC is now appreciated as a stable epigenetic mark with its own regulatory logic. The continued development of innovative techniques to study its distribution and function will undoubtedly uncover further insights into its role in health and disease, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. 5-Formylcytosine: a new epigenetic player - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mabtech.com [mabtech.com]
- 3. Formation and biological consequences of 5-Formylcytosine in genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Formylcytosine alters the structure of the DNA double helix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General ELISA Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 7. news-medical.net [news-medical.net]
- 8. 5-Formylcytosine is an activating epigenetic mark for RNA Pol III during zygotic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scientists Discover a Second Epigenetic DNA Marker | The Scientist [the-scientist.com]
- 10. researchgate.net [researchgate.net]
- 11. Dot Blot Protocol: A Simple and Quick Immunossay Technique: R&D Systems [rndsystems.com]
- 12. Dot blot protocol | Abcam [abcam.com]
- 13. diagenode.com [diagenode.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. A 5-mC Dot Blot Assay Quantifying the DNA Methylation Level of Chondrocyte Dedifferentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Role of 2'-Deoxy-5-formylcytidine in the Genome
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxy-5-formylcytidine (5fC) is a modified nucleobase derived from the oxidation of 5-methylcytosine (B146107) (5mC). Initially identified as a transient intermediate in the active DNA demethylation pathway, emerging evidence suggests that 5fC may also function as a stable and distinct epigenetic mark. This technical guide provides a comprehensive overview of the formation, biological functions, and regulatory significance of 5fC in the mammalian genome. It details the enzymatic pathways governing its creation and removal, its impact on DNA structure and gene expression, and its interaction with specific "reader" proteins. Furthermore, this guide summarizes key quantitative data, outlines detailed experimental protocols for 5fC analysis, and presents visual diagrams of relevant biological pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
The landscape of epigenetics has expanded beyond the canonical 5-methylcytosine (5mC) to include several oxidized derivatives. Among these, this compound (5fC) has garnered significant interest. Discovered in 2011 in mammalian embryonic stem cells, 5fC is a naturally occurring nucleobase broadly distributed throughout the genome, albeit at much lower levels than 5mC and its precursor, 5-hydroxymethylcytosine (B124674) (5hmC).[1][2] While its role as an intermediate in the active DNA demethylation pathway is well-established, recent studies suggest that 5fC may also be a stable epigenetic modification with its own distinct biological functions.[3] This guide delves into the multifaceted role of 5fC, providing a technical resource for the scientific community.
Formation and Turnover of 5fC
The generation and removal of 5fC is a tightly regulated enzymatic process central to DNA demethylation dynamics.
Enzymatic Formation by TET Dioxygenases
5fC is formed through the iterative oxidation of 5mC, a reaction catalyzed by the Ten-Eleven Translocation (TET) family of Fe(II) and α-ketoglutarate-dependent dioxygenases (TET1, TET2, and TET3).[4][5][6] The process occurs in a stepwise manner:
-
5mC to 5hmC: TET enzymes first hydroxylate 5mC to form 5-hydroxymethylcytosine (5hmC).[4][5]
-
5hmC to 5fC: TET enzymes further oxidize 5hmC to generate 5fC.[4][5][7]
-
5fC to 5caC: Subsequently, 5fC can be oxidized once more by TET enzymes to form 5-carboxylcytosine (5caC).[4][5][7]
This enzymatic cascade is crucial for active DNA demethylation, a process essential for genomic imprinting, gene expression regulation, and embryonic development.[4][5]
Removal by the Base Excision Repair Pathway
Once formed, 5fC is recognized and excised from the genome primarily through the Base Excision Repair (BER) pathway. The key enzyme in this process is Thymine-DNA Glycosylase (TDG), which specifically recognizes and cleaves the glycosidic bond of 5fC when paired with guanine.[2][3][8] This action creates an abasic (AP) site, which is then processed by downstream BER enzymes to ultimately restore an unmodified cytosine.[6][9] The critical role of TDG is highlighted by the observation that mouse embryonic stem cells lacking TDG show increased genomic levels of 5fC.[3][8]
Biological Roles of 5fC
The functional significance of 5fC extends beyond its role as a simple metabolic intermediate.
Intermediate in Active DNA Demethylation
The primary and most understood role of 5fC is as a key intermediate in the active, replication-independent pathway for removing methylation marks from DNA.[1][6] This process is vital for epigenetic reprogramming during early development and for dynamic gene regulation in somatic cells.[10] The conversion of the stable 5mC mark into the transient 5fC, which is efficiently targeted by the repair machinery, constitutes a committed step towards demethylation.[11]
A Stable, Standalone Epigenetic Mark
Contrary to the view of 5fC as merely a transient molecule, studies have shown that 5fC can be a chemically stable modification in certain cellular contexts, particularly in post-mitotic tissues like the brain.[3][12] This stability suggests that 5fC may have intrinsic regulatory functions. Recent findings have identified 5fC as an activating epigenetic switch that helps initiate gene expression during early embryonic development, marking it as the second functional epigenetic DNA modification in vertebrates after 5mC.[13][14][15] This activating role is particularly associated with genes transcribed by RNA Polymerase III, which are essential for producing tRNAs and other small RNAs required for the burst of protein synthesis during zygotic genome activation.[10]
Impact on DNA Structure and Stability
The presence of the formyl group at the 5th position of cytosine induces significant structural changes in the DNA double helix.[2][16] Biophysical and structural analyses have revealed that 5fC:
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Decreases the thermal stability of the DNA duplex.[2]
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Increases local DNA flexibility.[2]
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Alters the geometry of the major and minor grooves and leads to helical under-winding.[16]
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Can cause the DNA to adopt a unique conformation, sometimes referred to as "F-DNA," which is distinct from the canonical B-DNA form.[16]
These structural perturbations can influence the binding of DNA-interacting proteins and may be a mechanism by which 5fC exerts its regulatory effects.[16]
Influence on Transcription and Replication
The presence of 5fC in a DNA template can directly affect fundamental cellular processes:
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Transcription: 5fC can act as a roadblock to RNA Polymerase II, causing increased pausing, backtracking, and a reduction in transcription fidelity.[11]
-
Replication: 5fC can form reversible DNA-protein cross-links (DPCs) with lysine (B10760008) residues of histone proteins.[17] These DPCs can act as blocks to DNA replication, although they can be bypassed by specialized translesion synthesis polymerases.[17]
Quantitative Data on 5fC Abundance
5fC is a rare modification, with its abundance varying significantly across different cell types and tissues.
| Cell Type / Tissue (Mouse) | 5fC Abundance (% of total C) | 5fC Abundance (ppm of total C) | Reference(s) |
| Embryonic Stem (ES) Cells | < 0.002% | < 20 ppm | [3] |
| Brain | - | ~15 ppm (most abundant) | [3][12] |
| Liver | - | ~2-5 ppm | [3] |
| Heart | - | ~1-3 ppm | [3] |
| Spleen | - | ~0.5-1 ppm | [3] |
| Kidney | - | ~0.2-0.8 ppm | [3] |
Note: ppm = parts per million.
The levels of 5fC are dynamic during development, and its distribution is not uniform across the genome. In mouse embryonic stem cells, 5fC is enriched at poised enhancers and other gene regulatory elements, suggesting a role in fine-tuning epigenetic states at these regions.[8][11]
Reader Proteins and Downstream Signaling
The biological functions of 5fC are mediated, in part, by "reader" proteins that specifically recognize and bind to this modification. While the field is still evolving, proteomic approaches have identified several candidate 5fC-binding proteins, including transcription factors, chromatin remodelers, and DNA repair proteins.[18][19]
Identified potential readers include:
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ZNF24 and ZSCAN21: These have been demonstrated as potential readers of 5fC-modified DNA.[20]
-
Forkhead box (FOX) proteins: Genome-wide studies suggest these transcription factors may bind to 5fC.[21]
The recruitment of these specific proteins to 5fC sites can initiate downstream signaling cascades, influencing chromatin structure and gene expression. The unique structural features induced by 5fC likely play a key role in the specificity of these interactions.[16]
Experimental Protocols for 5fC Detection and Mapping
A variety of methods have been developed to detect and map 5fC genome-wide, each with its own advantages and limitations.
Chemical Labeling and Enrichment: fC-Seal
The 5-formylcytosine selective chemical labeling (fC-Seal) method provides genome-wide profiling of 5fC.[8][22]
Methodology:
-
Reduction: Genomic DNA is treated with a reducing agent (e.g., NaBH4) to convert 5fC into 5hmC. The original 5hmC remains unchanged.
-
Biotin (B1667282) Tagging: The newly formed 5hmC (derived from 5fC) is then specifically glucosylated and tagged with biotin using a T4 bacteriophage β-glucosyltransferase (β-GT) that transfers a modified glucose moiety from a UDP-glucose analog.
-
Enrichment: The biotin-tagged DNA fragments are captured using streptavidin-coated magnetic beads.
-
Sequencing: The enriched DNA is then sequenced to map the genomic locations of 5fC.
Base-Resolution Mapping: Reduced Bisulfite Sequencing (redBS-Seq)
To achieve single-base resolution, reduced bisulfite sequencing (redBS-Seq) can be employed.[23] This method leverages the differential behavior of 5fC and its reduced product, 5hmC, during bisulfite treatment.
Methodology:
-
Sample Splitting: A genomic DNA sample is split into two aliquots.
-
Reduction: One aliquot is treated with a reducing agent (e.g., NaBH4) to convert 5fC to 5hmC. The other aliquot remains untreated.
-
Bisulfite Conversion: Both aliquots are subjected to standard bisulfite treatment.
-
In the untreated sample (standard BS-Seq), unmodified C is converted to Uracil (read as T), 5mC remains C, 5hmC is converted to cytosine-5-methylenesulfonate (CMS, read as C), and 5fC is converted to U (read as T) .
-
In the reduced sample (redBS-Seq), the original 5fC, now converted to 5hmC, is read as C .
-
-
Sequencing and Comparison: Both libraries are sequenced. The locations of 5fC are identified at single-base resolution by finding C-to-T transitions that are present in the BS-Seq data but absent (i.e., remain as C) in the redBS-Seq data.[23]
Other Methods
-
Oxidative Bisulfite Sequencing (oxBS-Seq): While primarily used to map 5hmC, this method can be part of a comparative workflow to infer 5fC locations. It uses a specific oxidant (e.g., KRuO4) to convert 5hmC to 5fC, which is then read as T after bisulfite treatment.[24]
-
MAB-Seq: A method that allows for the simultaneous and quantitative mapping of both 5fC and 5caC at base resolution.[25]
Conclusion and Future Directions
2'-Deoxy-5-formylcytosine is emerging as a key player in the epigenetic regulation of the genome. It functions not only as a critical intermediate in the pathway of active DNA demethylation but also as a distinct epigenetic mark with the potential to directly influence DNA structure, protein-DNA interactions, and gene expression. Its recently discovered role as an activating mark in early development opens up new avenues of research into the fundamental mechanisms of gene regulation.[13][14]
For drug development professionals, the enzymes that write (TET) and erase (TDG) 5fC represent potential therapeutic targets. Modulating the levels of 5fC could offer novel strategies for diseases characterized by aberrant DNA methylation, such as cancer.[2][15] Future research will undoubtedly focus on elucidating the full spectrum of 5fC reader proteins, understanding its precise role in various biological contexts, and exploring its potential as a biomarker for disease.
References
- 1. Formation and biological consequences of 5-Formylcytosine in genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Formylcytosine - Wikipedia [en.wikipedia.org]
- 3. 5-Formylcytosine can be a stable DNA modification in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TET enzymes - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. TET enzymatic oxidation of 5-methylcytosine, 5-hydroxymethylcytosine and 5-formylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-Formylcytosine: a new epigenetic player - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epigenie.com [epigenie.com]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. Scientists Discover a Second Epigenetic DNA Marker | The Scientist [the-scientist.com]
- 15. sciencedaily.com [sciencedaily.com]
- 16. 5-Formylcytosine alters the structure of the DNA double helix - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-Formylcytosine mediated DNA–protein cross-links block DNA replication and induce mutations in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein interactions at oxidized 5-methylcytosine bases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Are there specific readers of oxidized 5-methylcytosine bases? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proteome‐Wide Profiling of Readers for DNA Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Beyond the marks: reader-effectors as drivers of epigenetics and chromatin engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 5fC Sequencing Services Services - CD Genomics [cd-genomics.com]
- 23. Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 24. epigenie.com [epigenie.com]
- 25. MAB-Seq [illumina.com]
The Enzymatic Architecture of Epigenetic Reprogramming: A Technical Guide to 5-Formylcytosine Formation by TET Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ten-eleven translocation (TET) family of enzymes are central players in the dynamic regulation of the epigenome. These Fe(II) and α-ketoglutarate-dependent dioxygenases catalyze the iterative oxidation of 5-methylcytosine (B146107) (5mC), a canonical epigenetic mark associated with transcriptional silencing, to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[1][2][3] This sequential oxidation pathway is a primary mechanism of active DNA demethylation in mammals and is crucial for embryonic development, gene regulation, and the maintenance of cellular identity.[1][4] The formation of 5fC represents a critical juncture in this pathway, serving as a substrate for base excision repair initiated by thymine-DNA glycosylase (TDG), ultimately leading to the restoration of an unmodified cytosine.[2][3] This in-depth technical guide provides a comprehensive overview of the enzymatic formation of 5fC by TET enzymes, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
The Catalytic Mechanism of TET Enzymes
TET enzymes belong to the broader family of α-ketoglutarate-dependent dioxygenases.[1] The core catalytic process involves the incorporation of one oxygen atom from molecular oxygen (O₂) into the methyl group of 5mC. This reaction is coupled with the oxidative decarboxylation of the co-substrate α-ketoglutarate to succinate (B1194679) and CO₂. The catalytic cycle can be summarized in the following key steps:
-
Substrate and Cofactor Binding: The reaction initiates with the binding of the co-substrate α-ketoglutarate and the DNA substrate containing 5mC to the active site of the TET enzyme. The active site contains a highly conserved triad (B1167595) of two histidine and one aspartate residue that coordinates a ferrous iron (Fe(II)) atom.
-
Oxygen Activation: Molecular oxygen binds to the Fe(II) center.
-
Oxidative Decarboxylation: A series of electron transfers leads to the oxidative decarboxylation of α-ketoglutarate, forming succinate and a highly reactive Fe(IV)=O (ferryl-oxo) intermediate.
-
Hydroxylation: The ferryl-oxo intermediate abstracts a hydrogen atom from the methyl group of 5mC, creating a radical species. This is followed by the transfer of the hydroxyl group from the Fe(III)-OH intermediate to the methyl radical, resulting in the formation of 5hmC.
-
Iterative Oxidation to 5fC: TET enzymes can further oxidize 5hmC to 5fC in a similar fashion. The hydroxyl group of 5hmC is oxidized to a formyl group. This process can be iterative, with the enzyme potentially catalyzing multiple oxidation steps in a single binding event.[1][2]
This stepwise oxidation process is crucial for the fine-tuning of epigenetic states and is tightly regulated within the cell.
Quantitative Data on TET Enzyme Activity and 5fC Abundance
The kinetic parameters of TET enzymes and the cellular abundance of 5fC provide critical insights into the efficiency and physiological relevance of this epigenetic modification.
Table 1: Kinetic Parameters of TET Enzymes
While comprehensive kcat and Km values for all TET isoforms and their substrates are not consistently reported across the literature, initial reaction rate studies provide valuable comparative data.
| Enzyme | Substrate | Initial Reaction Rate (nM/min) | Fold Difference vs. 5mC | Reference |
| Tet2 | 5mC | 429 | 1 | [1][5] |
| Tet2 | 5hmC | 87.4 | 4.9 | [1][5] |
| Tet2 | 5fC | 56.6 | 7.6 | [1][5] |
Note: These values represent initial reaction rates and are not Michaelis-Menten constants. They provide a relative comparison of substrate preference.
Table 2: Abundance of 5mC and its Oxidized Derivatives in Mouse Embryonic Stem Cells (mESCs)
| Modification | Abundance (per 10⁶ C) | Reference |
| 5mC | ~43,000 | [6] |
| 5hmC | ~1,300 | [6] |
| 5fC | ~20 | [6] |
| 5caC | ~3 | [6] |
Table 3: IC₅₀ Values of Selected TET Inhibitors
| Inhibitor | Target Enzyme(s) | IC₅₀ (µM) | Reference |
| Bobcat339 | TET1 | 33 | [7] |
| Bobcat339 | TET2 | 73 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the enzymatic formation and detection of 5fC.
In Vitro TET Enzyme Activity Assay
This protocol describes a method to assess the activity of purified TET enzymes on a DNA substrate, with the products analyzed by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Purified recombinant TET enzyme (e.g., TET1, TET2, or TET3 catalytic domain)
-
Double-stranded DNA oligonucleotide substrate containing one or more 5mC residues
-
Assay Buffer: 50 mM HEPES (pH 8.0), 100 mM NaCl, 75 µM Fe(NH₄)₂(SO₄)₂, 2 mM Ascorbate, 1 mM α-ketoglutarate, 1 mM DTT
-
Nuclease P1
-
Alkaline Phosphatase
-
LC-MS grade water and acetonitrile (B52724)
-
Formic acid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the DNA substrate (final concentration ~0.5 µM) with the assay buffer.
-
Enzyme Addition: Add the purified TET enzyme to the reaction mixture to a final concentration of ~1 µM.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-3 hours). For kinetic studies, shorter incubation times (e.g., 2.5-10 minutes) and multiple time points are recommended.[1]
-
Reaction Quenching: Stop the reaction by adding EDTA to a final concentration of 10 mM or by heat inactivation at 65°C for 20 minutes.
-
DNA Digestion:
-
Add Nuclease P1 to the reaction mixture and incubate at 37°C for 1 hour to digest the DNA into individual nucleotides.
-
Add alkaline phosphatase and incubate at 37°C for another hour to dephosphorylate the nucleotides.
-
-
Sample Preparation for LC-MS:
-
Centrifuge the digested sample to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the nucleosides using a C18 reverse-phase HPLC column with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Detect and quantify the different cytosine modifications (C, 5mC, 5hmC, 5fC, 5caC) using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[8]
-
Dot Blot Assay for 5fC Detection
This protocol provides a semi-quantitative method to detect the presence of 5fC in genomic DNA.
Materials:
-
Genomic DNA samples
-
Denaturation Buffer: 0.1 M NaOH
-
Neutralization Buffer: 6.6 M Ammonium Acetate
-
Nitrocellulose or nylon membrane
-
UV cross-linker
-
Blocking Buffer: 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary antibody specific for 5fC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
DNA Denaturation: Dilute genomic DNA samples in denaturation buffer and heat at 95°C for 10 minutes.[9]
-
Neutralization: Cool the samples on ice and add neutralization buffer.[7]
-
Spotting: Carefully spot 1-2 µL of each denatured DNA sample onto the membrane.[10] Allow the spots to air dry completely.
-
Cross-linking: UV-crosslink the DNA to the membrane.[7]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle shaking.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-5fC antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the signal using an imaging system.[9]
Enzyme-Linked Immunosorbent Assay (ELISA) for 5fC Quantification
This protocol describes a quantitative method for measuring the global levels of 5fC in genomic DNA.
Materials:
-
High-binding 96-well ELISA plate
-
Genomic DNA samples
-
Coating Buffer
-
Denaturation Buffer
-
Blocking Buffer (e.g., 5% BSA in PBST)
-
Primary antibody specific for 5fC
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
DNA Coating: Denature genomic DNA samples and standards by heating. Dilute the denatured DNA in Coating Buffer and add 100 µL to each well of the ELISA plate. Incubate for 1 hour at 37°C to allow the DNA to bind to the plate.[11][12]
-
Blocking: Wash the wells with PBST. Add 200 µL of Blocking Buffer to each well and incubate for 30 minutes at 37°C.[11]
-
Primary Antibody Incubation: Wash the wells. Add 100 µL of the diluted primary anti-5fC antibody to each well and incubate for 1 hour at 37°C.[11]
-
Secondary Antibody Incubation: Wash the wells. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
-
Color Development: Wash the wells. Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 10-30 minutes.[11][12]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm using a plate reader.
-
Quantification: Generate a standard curve using known amounts of 5fC-containing DNA and use it to determine the concentration of 5fC in the unknown samples.
Signaling Pathways and Experimental Workflows
The activity of TET enzymes is intricately regulated by various signaling pathways, and their function can be investigated through specific experimental workflows.
Signaling Pathways Regulating TET Enzymes
The expression and activity of TET enzymes are influenced by major developmental and cancer-related signaling pathways.
References
- 1. Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TET proteins and 5-methylcytosine oxidation in hematological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. novateinbio.com [novateinbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhanced 5-methylcytosine detection in single-molecule, real-time sequencing via Tet1 oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. bioscience.co.uk [bioscience.co.uk]
2'-Deoxy-5-formylcytidine: A Key Intermediate in Active DNA Demethylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
For decades, 5-methylcytosine (B146107) (5mC) was considered the primary, stable epigenetic modification of DNA in vertebrates, predominantly associated with gene silencing. The discovery of the Ten-Eleven Translocation (TET) family of dioxygenases has revolutionized this view, unveiling a dynamic process of active DNA demethylation. Central to this pathway is the transient intermediate, 2'-deoxy-5-formylcytidine (5fC). Initially perceived as a mere stepping stone in the conversion of 5mC back to unmodified cytosine (C), emerging evidence now suggests that 5fC may also function as a stable epigenetic mark with its own regulatory roles.[1][2] This technical guide provides a comprehensive overview of 5fC, detailing its formation and fate, its quantitative abundance in various biological contexts, detailed experimental protocols for its study, and its significance in health and disease.
The Enzymatic Pathway of 5fC Formation and Excision
The journey from the stable repressive mark of 5mC to unmodified cytosine involves a series of oxidative reactions catalyzed by the TET enzymes, followed by the action of the base excision repair (BER) machinery.
Formation of 5fC:
The formation of 5fC is a multi-step enzymatic process initiated by the TET family of Fe(II)- and 2-oxoglutarate-dependent dioxygenases (TET1, TET2, and TET3).[3] These enzymes iteratively oxidize the methyl group of 5-methylcytosine (5mC) to generate 5-hydroxymethylcytosine (B124674) (5hmC), which is then further oxidized to 5fC. The TET enzymes can further oxidize 5fC to 5-carboxylcytosine (5caC).[4][5]
Excision of 5fC:
Once formed, 5fC is recognized and excised by Thymine DNA Glycosylase (TDG), a key enzyme in the BER pathway.[6][7] TDG cleaves the N-glycosidic bond between the 5fC base and the deoxyribose sugar, creating an abasic (AP) site. This AP site is then processed by the downstream components of the BER pathway, ultimately leading to the insertion of an unmodified cytosine and the restoration of the original DNA sequence.[6][7]
dot
References
- 1. 5-Formylcytosine can be a stable DNA modification in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Formylcytosine - Wikipedia [en.wikipedia.org]
- 3. Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation and biological consequences of 5-Formylcytosine in genomic DNA [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic Space Engineering as a Strategy to Activate C-H Oxidation on 5-Methylcytosine in Mammalian Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epigentek.com [epigentek.com]
- 7. Epigenase Thymine DNA Glycosylase (TDG) Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
An In-depth Technical Guide to 2'-Deoxy-5-formylcytidine: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-5-formylcytidine (f5dC) is a modified pyrimidine (B1678525) nucleoside that plays a crucial role in epigenetics and DNA repair mechanisms. As an oxidation product of 5-methylcytidine, f5dC is an important intermediate in the active DNA demethylation pathway. Its presence in DNA can have significant biological consequences, including influencing protein-DNA interactions and potentially leading to mutations. This guide provides a comprehensive overview of the chemical properties, stability, and key experimental methodologies related to f5dC, intended for professionals in research and drug development.
Chemical and Physical Properties
This compound is a white to off-white solid powder.[1][2] Its core chemical and physical characteristics are essential for its handling, experimental use, and understanding its biological function.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₃O₅ | [1][2][3] |
| Molecular Weight | 255.23 g/mol | [1][2][3] |
| Exact Mass | 255.09 g/mol | [2] |
| CAS Number | 137017-45-9 | [1][2][3] |
| Appearance | White to off-white solid powder | [1][2] |
| Purity | ≥95% (HPLC) | [2] |
| UV Spectroscopy | λmax: 283 nm (in Tris-HCl, pH 7.5) | [2] |
| Molar Extinction Coeff. | ε: 11.0 L mmol⁻¹ cm⁻¹ | [2][4] |
| Storage Conditions | -20°C or below | [2][3][4] |
Stability and Reactivity
The stability of f5dC is a critical factor in its biological role and experimental handling. The formyl group imparts unique reactivity compared to other cytosine modifications.
Thermal Stability in DNA Duplexes
The presence of f5dC within a DNA duplex affects its thermal stability. Studies using thermal denaturation have shown that the base pairing partner opposite f5dC significantly influences the melting temperature (Tₘ) of the duplex.
-
An f5dC:G base pair has a Tₘ comparable to a standard mC:G base pair (61°C).[5]
-
Mismatches with adenine (B156593) (f5dC:A), cytosine (f5dC:C), or thymine (B56734) (f5dC:T) significantly reduce the thermal stability of the duplex.[5]
This suggests that while f5dC pairs correctly with guanine, mismatches are highly destabilizing, which may be a recognition signal for DNA repair machinery.
pH-Dependent Stability and Hydration
The formyl group of f5dC exists in a pH-dependent equilibrium with its hydrated gem-diol form.[6]
-
Under neutral pH conditions, direct detection of the hydrate (B1144303) is difficult due to its very low abundance.[6]
-
At an acidic pH of 2, the hydrated form becomes more detectable, accounting for approximately 0.5% of the total species.[6] This process is reversible upon neutralization.[6]
Reactions of 2'-deoxycytidine (B1670253) with aldehydes like acrolein, which also possess a formyl group, proceed most rapidly at acidic or neutral pH.[7]
Figure 1: pH-dependent equilibrium of this compound and its hydrate form.
Mutagenic Potential
The chemical nature of f5dC can lead to mutations during DNA replication. It has been shown to induce C→T transition mutations as well as C→A and C→G transversion mutations.[4] In vitro studies with DNA polymerases have demonstrated that dAMP and TMP can be misincorporated opposite f5dC, suggesting a molecular basis for its mutagenicity.[5]
Experimental Protocols
Protocol 1: Synthesis of Oligodeoxynucleotides (ODNs) Containing f5dC
A common method for preparing ODNs with f5dC involves standard phosphoramidite (B1245037) chemistry to incorporate a precursor, followed by a chemical modification step.
Methodology:
-
Solid-Phase Synthesis: Synthesize the desired oligodeoxynucleotide on a solid support using standard phosphoramidite chemistry. At the position where f5dC is required, a 5-(1,2-dihydroxyethyl)-2'-deoxycytidine phosphoramidite precursor is used.
-
Deprotection: Cleave the ODN from the solid support and remove protecting groups using standard conditions (e.g., concentrated ammonium (B1175870) hydroxide).
-
Oxidation: Treat the purified ODN (containing the diol precursor) with an aqueous solution of sodium periodate (B1199274) (NaIO₄) at a low temperature (e.g., 4°C) for approximately 30 minutes.[5] The periodate cleaves the C-C bond of the diol, yielding the 5-formyl group.
-
Quenching and Purification: Quench the reaction by adding glycerol.[5] Purify the final f5dC-containing ODN using a suitable method, such as C18 reverse-phase HPLC.[5] Desalt the purified ODN using a C18 silica (B1680970) gel column.[5]
Figure 2: Workflow for the synthesis of f5dC-containing oligodeoxynucleotides.
Protocol 2: Analysis of Duplex Stability by Thermal Denaturation (UV Melting)
This protocol determines the melting temperature (Tₘ) of a DNA duplex, providing insight into its thermodynamic stability.
Methodology:
-
Sample Preparation: Prepare a solution containing the f5dC-modified ODN and its complementary strand at equimolar concentrations (e.g., 3 µM each).[5] The solution should be in a buffered medium, such as 10 mM sodium cacodylate (pH 7.0) with 10 mM NaCl.[5]
-
Annealing: Heat the sample to 95°C for 5 minutes to ensure complete denaturation of any secondary structures.[5] Then, allow the solution to cool gradually to room temperature to facilitate duplex formation.
-
Data Acquisition: Place the sample in a spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm while increasing the temperature at a constant rate (e.g., 0.5°C per minute).[5]
-
Data Analysis: Plot the absorbance as a function of temperature. The Tₘ is the temperature at which 50% of the duplex DNA has dissociated into single strands, identified as the inflection point of the melting curve (the maximum of the first derivative).
Figure 3: Experimental workflow for thermal denaturation analysis of DNA duplexes.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 5-Formyl-dC, Other 2'-Deoxy-nucleosides - Jena Bioscience [jenabioscience.com]
- 3. This compound | 137017-45-9 | ND63556 [biosynth.com]
- 4. 5-Formyl-2’-deoxycytidine-5’-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 5. Synthesis and properties of oligonucleotides containing 5-formyl-2′-deoxycytidine: in vitro DNA polymerase reactions on DNA templates containing 5-formyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pH‐Dependence of the Hydration of 5‐Formylcytosine: an Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of 2'-deoxycytidine and 2'-deoxyuridine adducts formed in reactions with acrolein and 2-bromoacrolein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Epigenetic Enigma: A Technical Guide to Physiological 5-Formylcytosine in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-formylcytosine (B1664653) (5fC), once considered a transient intermediate in the DNA demethylation pathway, is now emerging as a stable epigenetic modification with potential standalone functions. Its extremely low physiological abundance has historically posed significant challenges to its detection and quantification. This technical guide provides a comprehensive overview of the physiological concentrations of 5fC across various mammalian cell types and tissues, details the experimental protocols for its analysis, and illustrates the key molecular pathways in which it is involved. Understanding the nuances of 5fC biology is critical for advancing our knowledge of epigenetic regulation in development, disease, and for the development of novel therapeutic strategies.
Physiological Concentrations of 5-Formylcytosine
The concentration of 5fC is highly variable depending on the cell type, developmental stage, and tissue. It is generally present at much lower levels than its precursor, 5-hydroxymethylcytosine (B124674) (5hmC).[1] The following tables summarize the currently available quantitative data on 5fC levels in mammalian cells and tissues.
Table 1: 5-Formylcytosine (5fC) Levels in Mouse Tissues and Cells
| Tissue/Cell Type | 5fC Level (% of total cytosines) | 5fC Level (parts per million of total cytosines) | Reference(s) |
| Embryonic Stem (ES) Cells | < 0.002% | < 20 ppm | [2] |
| Various Adult Tissues | - | 0.2 - 15 ppm | [2] |
| Cerebrum (Adult) | - | Similar to human adult cerebrum | [3] |
| Cerebrum (Newborn, p1) | Higher than adult | - | [3] |
| Cerebrum (p14) | Decreasing | - | [3] |
| Kidney (p1, p14, adult) | Variable with age | - | [3] |
| Heart (Adult) | - | Levels can decrease with age | [2] |
| Liver (Adult) | - | Levels can decrease with age while 5hmC increases | [2] |
Table 2: 5-Formylcytosine (5fC) Levels in Human Tissues
| Tissue/Cell Type | 5fC Level (% relative to Guanine) | 5fC Level (modifications per nucleoside) | Reference(s) |
| Cerebrum (Adult, 61 years) | ~2-3 x 10⁻⁴ % | 4-8 x 10⁻⁷ | [3] |
| Cerebrum (Adult, 85 years) | ~2-3 x 10⁻⁴ % | 4-8 x 10⁻⁷ | [3] |
| Grey Matter (Adult) | Similar levels in two individuals | - | [3] |
| White Matter (Adult, 85 years) | Increased compared to grey matter | - | [3] |
| Non-neuronal brain cells | 9.8 x 10⁻⁴ % | - | [3] |
| Neurons | 7.1 x 10⁻⁴ % | - | [3] |
The Role of 5-Formylcytosine in DNA Demethylation
5-formylcytosine is a key intermediate in the active DNA demethylation pathway, a fundamental process for epigenetic reprogramming.[4] This pathway is initiated by the Ten-Eleven Translocation (TET) family of dioxygenases.[5][6]
The process begins with the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (5hmC) by TET enzymes.[5] Subsequently, TET enzymes can further oxidize 5hmC to 5fC and then to 5-carboxylcytosine (5caC).[4][7] Both 5fC and 5caC are recognized and excised by the enzyme Thymine-DNA Glycosylase (TDG) through the base excision repair (BER) pathway.[8][9] This multi-step process ultimately results in the replacement of the modified cytosine with an unmodified cytosine, thereby achieving demethylation.[7]
Experimental Protocols for 5-Formylcytosine Detection
The low abundance of 5fC necessitates highly sensitive and specific detection methods. A variety of techniques have been developed, ranging from antibody-based assays to sophisticated sequencing methodologies.
Antibody-Based Methods
These methods utilize antibodies that specifically recognize 5fC.
-
Dot Blot Analysis: A straightforward method for detecting the presence of 5fC in a DNA sample.
-
DNA Denaturation: Genomic DNA is denatured to single strands.
-
Membrane spotting: The denatured DNA is spotted onto a nitrocellulose or nylon membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a polyclonal or monoclonal antibody specific to 5fC.[10][11]
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is added.
-
Detection: The signal from the labeled secondary antibody is detected, indicating the presence of 5fC.
-
-
ELISA-based Quantification: Commercial kits, such as the MethylFlash™ 5-Formylcytosine (5-fC) DNA Quantification Kit, allow for the colorimetric quantification of global 5fC levels.[12]
-
DNA Binding: DNA is bound to microplate wells with high DNA affinity.
-
Antibody Detection: A capture antibody and a detection antibody specific for 5fC are used to generate a signal.
-
Quantification: The absorbance is read on a microplate reader, and the amount of 5fC is determined by comparison to a standard curve.
-
Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly accurate method for quantifying global levels of 5fC.[13][14]
-
DNA Digestion: Genomic DNA is enzymatically digested into individual nucleosides.
-
Chromatographic Separation: The nucleoside mixture is separated by high-performance liquid chromatography (HPLC).
-
Mass Analysis: The separated nucleosides are ionized and their mass-to-charge ratio is determined by a mass spectrometer.
-
Quantification: The amount of 5-formyl-2'-deoxycytidine is quantified based on its unique mass and fragmentation pattern.
Sequencing-Based Methods
Several innovative sequencing techniques have been developed to map the genomic location of 5fC at single-base resolution.
-
Reduced Bisulfite Sequencing (redBS-Seq): This method involves the selective chemical reduction of 5fC to 5hmC, followed by standard bisulfite sequencing.[15][16] The difference in sequencing reads between redBS-Seq and conventional bisulfite sequencing reveals the locations of 5fC.[16]
-
5fC Chemically Assisted Bisulfite Sequencing (fCAB-Seq): In this approach, 5fC is chemically protected from deamination during bisulfite treatment.[8] Comparison with a standard bisulfite sequencing run allows for the identification of 5fC residues.
-
5-formylcytosine selective chemical labeling (fC-Seal): This technique involves the chemical reduction of 5fC to 5hmC, followed by biotin (B1667282) tagging to enrich for 5fC-containing DNA fragments before sequencing.[8][17]
-
Methylase-Assisted Bisulfite Sequencing (MAB-Seq): This method allows for the simultaneous mapping of 5fC and 5caC at single-base resolution.[18]
-
Chemical-labeling-enabled C-to-T conversion sequencing (CLEVER-seq): A bisulfite-free method for detecting the genome-wide distribution of 5fC at single-base and single-cell resolution.[19]
Future Perspectives
The field of 5fC research is rapidly evolving. While its role as a demethylation intermediate is well-established, evidence suggests that 5fC may also function as a stable epigenetic mark, potentially recruiting specific reader proteins to regulate gene expression.[1][20] The development of more sensitive and accessible detection technologies will be crucial for unraveling the full spectrum of 5fC's biological functions. A deeper understanding of the dynamics of 5fC in health and disease holds immense promise for the development of novel diagnostic biomarkers and therapeutic interventions targeting the epigenome.
References
- 1. 5-Formylcytosine - Wikipedia [en.wikipedia.org]
- 2. 5-Formylcytosine can be a stable DNA modification in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Age-Dependent Levels of 5-Methyl-, 5-Hydroxymethyl-, and 5-Formylcytosine in Human and Mouse Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epigenie.com [epigenie.com]
- 5. TET enzymes - Wikipedia [en.wikipedia.org]
- 6. Tet family proteins and 5-hydroxymethylcytosine in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation and biological consequences of 5-Formylcytosine in genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Formylcytosine alters the structure of the DNA double helix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. 5-Formylcytosine (5-fC) Polyclonal Antibody (61223) [thermofisher.com]
- 12. MethylFlash 5-Formylcytosine (5-fC) DNA Quantification Kit (Colorimetric) | EpigenTek [epigentek.com]
- 13. Detection and Application of 5-Formylcytosine and 5-Formyluracil in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tissue Distribution of 5-Hydroxymethylcytosine and Search for Active Demethylation Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5fC Sequencing Services Services - CD Genomics [cd-genomics.com]
- 18. MAB-Seq [illumina.com]
- 19. Single-Cell 5fC Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 5-Formylcytosine can be a stable DNA modification in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
distribution of 5-formylcytosine in different tissues and cell types
An In-depth Technical Guide to the Distribution of 5-Formylcytosine (B1664653) in Tissues and Cell Types
Introduction
5-formylcytosine (5fC) is a modified pyrimidine (B1678525) base derived from the oxidation of 5-hydroxymethylcytosine (B124674) (5hmC), a reaction catalyzed by the Ten-Eleven Translocation (TET) family of enzymes.[1][2] Initially identified as a transient intermediate in the active DNA demethylation pathway, 5fC is now recognized for its potential role as a stable epigenetic mark in its own right.[3][4][5] This modification is an essential component of epigenetic reprogramming, particularly during embryonic development, and its dysregulation has been implicated in various diseases, including cancer.[3][6]
This technical guide provides a comprehensive overview of the distribution of 5fC across different mammalian tissues and cell types. It summarizes quantitative data, details the experimental protocols for 5fC detection and mapping, and illustrates the core signaling pathways involved in its regulation.
Quantitative Distribution of 5-Formylcytosine
5fC is a low-abundance modification, generally estimated to constitute 20 to 200 parts per million of all cytosines in the genome.[7] Its levels vary significantly depending on the specific cell type and developmental stage. Mouse embryonic stem cells (mESCs) and neuronal cells are among the cell types with the highest reported concentrations.[6][8]
5fC Levels in Tissues and Cell Types
The following table summarizes the quantitative levels of 5fC reported in various biological contexts.
| Tissue/Cell Type | Organism | 5fC Level (% of CpG or total C) | Method of Quantification | Reference(s) |
| Embryonic Development | ||||
| Human Preimplantation Embryo (Pronuclei) | Human | ~0.106% of CpGs | CLEVER-seq | [7] |
| Human Preimplantation Embryo (First Polar Body) | Human | ~0.062% of CpGs | CLEVER-seq | [7] |
| Mouse Embryonic Stem Cells (mESCs) | Mouse | Enriched at poised and active enhancers, CpG islands of promoters | fC-Seal, fCAB-Seq | [6][9][10] |
| Adult Tissues | ||||
| Mouse Brain | Mouse | Highest concentrations among adult tissues | LC-MS, Immunohistochemistry | [8] |
| Mouse Heart | Mouse | Significant quantities detected | LC-MS | [8] |
| Mouse Liver | Mouse | Significant quantities detected | LC-MS | [5] |
| Mouse Myocardium | Mouse | Significant quantities detected | LC-MS | [5] |
| Cell Lines | ||||
| HeLa Cells | Human | Detected in chromatin-associated RNA (caRNA) | f5C-seq | [11][12] |
| NIH3T3, HeLa | Mouse, Human | Very low or undetectable amounts at specific examined loci | Enzyme-based qPCR | [13] |
| Disease States | ||||
| Human Breast Cancer Tissue | Human | Increased levels of 5fC observed in tumor tissue vs. adjacent normal tissue | LC-HRMS | [14] |
Functional Roles and Signaling Pathways
The primary role of 5fC is as an intermediate in the active DNA demethylation pathway. This process involves the sequential oxidation of 5-methylcytosine (B146107) (5mC) by TET enzymes and subsequent excision of 5fC and 5-carboxylcytosine (5caC) by Thymine (B56734) DNA Glycosylase (TDG), followed by base excision repair (BER).[15][16] This pathway is crucial for resetting epigenetic marks during development and regulating gene expression.
Beyond its role as an intermediate, 5fC can function as a stable epigenetic mark.[5] It is enriched at specific regulatory elements like poised enhancers and CpG islands of active promoters, suggesting a role in transcriptional regulation.[6][9] The presence of 5fC can influence DNA structure, increase DNA flexibility, and affect the rate and fidelity of transcription by RNA Polymerase II.[10][17] Recent studies have shown that 5fC acts as an activating epigenetic mark that promotes the expression of genes transcribed by RNA Polymerase III during zygotic genome activation in embryos.[3][18]
Experimental Protocols for 5fC Detection
Accurate detection and quantification of the low-abundance 5fC mark require highly sensitive and specific methodologies. Several key techniques have been developed, moving from antibody-based enrichment to single-base resolution sequencing.
Reduced Bisulfite Sequencing (redBS-Seq)
RedBS-Seq is a chemical method that provides quantitative, single-base resolution mapping of 5fC.[19] It distinguishes 5fC from other cytosine modifications by leveraging a selective chemical reduction step prior to standard bisulfite sequencing.
Methodology:
-
Sample Preparation: Genomic DNA is extracted and purified.
-
Chemical Reduction: The DNA is treated with aqueous sodium borohydride (B1222165) (NaBH₄). This selectively reduces 5fC to 5hmC. Other cytosine bases (C, 5mC, 5hmC, 5caC) remain unchanged.[19]
-
Bisulfite Conversion: The reduced DNA undergoes standard sodium bisulfite treatment. During this step:
-
Unmethylated Cytosine (C) is converted to Uracil (U).
-
5mC remains as 5mC.
-
5hmC is converted to cytosine-5-methylsulfonate (CMS).
-
The newly reduced 5fC (now 5hmC) is also converted to CMS.
-
-
PCR Amplification & Sequencing: The converted DNA is amplified by PCR, where U is read as Thymine (T), and both 5mC and CMS are read as Cytosine (C).
-
Data Analysis: The level of 5fC at a specific site is quantified by comparing the sequencing results of redBS-Seq with a standard Bisulfite Sequencing (BS-Seq) run on an unreduced aliquot of the same DNA. In BS-Seq, 5fC is read as T, whereas in redBS-Seq, it is read as C. The difference in the 'C' read count between the two methods corresponds to the level of 5fC.[19]
Other Key Methodologies
-
5-formylcytosine selective chemical labeling (fC-Seal): A genome-wide profiling method that involves selective chemical labeling of 5fC, enabling its enrichment and subsequent sequencing. This approach avoids antibody-based steps.[9][20]
-
Chemically assisted bisulfite sequencing (fCAB-Seq): A base-resolution detection method where 5fC is protected from bisulfite-mediated deamination through a hydroxylamine-based reaction, allowing it to be read as 'C' after sequencing.[9]
-
Methylase-assisted bisulfite sequencing (MAB-Seq): This technique uses the M.SssI CpG methyltransferase to methylate unprotected cytosines. In the subsequent bisulfite treatment, only the original 5fC and 5caC are read as 'T', providing a direct mapping of these modifications.[21]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly accurate method for the global quantification of DNA modifications. It involves enzymatic digestion of genomic DNA into single nucleosides, followed by separation via liquid chromatography and detection by tandem mass spectrometry.[22][23] This technique provides absolute quantification but does not yield sequence-specific information.
-
f5C-seq for RNA: A quantitative method to map 5-formylcytosine in RNA. It uses pic-borane to reduce f5C to dihydrouracil (B119008) (DHU), which is then read as a 'T' during reverse transcription, creating a unique C-to-T mutation signature at the modification site.[11][12]
Conclusion
5-formylcytosine, while present in low amounts, is a critical player in the dynamic landscape of the epigenome. Its distribution is highly specific to cell type and developmental context, with notable enrichment in embryonic stem cells and neuronal tissues. Functioning as both a key intermediate in the active demethylation pathway and a potential standalone regulatory mark, 5fC is integral to processes of epigenetic reprogramming and gene expression control. The development of sophisticated, single-base resolution sequencing techniques has been pivotal in uncovering the genomic locations and potential functions of 5fC, paving the way for further research into its role in both normal physiology and complex diseases. This guide provides a foundational understanding for researchers and professionals aiming to explore the nuanced world of this "seventh" base of the genome.
References
- 1. Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TET enzymes - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. 5-Formylcytosine - Wikipedia [en.wikipedia.org]
- 5. 5-Formylcytosine can be a stable DNA modification in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genome-wide distribution of 5-formylcytosine in embryonic stem cells is associated with transcription and depends on thymine DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Formylcytosine landscapes of human preimplantation embryos at single-cell resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue Distribution of 5-Hydroxymethylcytosine and Search for Active Demethylation Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epigenie.com [epigenie.com]
- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 12. A Quantitative Sequencing Method for 5-Formylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tissue-specific distribution and dynamic changes of 5-hydroxymethylcytosine in mammalian genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Accurate quantification of 5-Methylcytosine, 5-Hydroxymethylcytosine, 5-Formylcytosine, and 5-Carboxylcytosine in genomic DNA from breast cancer by chemical derivatization coupled with ultra performance liquid chromatography- electrospray quadrupole time of flight mass spectrometry analysis | Semantic Scholar [semanticscholar.org]
- 15. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | TET Enzymes and 5hmC in Adaptive and Innate Immune Systems [frontiersin.org]
- 17. 5-Formylcytosine alters the structure of the DNA double helix - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5-Formylcytosine is an activating epigenetic mark for RNA Pol III during zygotic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 5fC Sequencing Services Services - CD Genomics [cd-genomics.com]
- 21. Genome-wide Profiling of 5fC and 5caC, Other DNA Methylation Variants Analysis - CD BioSciences [epigenhub.com]
- 22. Quantification of Site-Specific 5-Formylcytosine by Integrating Peptide Nucleic Acid-Clamped Ligation with Loop-Mediated Isothermal Amplification | Springer Nature Experiments [experiments.springernature.com]
- 23. Accurate quantification of 5-Methylcytosine, 5-Hydroxymethylcytosine, 5-Formylcytosine, and 5-Carboxylcytosine in genomic DNA from breast cancer by chemical derivatization coupled with ultra performance liquid chromatography- electrospray quadrupole time of flight mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 5-Formylcytosine in Embryonic Development and Cellular Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Formylcytosine (B1664653) (5fC), once considered a transient intermediate in the DNA demethylation pathway, has emerged as a critical epigenetic regulator in its own right. This technical guide provides an in-depth exploration of the multifaceted role of 5fC in orchestrating gene expression during embryonic development and cellular differentiation. We will delve into the molecular mechanisms governing its dynamic deposition and removal, its function as an activating epigenetic mark, and its interplay with key developmental pathways. This document summarizes quantitative data, details key experimental methodologies, and provides visual representations of the underlying molecular processes to serve as a comprehensive resource for researchers and professionals in the field.
Introduction: Beyond a Demethylation Intermediate
For decades, 5-methylcytosine (B146107) (5mC) was considered the primary epigenetic modification on vertebrate DNA, predominantly associated with gene silencing.[1][2] The discovery of the Ten-Eleven Translocation (TET) family of dioxygenases revealed a more complex picture, uncovering the existence of oxidized methylcytosines, including 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[3][4] Initially viewed as mere intermediates in the active DNA demethylation process, recent groundbreaking research has illuminated a functional and instructive role for 5fC in gene regulation, particularly during the critical window of early embryonic development.[1][2][5][6][7] This guide will synthesize the current understanding of 5fC's function, from its enzymatic regulation to its impact on chromatin architecture and gene transcription.
The Enzymatic Machinery Regulating 5fC Dynamics
The cellular levels of 5fC are tightly controlled by the coordinated action of "writer" and "eraser" enzymes.
2.1. The "Writers": TET Dioxygenases
The TET family of enzymes (TET1, TET2, and TET3) are α-ketoglutarate- and Fe(II)-dependent dioxygenases that catalyze the stepwise oxidation of 5mC.[3][8] This process begins with the conversion of 5mC to 5hmC, which can be further oxidized to 5fC and subsequently to 5caC.[4][9] In the context of early embryogenesis, TET3 is the most abundant TET enzyme in oocytes and is crucial for the initial wave of 5mC oxidation.[3] The activity of TET enzymes is essential for early embryonic development, and their absence leads to developmental arrest.[3]
2.2. The "Eraser": Thymine (B56734) DNA Glycosylase (TDG)
5fC is recognized and excised from the DNA backbone by Thymine DNA Glycosylase (TDG), a key component of the Base Excision Repair (BER) pathway.[10][11] Following excision of 5fC, the BER machinery restores an unmodified cytosine, thereby completing the active demethylation process. The interplay between TET-mediated oxidation and TDG-mediated excision dictates the steady-state levels and genomic localization of 5fC.[10] Down-regulation of TDG leads to an accumulation of 5fC, highlighting its role in removing this modification.[10]
Quantitative Insights into 5fC Abundance
5fC is a relatively rare DNA modification, with its abundance varying significantly across different cell types and developmental stages.[11][12][13]
| Biological Context | 5fC Abundance (parts per million of total cytosines) | Reference |
| General Genome | 20 - 200 ppm | [12][13] |
| Mouse Embryonic Stem Cells (mESCs) | ~15% of that in mESCs after differentiation to embryoid bodies | [14] |
| Tdg knockout E11.5 mouse embryos | Heterogeneous increases compared to wild-type | [15] |
5fC as an Activating Epigenetic Mark in Embryonic Development
Recent evidence has fundamentally shifted our understanding of 5fC from a passive intermediate to an active epigenetic mark that plays a direct role in gene activation.
4.1. Zygotic Genome Activation (ZGA)
A pivotal discovery has been the role of 5fC as an activating epigenetic switch that initiates gene expression during zygotic genome activation (ZGA), the major wave of gene transcription in the early embryo.[1][2][5][6][7] Studies in frog and mouse embryos have shown a dramatic increase in 5fC levels at the onset of ZGA.[1][6] This accumulation of 5fC is not merely correlational; experimentally increasing 5fC levels leads to increased gene expression, while decreasing its levels suppresses gene activation.[1][2][6]
4.2. Recruitment of RNA Polymerase III
A key mechanism by which 5fC activates gene expression is through the recruitment of RNA Polymerase III (Pol III).[7][16] 5fC is highly enriched at Pol III target genes, particularly tRNA genes, which are essential for the massive protein synthesis required during early development.[7][16][17] The presence of 5fC on these genes facilitates the binding of Pol III and its associated transcription factors, thereby driving the expression of tRNAs and other small RNAs.[7][17]
Genomic Distribution of 5fC
Genome-wide mapping studies have revealed that 5fC is not randomly distributed but is enriched at specific genomic features, suggesting a targeted regulatory role.
-
Promoters and CpG Islands (CGIs): 5fC is found enriched in the CGIs of promoters, particularly those of transcriptionally active genes.[10]
-
Enhancers: A notable feature of 5fC distribution is its enrichment at both poised and active enhancers.[14][18] This suggests a role for 5fC in the epigenetic priming and activation of these distal regulatory elements.[14] The presence of 5fC at enhancers can facilitate the binding of transcriptional co-activators like p300.[14][18]
-
Exons: 5fC has also been identified within the exons of genes.[10]
Signaling Pathways and Logical Relationships
The role of 5fC in embryonic development is intricately linked with broader signaling and regulatory networks.
References
- 1. Scientists find a new epigenetic switch that activates genes in embryonic development [imb.de]
- 2. news-medical.net [news-medical.net]
- 3. Tet enzymes are essential for early embryogenesis and completion of embryonic genome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tet family proteins and 5-hydroxymethylcytosine in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. whatisepigenetics.com [whatisepigenetics.com]
- 6. New Epigenetic Switch Kick-Starts Genes in Early Embryonic Development | Technology Networks [technologynetworks.com]
- 7. The Analytical Scientist | “A Real Breakthrough in Epigenetics” [theanalyticalscientist.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. researchgate.net [researchgate.net]
- 10. Genome-wide distribution of 5-formylcytosine in embryonic stem cells is associated with transcription and depends on thymine DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Formylcytosine - Wikipedia [en.wikipedia.org]
- 12. 5-Formylcytosine landscapes of human preimplantation embryos at single-cell resolution | PLOS Biology [journals.plos.org]
- 13. 5-Formylcytosine landscapes of human preimplantation embryos at single-cell resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 5-Formylcytosine is an activating epigenetic mark for RNA Pol III during zygotic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-Formylcytosine: a new epigenetic player - PMC [pmc.ncbi.nlm.nih.gov]
- 18. epigenie.com [epigenie.com]
The Emerging Role of 2'-Deoxy-5-formylcytosine in Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Once considered a transient intermediate in the DNA demethylation pathway, 2'-deoxy-5-formylcytosine (5fC) is now emerging as a stable and functionally significant epigenetic modification. This technical guide provides an in-depth exploration of 5fC's role in the regulation of gene expression. It details the enzymatic machinery responsible for its deposition and removal, its impact on DNA structure and transcription, and the burgeoning field of 5fC reader proteins. This document also compiles quantitative data on 5fC abundance across various biological contexts and provides detailed experimental protocols for its detection and analysis, serving as a comprehensive resource for researchers and professionals in the field of epigenetics and drug development.
Introduction: The Expanding Epigenetic Alphabet
The landscape of epigenetics has been significantly broadened by the discovery of modifications beyond the canonical 5-methylcytosine (B146107) (5mC). Among these, 2'-deoxy-5-formylcytosine (5fC) has garnered considerable attention. Initially identified as a product of the iterative oxidation of 5mC by the Ten-Eleven Translocation (TET) family of dioxygenases, 5fC was primarily viewed as a short-lived intermediate destined for removal during active DNA demethylation.[1][2] However, accumulating evidence suggests that 5fC can be a stable epigenetic mark in its own right, with distinct regulatory functions in gene expression.[3][4]
This guide delves into the multifaceted role of 5fC, providing a technical overview of its biology, the methodologies to study it, and its implications in health and disease.
The Enzymatic Machinery of 5fC Metabolism
The dynamic regulation of 5fC levels is orchestrated by a precise interplay of "writer" and "eraser" enzymes.
The "Writers": TET Dioxygenases
The Ten-Eleven Translocation (TET) family of enzymes, including TET1, TET2, and TET3, are the primary architects of 5fC. These Fe(II)- and α-ketoglutarate-dependent dioxygenases catalyze the stepwise oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), then to 5fC, and finally to 5-carboxylcytosine (5caC).[2][5] The catalytic activity of TET enzymes is dependent on their conserved C-terminal catalytic domain, which comprises a cysteine-rich region and a double-stranded β-helix (DSBH) fold.[1][6]
The processivity of TET enzymes, i.e., their ability to perform multiple oxidation steps on the same cytosine residue, is a key regulatory aspect. While TET enzymes can oxidize 5mC all the way to 5caC, the conversion of 5hmC to 5fC appears to be a rate-limiting step, contributing to the relatively lower abundance of 5fC compared to 5hmC in most cell types.[7] The activity of TET enzymes is also modulated by various factors, including the availability of co-factors and interaction with other proteins.[8] Post-translational modifications such as phosphorylation, ubiquitination, and O-GlcNAcylation have also been shown to regulate TET activity.[9]
The "Eraser": Thymine (B56734) DNA Glycosylase (TDG)
The primary "eraser" of 5fC is Thymine DNA Glycosylase (TDG), a key enzyme in the base excision repair (BER) pathway.[10][11] TDG recognizes and excises 5fC (and 5caC) from the DNA backbone, creating an abasic site.[12] This abasic site is then processed by the BER machinery to ultimately replace the modified cytosine with an unmodified one, completing the active demethylation process.[5]
Structural studies have revealed that TDG flips the 5fC base out of the DNA helix and into its active site for excision.[13][14] The recognition of 5fC by TDG is highly specific, with the enzyme showing a preference for 5fC over other cytosine modifications like 5mC and 5hmC.[12] The interaction between TET enzymes and TDG is thought to be crucial for the efficient and coordinated process of active DNA demethylation.[1][13]
Functional Consequences of 5fC in Gene Expression
The presence of 5fC in the genome has profound effects on DNA structure, transcription, and the recruitment of regulatory proteins.
Impact on DNA Structure and Transcription
The formyl group at the 5th position of cytosine introduces significant changes to the local DNA structure. It can alter the conformation of the DNA double helix, leading to helical unwinding. This structural perturbation can influence the binding of transcription factors and other DNA-binding proteins, thereby modulating their regulatory activity.
Furthermore, 5fC has been shown to directly impact the process of transcription. Studies have indicated that the presence of 5fC can cause pausing and backtracking of RNA polymerase II, suggesting a role in fine-tuning the rate and fidelity of transcription.
5fC as a Binding Platform: The "Readers"
Beyond its role as a demethylation intermediate, 5fC can act as a distinct epigenetic mark by recruiting specific "reader" proteins. These readers recognize the 5fC modification and translate it into downstream biological functions. Several proteins have been identified as potential 5fC readers, including transcription factors, chromatin remodelers, and DNA repair proteins.[15][16]
For example, members of the Forkhead box (FOX) family of transcription factors have been shown to preferentially bind to 5fC-containing DNA.[15] The specific recognition of 5fC is thought to be mediated by specific amino acid residues within the DNA-binding domain of these proteins that can form favorable interactions with the formyl group.[15][17][18][19] The recruitment of these reader proteins to 5fC sites can lead to changes in chromatin structure and gene expression.
Quantitative Landscape of 5fC
The abundance of 5fC varies significantly across different cell types, tissues, and developmental stages, as well as in disease states. Quantitative analysis of 5fC levels provides valuable insights into its dynamic regulation and functional significance.
| Biological Context | Species | Tissue/Cell Type | 5fC Abundance (% of total Cytosine) | Method | Reference(s) |
| Embryonic Development | Mouse | Embryonic Stem Cells | 0.0014 ± 0.0003 | LC-MS/MS | [20] |
| Human | Preimplantation Embryos | Varies (dynamic) | CLEVER-seq | [19] | |
| Nervous System | Human | Brain (Frontal Lobe) | - | 5hmC-IP | [21] |
| Mouse | Brain (Cortex, Hippocampus, Cerebellum) | Dynamic during development | Dot Blot | [22] | |
| Rhesus Monkey | Brain (Cerebellum, Striatum, etc.) | Increases with age | 5hmC-specific dot-blotting | [23] | |
| Cancer | Human | Colorectal Cancer | Significantly reduced in tumor vs. normal | Immunoassay | [24] |
| Human | Clear Cell Renal Cell Carcinoma | - | Mass Spectrometry | [25] | |
| Human | Breast Cancer | Increased in tumor vs. normal | LC-HRMS | [26] |
Note: Direct quantitative comparisons between studies can be challenging due to variations in methodologies and units of measurement. This table provides a summary of reported trends and values.
Experimental Protocols for 5fC Analysis
A variety of methods have been developed for the detection, quantification, and genome-wide mapping of 5fC. The choice of method depends on the specific research question, the amount of starting material, and the desired resolution.
Genome-Wide Mapping of 5fC
Principle: This method relies on the selective chemical reduction of 5fC to 5hmC, followed by the specific labeling and enrichment of the newly formed 5hmC.[2]
Detailed Protocol:
-
Genomic DNA Preparation: Isolate high-quality genomic DNA and sonicate to an average size of 400 bp.
-
Blocking of Endogenous 5hmC: Incubate 50 µg of sonicated gDNA in a 100 µL solution containing 50 mM HEPES buffer (pH 7.9), 25 mM MgCl₂, 300 µM unmodified UDP-Glc, and 2 µM β-glucosyltransferase (βGT) for 1 hour at 37°C. Purify the DNA using a spin column.
-
Reduction of 5fC to 5hmC: Prepare a fresh solution of 1.5 mg of sodium borohydride (B1222165) (NaBH₄) in 1 mL of anhydrous methanol. Add an equal volume of this solution to the DNA and incubate.
-
Labeling of Newly Formed 5hmC: Perform a βGT-catalyzed glucosylation reaction using an azide-modified glucose donor (e.g., UDP-6-azide-glucose).
-
Biotinylation and Enrichment: Click-react the azide-labeled DNA with a biotinylated alkyne. Enrich the biotinylated DNA fragments using streptavidin-coated magnetic beads.
-
Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA and perform high-throughput sequencing.
Principle: This method distinguishes 5fC and 5caC from unmodified cytosine by first protecting unmodified cytosines from bisulfite conversion through enzymatic methylation.[27]
Detailed Protocol:
-
Genomic DNA Preparation: Isolate high-quality genomic DNA.
-
M.SssI Methyltransferase Treatment: Treat the gDNA with M.SssI CpG methyltransferase to convert all unmodified cytosines in CpG contexts to 5mC.
-
Bisulfite Conversion: Perform standard bisulfite conversion on the M.SssI-treated DNA. During this step, 5fC and 5caC are converted to uracil (B121893) (read as thymine after PCR), while 5mC (originally unmodified C and endogenous 5mC) and 5hmC remain as cytosine.
-
Library Preparation and Sequencing: Prepare a bisulfite sequencing library and perform high-throughput sequencing.
-
Data Analysis: Compare the sequencing results to a standard bisulfite sequencing library (without M.SssI treatment) to identify the locations of 5fC/5caC.
Principle: This single-cell, single-base resolution method is based on the selective chemical labeling of 5fC and its subsequent conversion to thymine during PCR amplification.[28]
Detailed Protocol:
-
Single-Cell Lysis and DNA Preparation: Lyse single cells and prepare the genomic DNA.
-
Malononitrile Labeling: Treat the single-cell gDNA with malononitrile, which specifically reacts with 5fC to form a derivative that is read as thymine by DNA polymerase.
-
Whole-Genome Amplification: Perform whole-genome amplification on the labeled DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library and perform high-throughput sequencing.
-
Data Analysis: Identify 5fC sites by detecting C-to-T transitions in the sequencing data.
Quantification of Global 5fC Levels
Principle: This is the gold standard for absolute quantification of DNA modifications. It involves the enzymatic digestion of genomic DNA into individual nucleosides, followed by their separation and quantification by LC-MS/MS.[29][30]
Detailed Protocol:
-
Genomic DNA Isolation and Quantification: Isolate high-quality genomic DNA and accurately quantify its concentration.
-
Enzymatic Hydrolysis: Digest the gDNA to single nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).
-
LC-MS/MS Analysis: Inject the nucleoside mixture into an LC-MS/MS system. Separate the nucleosides by reverse-phase liquid chromatography and detect and quantify them by tandem mass spectrometry using multiple reaction monitoring (MRM). Use isotopically labeled internal standards for each nucleoside to ensure accurate quantification.
-
Data Analysis: Calculate the absolute amount of 5fC relative to the total amount of cytosine or as a fraction of total DNA.
Signaling Pathways and Logical Relationships
The intricate interplay of enzymes and reader proteins involved in 5fC metabolism and function can be visualized through signaling pathway diagrams.
Caption: The metabolic and functional pathways of 5fC.
Caption: General experimental workflows for 5fC analysis.
Conclusion and Future Directions
The study of 2'-deoxy-5-formylcytosine has transformed our understanding of the epigenetic landscape. No longer viewed as a mere intermediate, 5fC has established itself as a bona fide epigenetic mark with distinct regulatory roles. The continued development of sensitive and high-resolution techniques for 5fC detection will be crucial for unraveling its complex functions in gene regulation.
Future research will likely focus on several key areas:
-
Identification and characterization of novel 5fC reader proteins: A comprehensive understanding of the 5fC interactome will be essential for elucidating its downstream signaling pathways.
-
Investigating the role of 5fC in development and disease: Further studies are needed to clarify the precise roles of 5fC in embryogenesis, neurodevelopment, and the pathogenesis of diseases such as cancer.
-
Therapeutic targeting of the 5fC pathway: The enzymes that regulate 5fC levels, such as TETs and TDG, represent potential therapeutic targets for diseases characterized by aberrant epigenetic regulation.
The exploration of 5fC is a rapidly evolving field, and the insights gained will undoubtedly have a significant impact on our understanding of gene regulation and open new avenues for therapeutic intervention.
References
- 1. TET enzymes, TDG and the dynamics of DNA demethylation. | Early Childhood Peace Consortium [ecdpeace.org]
- 2. Tet family proteins and 5-hydroxymethylcytosine in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA-binding specificity changes in the evolution of forkhead transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A Quantitative Sequencing Method for 5-Formylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5mC oxidation by Tet2 modulates enhancer activity and timing of transcriptome reprogramming during differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein interactions at oxidized 5-methylcytosine bases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TET enzymes, TDG and the dynamics of DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thymine DNA Glycosylase Can Rapidly Excise 5-Formylcytosine and 5-Carboxylcytosine: POTENTIAL IMPLICATIONS FOR ACTIVE DEMETHYLATION OF CpG SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Essential structural and functional determinants within the forkhead domain of FOXC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mccarrolllab.org [mccarrolllab.org]
- 17. researchgate.net [researchgate.net]
- 18. Toward a mechanistic understanding of DNA binding by forkhead transcription factors and its perturbation by pathogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Emerging Roles of Fox Family Transcription Factors in Chromosome Replication, Organization, and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 21. Genomic mapping of 5-hydroxymethylcytosine in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Brain Region- and Age-Dependent 5-Hydroxymethylcytosine Activity in the Non-Human Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. [PDF] Accurate quantification of 5-Methylcytosine, 5-Hydroxymethylcytosine, 5-Formylcytosine, and 5-Carboxylcytosine in genomic DNA from breast cancer by chemical derivatization coupled with ultra performance liquid chromatography- electrospray quadrupole time of flight mass spectrometry analysis | Semantic Scholar [semanticscholar.org]
- 27. Base-resolution profiling of active DNA demethylation using MAB-seq and caMAB-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Single-Cell 5-Formylcytosine Landscapes of Mammalian Early Embryos and ESCs at Single-Base Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Global DNA 5fC/5caC Quantification by LC-MS/MS, Other DNA Methylation Variants Analysis - CD BioSciences [epigenhub.com]
- 30. pubs.acs.org [pubs.acs.org]
The Intricate Dance of Light and Life: An In-depth Technical Guide to the Excited-State Dynamics of 2'-Deoxy-5-formylcytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-5-formylcytidine (5fC) is a modified nucleoside that plays a crucial role in the epigenetic regulation of gene expression. As an intermediate in the ten-eleven translocation (TET)-mediated demethylation of 5-methylcytosine, 5fC is implicated in a variety of biological processes, including embryonic development and cellular differentiation. Beyond its biological significance, the unique photophysical properties of 5fC have garnered significant attention. Unlike the canonical DNA bases which efficiently dissipate absorbed ultraviolet (UV) radiation as heat, 5fC exhibits a distinct excited-state reactivity. Understanding the intricate dynamics that follow the absorption of UV light by 5fC is paramount for elucidating its potential roles in DNA photodamage, as well as for harnessing its properties in novel therapeutic and diagnostic applications. This technical guide provides a comprehensive overview of the excited-state dynamics of 5fC, detailing the experimental and computational methodologies used to unravel its complex photochemistry and presenting key quantitative data for researchers in the field.
Core Concepts: Photophysical Behavior of 5-formylcytidine
Upon absorption of UV radiation, this compound (5fC) is promoted to an electronically excited singlet state (S₁). The subsequent deactivation of this excited state is governed by a complex interplay of competing ultrafast processes. Unlike canonical nucleosides that primarily undergo rapid internal conversion (IC) back to the ground state (S₀), 5fC exhibits a significant and highly efficient pathway for intersystem crossing (ISC) to a long-lived triplet state (T₁)[1][2][3].
The key to this distinct behavior lies in the presence of a low-lying dark nπ* state that is nearly degenerate with the initially populated bright ππ* state[2]. This energetic proximity facilitates an ultrafast ISC, with a quantum yield reported to be as high as 69%[1][2]. This process occurs on a picosecond timescale, diverting a substantial portion of the excited-state population away from the rapid internal conversion channel that leads directly back to the ground state[2].
The populated triplet state of 5fC is relatively long-lived and can act as an endogenous photosensitizer[1]. It can transfer its energy to molecular oxygen, leading to the formation of highly reactive singlet oxygen (¹O₂)[1]. This production of a reactive oxygen species highlights the potential for 5fC to be a "hot spot" for DNA damage under UV irradiation, a stark contrast to the photostability of the canonical DNA bases[1]. Theoretical studies have corroborated these findings, proposing that intersystem crossing from the S₁ to the T₁ state is the most effective deactivation route for 5fC[3][4].
Quantitative Data Summary
The following table summarizes the key quantitative photophysical and photochemical parameters for this compound that have been reported in the literature.
| Parameter | Value | Method | Reference |
| Excited State Energies | |||
| S₁ (ππ) State Energy (gas phase, neutral) | 86.99 kcal/mol | CAS(8,7)/6-31G(d) | [4] |
| S₁ (ππ) State Energy (gas phase, protonated) | 88.00 kcal/mol | CAS(8,7)/6-31G(d) | [4] |
| S₁ State Energy (aqueous solution, neutral) | 78.61 kcal/mol | CASPT2//CAS(14,10)/6-31G(d)/PCM | [4] |
| S₁ State Energy (aqueous solution, protonated) | 82.15 kcal/mol | CASPT2//CAS(14,10)/6-31G(d)/PCM | [4] |
| Excited State Lifetimes & Dynamics | |||
| Initial Ultrafast Decay (relaxation from FC region) | ~130–160 fs | Femtosecond Transient Absorption | [2][5] |
| Intersystem Crossing (ISC) Timescale | ~2 ps | CASPT2/MM computations | [2] |
| Quantum Yields | |||
| Intersystem Crossing (ISC) Quantum Yield (ΦISC) | 69% | Femtosecond to microsecond time-resolved spectroscopy | [1][2] |
Experimental and Computational Protocols
Femtosecond Transient Absorption (TA) Spectroscopy
Femtosecond transient absorption spectroscopy is a powerful technique to monitor the evolution of excited states in real-time.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve this compound in a buffered aqueous solution (e.g., phosphate (B84403) buffer at physiological pH) to a concentration that yields an absorbance of approximately 0.5-1.0 at the excitation wavelength in a 1-2 mm path length cuvette.
-
Use a flow cell or a stirred cuvette to continuously replenish the sample in the laser interaction volume, thereby minimizing the effects of photodegradation.
-
-
Experimental Setup:
-
Utilize a Ti:Sapphire laser system to generate femtosecond laser pulses (e.g., ~100 fs pulse duration) at a high repetition rate (e.g., 1 kHz).
-
Split the fundamental laser output into two beams. The first beam is directed through a nonlinear optical crystal (e.g., BBO) to generate the second or third harmonic, which serves as the "pump" pulse to excite the sample (e.g., at a wavelength where 5fC absorbs, such as 266 nm).
-
Focus the second beam into a nonlinear medium (e.g., sapphire or CaF₂ plate) to generate a "white-light continuum," which serves as the "probe" pulse, covering a broad spectral range.
-
Direct the pump and probe beams to be spatially overlapped at the sample position.
-
Introduce a variable optical delay line into the path of the pump beam to control the time delay between the arrival of the pump and probe pulses at the sample.
-
-
Data Acquisition:
-
Measure the intensity of the probe pulse before and after passing through the sample, both in the presence and absence of the pump pulse.
-
Calculate the change in absorbance (ΔA) as a function of wavelength and pump-probe delay time.
-
Record a series of transient absorption spectra at different delay times to construct a two-dimensional map of ΔA versus wavelength and time.
-
-
Data Analysis:
-
Analyze the kinetic traces at specific wavelengths to extract the lifetimes of the transient species by fitting the data to exponential decay models.
-
Global analysis of the entire dataset can be performed to identify different spectral components and their associated lifetimes, providing a comprehensive picture of the excited-state dynamics.
-
Computational Chemistry: CASPT2/MM Methodology
High-level quantum mechanical calculations are indispensable for elucidating the complex potential energy surfaces and decay pathways of excited states.
Computational Protocol:
-
System Setup (QM/MM):
-
Define the quantum mechanics (QM) region to include the this compound molecule.
-
Treat the surrounding solvent (e.g., water) using a molecular mechanics (MM) force field to account for environmental effects.
-
-
Ground State Optimization:
-
Optimize the geometry of the ground state (S₀) of 5fC within the solvent environment.
-
-
State-Averaged Complete Active Space Self-Consistent Field (SA-CASSCF) Calculation:
-
Select an appropriate active space, which includes the molecular orbitals and electrons involved in the electronic transitions of interest (e.g., π and n orbitals of the nucleobase).
-
Perform a state-averaged CASSCF calculation to obtain a balanced description of the ground and relevant excited states (e.g., S₁, T₁).
-
-
Complete Active Space with Second-Order Perturbation Theory (CASPT2) Energy Calculations:
-
Use the CASSCF wavefunctions as a reference to perform single-state or multi-state CASPT2 calculations to include the effects of dynamic electron correlation. This provides more accurate energies for the ground and excited states.
-
To mitigate potential issues with intruder states, an IPEA shift is commonly applied.
-
-
Potential Energy Surface Exploration:
-
Map the potential energy surfaces of the relevant excited states by performing geometry optimizations and searching for critical points, such as minima and conical intersections (CIs), which are points of degeneracy between electronic states and act as efficient funnels for non-radiative decay.
-
-
Reaction Pathway Analysis:
-
Calculate the minimum energy paths connecting the Franck-Condon region (the initially excited geometry) with the identified minima and conical intersections to elucidate the most probable de-excitation pathways, including internal conversion and intersystem crossing.
-
Visualizations
Caption: Excited-state decay pathways of this compound.
Caption: Experimental workflow for femtosecond transient absorption spectroscopy.
Caption: Computational workflow for CASPT2/MM calculations.
References
A Technical Guide to the Synthesis of Oligonucleotides Containing 5-formyl-2'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-formyl-2'-deoxycytidine (5fC) is a key intermediate in the active demethylation pathway of 5-methylcytosine (B146107) in mammalian DNA. Its presence and role in epigenetic regulation have spurred significant interest in the synthesis of oligonucleotides containing this modified nucleoside. These synthetic oligonucleotides are invaluable tools for biochemical, biophysical, and structural studies to elucidate the function and metabolism of 5fC. This technical guide provides an in-depth overview of the prevailing methodologies for the chemical synthesis of oligonucleotides containing 5-formyl-2'-deoxycytidine, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
Synthetic Strategies
The synthesis of oligonucleotides containing the reactive 5-formyl group presents unique challenges. The aldehyde functionality is susceptible to side reactions under the conditions typically employed in standard phosphoramidite (B1245037) solid-phase synthesis. Two primary strategies have emerged to address these challenges:
-
Direct Incorporation of a 5-formyl-dC Phosphoramidite: This approach involves the synthesis of a 5-formyl-2'-deoxycytidine phosphoramidite building block that can be directly used in automated DNA synthesis. This method can be further divided into two sub-strategies:
-
Unprotected Formyl Group: In this more direct route, the 5-formyl group is left unprotected during the synthesis of the phosphoramidite and subsequent oligonucleotide assembly. This requires careful optimization of the reaction conditions to prevent side reactions.[1]
-
Protected Formyl Group: To circumvent the reactivity of the aldehyde, the formyl group can be masked with a protecting group, such as a cyclic acetal. This protecting group must be stable to the conditions of oligonucleotide synthesis and readily removable during the final deprotection step.[2]
-
-
Post-Synthetic Modification: This strategy involves the incorporation of a precursor nucleoside into the oligonucleotide, which is then converted to 5-formylcytidine (B110004) after the solid-phase synthesis is complete. A common precursor is 5-(1,2-dihydroxyethyl)-2'-deoxycytidine, which can be oxidized to the formyl group using sodium periodate (B1199274).[3][4]
Quantitative Data Summary
The efficiency of oligonucleotide synthesis is critical. The following table summarizes key quantitative data from reported synthetic methodologies.
| Parameter | Unprotected Formyl Group Method | Post-Synthetic Modification Method | Reference |
| Phosphoramidite Synthesis Overall Yield | 50% (6 steps) | 76% (for precursor phosphoramidite) | [1],[3] |
| Coupling Efficiency | >98% | ~95% | [1],[3] |
| Final Oligonucleotide Yield | Variable, dependent on sequence | Variable, dependent on sequence | [5] |
Experimental Protocols
Method 1: Direct Synthesis with Unprotected 5-formyl-dC Phosphoramidite
This protocol is adapted from the work of Dai, et al. (2011).[1]
1. Synthesis of N4-acetyl-5-formyl-2'-deoxycytidine:
-
Step 1: Stille Reaction: A Pd-catalyzed Stille reaction is performed on a protected 5-iodo-2'-deoxycytidine (B1674142) derivative to introduce the formyl group precursor.[1]
-
Step 2: Acetyl Protection: The 4-amino group is protected with an acetyl group using acetic anhydride.[1]
-
Step 3: Deprotection of Silyl Groups: The 3' and 5' hydroxyl groups are deprotected using hydrogen fluoride-pyridine.[1]
2. Synthesis of the 5-formyl-dC Phosphoramidite:
-
Step 1: DMTr Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMTr) group.[1]
-
Step 2: Phosphitylation: The 3'-hydroxyl group is phosphitylated to introduce the phosphoramidite moiety.[1]
3. Automated Solid-Phase Oligonucleotide Synthesis:
-
The synthesized phosphoramidite is used in a standard automated DNA synthesizer following the conventional phosphoramidite cycle.
4. Deprotection and Purification:
-
Cleavage and Base Deprotection: The oligonucleotide is cleaved from the solid support and the protecting groups are removed using a mild basic treatment, such as 0.1 M K2CO3 in methanol (B129727) for 2 hours at room temperature.[1]
-
Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC).
Method 2: Post-Synthetic Modification
This protocol is based on the work of Saito, et al. (2001).[3]
1. Synthesis of the Precursor Phosphoramidite (5-(1,2-diacetoxyethyl)-N4-acetyl-2'-deoxycytidine-3'-phosphoramidite):
-
Step 1: Vinylation: A Pd(II)-catalyzed vinylation of a protected 5-iodo-2'-deoxyuridine derivative is performed.[3]
-
Step 2: Conversion to Cytidine: The 4-oxo group is converted to an amino group.[3]
-
Step 3: Dihydroxylation: The vinyl group is converted to a 1,2-dihydroxyethyl group using osmium tetroxide.[3]
-
Step 4: Acetylation: The diol is acetylated.[3]
-
Step 5: Phosphitylation: The 3'-hydroxyl group is phosphitylated.[3]
2. Automated Solid-Phase Oligonucleotide Synthesis:
-
The precursor phosphoramidite is incorporated into the desired oligonucleotide sequence using a standard DNA synthesizer.[3]
3. Deprotection of the Precursor Oligonucleotide:
-
The fully protected oligonucleotide is treated with concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 12 hours to remove the protecting groups and cleave it from the support.[3]
-
The DMTr group is removed by a standard acidic treatment.
-
The resulting oligonucleotide containing the 5-(1,2-dihydroxyethyl)cytidine is purified by HPLC.[3]
4. Oxidation to 5-formyl-dC:
-
The purified precursor oligonucleotide is treated with a solution of sodium periodate (e.g., 0.05 M in a 50-fold molar excess) at 0°C for 30 minutes to oxidize the diol to the formyl group.[2]
-
The excess oxidizing agent is removed, and the final 5fC-containing oligonucleotide is purified.
Visualizations
Chemical Synthesis Workflow
Caption: Workflow for the synthesis of 5fC-containing oligonucleotides.
Phosphoramidite Cycle for 5-formyl-dC Incorporation
Caption: Automated solid-phase synthesis cycle for 5-formyl-dC.
Conclusion
The synthesis of oligonucleotides containing 5-formyl-2'-deoxycytidine is a well-established process with multiple viable strategies. The choice between direct incorporation of a 5-formyl-dC phosphoramidite and a post-synthetic modification approach will depend on the specific research needs, available resources, and the desired scale of synthesis. The direct method, particularly with an unprotected formyl group, offers a more streamlined process, while the post-synthetic modification route provides an alternative that avoids potential side reactions of the formyl group during oligonucleotide assembly. Both methods, when carefully executed, can provide high-quality 5fC-modified oligonucleotides for advancing our understanding of epigenetics and related fields.
References
- 1. Syntheses of 5-Formyl- and 5-Carboxyl-dC Containing DNA Oligos as Potential Oxidation Products of 5-Hydroxymethylcytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01098A [pubs.rsc.org]
- 3. Synthesis and properties of oligonucleotides containing 5-formyl-2′-deoxycytidine: in vitro DNA polymerase reactions on DNA templates containing 5-formyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and properties of oligonucleotides containing 5-formyl-2'-deoxycytidine: in vitro DNA polymerase reactions on DNA templates containing 5-formyl-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
The Biological Consequences of 5-Formylcytosine in Genomic DNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-formylcytosine (B1664653) (5fC) has emerged from being considered a transient intermediate in the DNA demethylation pathway to a stable epigenetic modification with distinct biological roles. This technical guide provides a comprehensive overview of the biological consequences of 5fC in genomic DNA. It covers its formation and removal, its impact on DNA structure and transcription, and its involvement in gene regulation, development, and disease. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular processes to serve as a valuable resource for researchers and professionals in the field.
Introduction
The landscape of epigenetics has been significantly broadened by the discovery of modifications beyond 5-methylcytosine (B146107) (5mC). Among these, 5-formylcytosine (5fC) has garnered substantial interest. Initially identified as an oxidized derivative of 5mC, 5fC is now recognized not only as a key intermediate in the active DNA demethylation pathway but also as a potentially stable epigenetic mark with its own regulatory functions.[1][2] Understanding the multifaceted biological consequences of 5fC is crucial for deciphering the complexities of gene regulation and its dysregulation in various diseases.
The Dynamic Lifecycle of 5-Formylcytosine
The presence and abundance of 5fC in the genome are tightly regulated by a series of enzymatic reactions involving its formation and subsequent removal.
Formation of 5-Formylcytosine
5fC is generated through the iterative oxidation of 5-methylcytosine (5mC) by the Ten-Eleven Translocation (TET) family of dioxygenases.[3][4] This process involves the sequential conversion of 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), which is then further oxidized by TET enzymes to produce 5fC.[5] The TET enzymes can further oxidize 5fC to 5-carboxylcytosine (5caC).[3][4] The activity of TET enzymes is dependent on Fe(II) and α-ketoglutarate as co-factors.
Removal and Stability of 5-Formylcytosine
5fC can be removed from the genome through two primary mechanisms. The predominant pathway involves its recognition and excision by Thymine DNA Glycosylase (TDG), initiating the Base Excision Repair (BER) pathway, which ultimately restores an unmodified cytosine.[1][6][7] Alternatively, 5fC can be passively diluted during DNA replication. While initially viewed as a transient intermediate, studies have shown that 5fC can be a stable modification in mammalian DNA, suggesting it may have functional roles beyond demethylation.[2][8]
Quantitative Data on 5-Formylcytosine
The abundance of 5fC varies significantly across different cell types, tissues, and developmental stages. Its levels are generally much lower than those of 5mC and 5hmC.
| Biological Context | Organism/Cell Type | 5fC Level (% of total Cytosines or other unit) | Reference(s) |
| Embryonic Development | Mouse Embryonic Stem Cells (mESCs) | 0.0014 ± 0.0003 % | [7] |
| Mouse Embryos (E11.5) | Comparable to mESCs, with a peak at E11.5-E12.5 | [9] | |
| Human Preimplantation Embryos | 20 to 200 ppm of total cytosines | [10] | |
| Differentiated Tissues | Adult Mouse Brain | ~2–3x10⁻⁴ % per Guanine | [11] |
| Adult Human Brain (Cerebrum) | ~2–3x10⁻⁴ % per Guanine | [11] | |
| Human Breast Cancer Tissue | Increased levels of 5fC compared to adjacent normal tissue | [12][13] | |
| Genetic Knockout | TDG Knockout mESCs | ~2-fold increase in global 5fC levels | [6] |
| TDG Knockout Mouse Embryos (E11.5) | Approximately a sevenfold increase in global 5fC levels | [9] |
Table 1: Quantitative Levels of 5-Formylcytosine in Various Biological Contexts. This table summarizes the reported abundance of 5fC in different tissues and cell lines, highlighting its dynamic regulation during development and in disease.
| Protein | Binding Affinity (Kd) to 5fC-DNA | Comments | Reference(s) |
| MPG (N-methylpurine DNA glycosylase) | 13.4 ± 1.4 nM | Strong and selective binding to formylated DNA. | [4] |
| L3MBTL2 (Lethal(3)malignant brain tumor-like protein 2) | 37.1 ± 5.6 nM | Preferential binding to 5fC. | [4] |
Table 2: Binding Affinities of Proteins to 5-Formylcytosine. This table presents the dissociation constants (Kd) of proteins that have been shown to bind to 5fC-containing DNA, providing insights into the "reader" proteins of this epigenetic mark.
| Effect on Transcription | Quantitative Measure | Reference(s) |
| RNA Polymerase II Elongation Rate | GTP incorporation against 5fC is reduced to 2.0% of the rate against unmodified cytosine. | [14] |
| RNA Polymerase II Specificity | Specificity for GTP incorporation against 5fC is decreased by approximately 30-fold. | [14] |
Table 3: Quantitative Impact of 5-Formylcytosine on RNA Polymerase II Transcription. This table highlights the significant inhibitory effect of 5fC on the rate and specificity of transcription elongation by RNA Polymerase II.
Biological Consequences of 5-Formylcytosine
The presence of 5fC in genomic DNA has profound biological implications, ranging from its influence on DNA structure and stability to its role in regulating gene expression and cellular processes.
Impact on DNA Structure and Stability
5fC introduces a formyl group at the C5 position of cytosine, which can alter the local DNA structure.[1] Biophysical studies have shown that 5fC can lead to helical under-winding and changes in the geometry of the DNA grooves.[1] It has also been reported to decrease the thermal stability of the DNA duplex.[15] These structural perturbations may facilitate the recruitment of specific binding proteins and influence DNA-protein interactions.
Role in Gene Regulation and Transcription
5fC has a direct impact on the process of transcription. The presence of 5fC in a DNA template has been shown to significantly slow down the elongation rate of RNA Polymerase II and reduce its fidelity.[14][16] This suggests that 5fC can act as a transcriptional attenuator. Genome-wide mapping studies have revealed that 5fC is enriched at poised and active enhancers, as well as at the promoters of some actively transcribed genes, suggesting a role in the fine-tuning of gene expression.[5][7][17] In neuronal cells, dynamic changes in 5fC levels are associated with neuronal activity, and 5fC is enriched in promoter regions of genes related to neuronal activities.[13] Recent evidence also points to 5fC as an activating epigenetic mark for RNA Polymerase III transcription during zygotic genome activation.
Function as an Intermediate in Active DNA Demethylation
One of the most well-established roles of 5fC is its function as an intermediate in the active DNA demethylation pathway.[3] The conversion of 5mC to 5fC by TET enzymes, followed by the excision of 5fC by TDG, provides a mechanism for the removal of methylation marks independent of DNA replication.[6] This process is crucial for epigenetic reprogramming during embryonic development and in the regulation of pluripotency.[10]
A Stable Epigenetic Mark with "Reader" Proteins
Beyond its role as a demethylation intermediate, evidence suggests that 5fC can function as a stable epigenetic mark.[2][8] This is supported by the identification of specific "reader" proteins that preferentially bind to 5fC. These readers include transcription factors, chromatin remodelers, and DNA repair proteins.[1] The recruitment of these proteins to 5fC sites can mediate downstream biological effects, thereby establishing 5fC as a distinct signaling molecule in the genome.
Experimental Protocols for Studying 5-Formylcytosine
A variety of sophisticated techniques have been developed to detect, quantify, and map the genomic location of 5fC.
Quantification of Global 5fC Levels
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for accurate and sensitive quantification of global 5fC levels in genomic DNA.
-
Principle: Genomic DNA is enzymatically hydrolyzed into individual nucleosides. The resulting nucleosides are then separated by liquid chromatography and detected by mass spectrometry. The amount of 5-formyl-2'-deoxycytidine (5fdC) is quantified by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.
-
Methodology:
-
DNA Isolation and Purification: High-quality genomic DNA is extracted from cells or tissues.
-
Enzymatic Hydrolysis: The DNA is digested to single nucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.
-
LC-MS/MS Analysis: The nucleoside mixture is injected into an LC-MS/MS system. The nucleosides are separated on a reverse-phase column and detected using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Quantification: The peak area of 5fdC is compared to the peak area of the isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-5fdC) to calculate the absolute amount of 5fC in the sample.
-
Genome-Wide Mapping of 5fC
Several methods have been developed for the genome-wide profiling of 5fC at varying resolutions.
-
5-Formylcytosine Selective Chemical Labeling (fC-Seal): This method allows for the enrichment of 5fC-containing DNA fragments for subsequent sequencing.
-
Principle: fC-Seal utilizes the chemical reactivity of the formyl group. 5fC is selectively reduced to 5hmC, which is then glucosylated with a modified glucose moiety containing a biotin (B1667282) tag. The biotinylated DNA fragments can then be captured using streptavidin beads.
-
Methodology:
-
Genomic DNA Fragmentation: DNA is sheared to a desired size range.
-
Selective Reduction of 5fC: 5fC is reduced to 5hmC using a mild reducing agent like sodium borohydride.
-
Biotin Labeling: The newly formed 5hmC is glucosylated with an azide-modified glucose using a β-glucosyltransferase (β-GT). A biotin-alkyne is then attached to the azide (B81097) group via click chemistry.
-
Enrichment: The biotin-labeled DNA fragments are enriched using streptavidin-coated magnetic beads.
-
Sequencing: The enriched DNA is then prepared for high-throughput sequencing.
-
-
-
Chemically Assisted Bisulfite Sequencing (fCAB-Seq): This technique enables the single-base resolution mapping of 5fC.
-
Principle: fCAB-Seq relies on the differential chemical modification of 5fC compared to other cytosine variants prior to bisulfite treatment. 5fC is chemically protected from bisulfite-mediated deamination, while unmodified cytosine and 5mC are converted to uracil.
-
Methodology:
-
Chemical Protection of 5fC: The formyl group of 5fC is reacted with a specific chemical reagent (e.g., O-ethylhydroxylamine) to form a stable derivative.
-
Bisulfite Conversion: The DNA is then treated with sodium bisulfite, which deaminates unprotected cytosines to uracils.
-
PCR Amplification and Sequencing: The treated DNA is amplified by PCR, during which uracils are read as thymines. The protected 5fC residues remain as cytosines.
-
Data Analysis: By comparing the sequence of fCAB-Seq treated DNA to that of standard bisulfite-treated DNA, the positions of 5fC can be identified.
-
-
-
Chemical-Labeling-Enabled C-to-T Conversion Sequencing (CLEVER-seq): This is a single-cell, single-base resolution method for 5fC detection.
-
Principle: CLEVER-seq involves the selective chemical labeling of 5fC, which then leads to a C-to-T transition during DNA amplification.
-
Methodology:
-
Selective Labeling of 5fC: 5fC is specifically labeled with a chemical probe.
-
C-to-T Conversion: The labeled 5fC is then treated to induce a C-to-T conversion during whole-genome amplification.
-
Sequencing and Analysis: The amplified DNA is sequenced, and the locations of 5fC are identified by the C-to-T transitions.
-
-
In Vitro Assays
Synthesis of 5fC-containing Oligonucleotides: The chemical synthesis of oligonucleotides containing 5fC at specific positions is essential for in vitro studies of its biological effects.
-
Methodology: This is typically achieved using phosphoramidite (B1245037) chemistry. A protected 5-formyl-2'-deoxycytidine phosphoramidite is synthesized and incorporated into the desired DNA sequence using an automated DNA synthesizer.[1][8]
Visualizing the World of 5-Formylcytosine
Diagrams illustrating the key pathways and experimental workflows provide a clear conceptual framework for understanding the biology of 5fC.
Caption: The active DNA demethylation pathway.
Caption: Experimental workflows for 5fC detection.
Caption: The dual biological roles of 5-formylcytosine.
Conclusion and Future Perspectives
5-formylcytosine has evolved from being a mere curiosity to a recognized player in the complex symphony of epigenetic regulation. Its dual role as both a transient intermediate in DNA demethylation and a stable epigenetic mark highlights the intricate mechanisms that govern gene expression. The continued development of sensitive and high-resolution techniques for 5fC detection will undoubtedly uncover further nuances of its biological functions. For researchers and drug development professionals, a deeper understanding of the pathways that regulate 5fC and the proteins that interact with it holds promise for the development of novel therapeutic strategies targeting a wide range of diseases, from cancer to neurodevelopmental disorders. The exploration of the "formylome" is still in its early stages, and future research is poised to reveal even more about the profound biological consequences of this fascinating DNA modification.
References
- 1. Genome-wide analysis reveals TET- and TDG-dependent 5-methylcytosine oxidation dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Are there specific readers of oxidized 5-methylcytosine bases? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide analysis reveals TET-and TDG-mediated 5-methylcytosine oxidation dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A screen for hydroxymethylcytosine and formylcytosine binding proteins suggests functions in transcription and chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. 5-Formylcytosine Yields DNA-Protein Crosslinks in Nucleosome Core Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A 40 kd protein binds specifically to the 5'-untranslated regions of yeast mitochondrial mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid - Fluidic Sciences Ltd % [fluidic.com]
- 12. search.library.brandeis.edu [search.library.brandeis.edu]
- 13. researchgate.net [researchgate.net]
- 14. Programmable Protein-DNA Crosslinking for the Direct Capture and Quantification of 5-Formylcytosine [eldorado.tu-dortmund.de]
- 15. Kd Calculations [structbio.vanderbilt.edu]
- 16. Item - Total 18F-FDG uptake in brain regions. - Public Library of Science - Figshare [plos.figshare.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Unlocking the Epigenetic Code: A Detailed Guide to Genome-Wide 5-Formylcytosine Mapping
For Immediate Release
[City, State] – [Date] – In the intricate landscape of epigenetics, the precise mapping of DNA modifications is paramount to understanding gene regulation in health and disease. Among these modifications, 5-formylcytosine (B1664653) (5fC), a key intermediate in the active DNA demethylation pathway, has garnered significant attention. To empower researchers, scientists, and drug development professionals in this burgeoning field, we present detailed application notes and protocols for the genome-wide mapping of 5fC. This comprehensive guide delves into the principles, methodologies, and comparative performance of the leading techniques, providing a roadmap for accurate and efficient 5fC analysis.
Introduction to 5-Formylcytosine (5fC)
5-formylcytosine is a transient oxidative product of 5-methylcytosine (B146107) (5mC) generated by the Ten-Eleven Translocation (TET) family of enzymes. It plays a crucial role in the multi-step process of active DNA demethylation, which is essential for various biological processes, including embryonic development, cellular differentiation, and tumorigenesis. The accurate genome-wide mapping of 5fC provides a snapshot of dynamic epigenetic reprogramming events and offers valuable insights into the mechanisms of gene regulation.
Key Methods for Genome-Wide 5fC Mapping
Several powerful techniques have been developed to map the genomic locations of 5fC. This guide focuses on three primary methods: 5fC-selective chemical labeling (fC-Seal) , chemically assisted bisulfite sequencing (fCAB-Seq) , and methylase-assisted bisulfite sequencing (MAB-Seq) . Each method offers distinct advantages in terms of sensitivity, resolution, and experimental workflow.
Application Note 1: fC-Seal - Affinity-Based Enrichment for 5fC Profiling
Principle: The fC-Seal method is an affinity-based approach that relies on the selective chemical labeling of 5fC for enrichment and subsequent sequencing.[1] The workflow involves three key steps:
-
Blocking of 5-hydroxymethylcytosine (B124674) (5hmC): Endogenous 5hmC is first protected by glucosylation using β-glucosyltransferase (βGT) to prevent its labeling in the subsequent step.
-
Selective Reduction and Labeling: 5fC is then specifically reduced to 5hmC using sodium borohydride (B1222165) (NaBH₄). This newly formed 5hmC is then labeled with a biotin-azide tag via a second βGT-catalyzed reaction.
-
Enrichment and Sequencing: The biotin-tagged DNA fragments are captured using streptavidin beads, enriched, and then subjected to next-generation sequencing.
Advantages:
-
High selectivity for 5fC.
-
Effective for genome-wide profiling of 5fC distribution.
Limitations:
-
Provides enrichment-based data, not single-base resolution.
-
The resolution is dependent on the size of the DNA fragments.
Experimental Workflow: fC-Seal
Caption: Workflow of the fC-Seal method.
Application Note 2: fCAB-Seq - Base-Resolution Mapping via Chemical Protection
Principle: Chemically assisted bisulfite sequencing (fCAB-Seq) enables the single-base resolution mapping of 5fC.[1] This technique leverages the chemical protection of 5fC from deamination during standard bisulfite treatment.
-
Chemical Protection: 5fC residues are selectively protected by reaction with O-ethylhydroxylamine (EtONH₂), forming a stable adduct.
-
Bisulfite Conversion: The DNA is then treated with sodium bisulfite, which converts unprotected cytosine and 5-carboxylcytosine (5caC) to uracil, while 5mC, 5hmC, and the protected 5fC remain as cytosine.
-
Sequencing and Analysis: Following PCR amplification and sequencing, the protected 5fC sites are identified as cytosines. By comparing the results with a parallel standard bisulfite sequencing experiment (which converts C, 5fC, and 5caC to thymine), the precise locations of 5fC can be determined.
Advantages:
-
Provides single-base resolution maps of 5fC.
-
Can be integrated with other bisulfite-based sequencing data.
Limitations:
-
Requires a subtractive analysis with a parallel sequencing experiment, which can increase sequencing costs.
-
The efficiency of the chemical protection step is critical for accurate quantification.
Experimental Workflow: fCAB-Seq
Caption: Workflow of the fCAB-Seq method.
Application Note 3: MAB-Seq - Direct Detection at Single-Base Resolution
Principle: Methylase-assisted bisulfite sequencing (MAB-Seq) is a method that allows for the direct, single-base resolution mapping of 5fC and 5caC.[2] The key to this technique is the enzymatic protection of unmodified cytosines.
-
Enzymatic Methylation: Unmodified cytosines in CpG contexts are converted to 5mC by the CpG methyltransferase M.SssI.
-
Bisulfite Conversion: The DNA is then subjected to bisulfite treatment. During this step, the newly methylated cytosines, along with endogenous 5mC and 5hmC, are resistant to conversion. In contrast, 5fC and 5caC are deaminated to uracil.
-
Sequencing and Identification: After sequencing, 5fC and 5caC are read as thymine, while unmodified cytosines (now 5mC), endogenous 5mC, and 5hmC are read as cytosine. This allows for the direct identification of 5fC/5caC sites.
Advantages:
-
Direct detection of 5fC and 5caC at single-base resolution.
-
Does not require subtractive analysis, reducing sequencing depth requirements compared to some other methods.[2]
-
The protocol can be completed in 6-8 days.[2]
Limitations:
-
Does not distinguish between 5fC and 5caC.
-
Primarily applicable to CpG contexts due to the specificity of the M.SssI enzyme.
Experimental Workflow: MAB-Seq
Caption: Workflow of the MAB-Seq method.
Quantitative Comparison of 5fC Mapping Methods
| Feature | fC-Seal | fCAB-Seq | MAB-Seq |
| Principle | Affinity enrichment | Chemical protection & bisulfite sequencing | Enzymatic protection & bisulfite sequencing |
| Resolution | ~200 bp (fragment dependent) | Single base | Single base |
| DNA Input | As low as 1 µg | 1-5 µg | 100 ng - 1 µg |
| Sensitivity | High for enriched regions | Can detect low abundance sites | High |
| Specificity | High for 5fC | High with proper controls | High for 5fC/5caC in CpG context |
| Quantitative | Semi-quantitative | Quantitative (requires subtraction) | Quantitative |
| Distinguishes 5fC/5caC? | Yes (5fC only) | Yes (with additional steps) | No (detects both) |
Detailed Experimental Protocols
Protocol 1: 5fC-Seal Protocol
Materials:
-
Genomic DNA (1-5 µg)
-
Sonication system
-
β-glucosyltransferase (βGT)
-
UDP-glucose (UDP-Glc)
-
Sodium borohydride (NaBH₄)
-
Biotin-azide-modified UDP-glucose
-
Streptavidin magnetic beads
-
DNA purification kits
-
Reagents for NGS library preparation
Procedure:
-
DNA Fragmentation: Sonicate genomic DNA to an average size of 200-500 bp. Purify the fragmented DNA.
-
5hmC Blocking:
-
In a 50 µL reaction, mix fragmented DNA, 1X βGT buffer, 50 µM UDP-Glc, and 1 µL of βGT enzyme.
-
Incubate at 37°C for 1 hour.
-
Purify the DNA.
-
-
5fC Reduction:
-
Resuspend the DNA in 20 µL of water.
-
Add 20 µL of freshly prepared 100 mM NaBH₄ in 0.1 M NaOH.
-
Incubate at room temperature for 30 minutes.
-
Stop the reaction by adding 4 µL of 1 M Tris-HCl pH 7.5.
-
Purify the DNA.
-
-
Biotin Labeling of new 5hmC:
-
In a 50 µL reaction, mix the reduced DNA, 1X βGT buffer, 50 µM biotin-azide-modified UDP-glucose, and 1 µL of βGT enzyme.
-
Incubate at 37°C for 1 hour.
-
Purify the DNA.
-
-
Enrichment of 5fC-containing DNA:
-
Resuspend streptavidin magnetic beads in binding buffer.
-
Add the biotin-labeled DNA and incubate at room temperature for 15 minutes with rotation.
-
Wash the beads three times with wash buffer.
-
Elute the captured DNA from the beads.
-
-
Library Preparation and Sequencing:
-
Use the eluted DNA to prepare a sequencing library according to the manufacturer's protocol.
-
Perform next-generation sequencing.
-
Protocol 2: fCAB-Seq Protocol
Materials:
-
Genomic DNA (1-5 µg)
-
Sonication system
-
O-ethylhydroxylamine (EtONH₂)
-
Bisulfite conversion kit
-
Reagents for NGS library preparation
Procedure:
-
DNA Fragmentation: Sonicate genomic DNA to an average size of 200-500 bp. Purify the fragmented DNA.
-
5fC Protection:
-
In a 20 µL reaction, mix fragmented DNA with 100 mM EtONH₂ in a suitable buffer (e.g., 100 mM MES, pH 5.0).
-
Incubate at 37°C for 2 hours.
-
Purify the DNA.
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion on the protected DNA using a commercial kit according to the manufacturer's instructions.
-
Set up a parallel reaction with unprotected DNA for the subtractive analysis.
-
-
Library Preparation and Sequencing:
-
Amplify the bisulfite-converted DNA using PCR.
-
Prepare sequencing libraries from both the protected and unprotected samples.
-
Perform next-generation sequencing.
-
-
Data Analysis:
-
Align reads from both libraries to a reference genome.
-
Identify cytosines that are read as 'C' in the fCAB-Seq library but as 'T' in the standard BS-Seq library. These positions represent the 5fC sites.
-
Protocol 3: MAB-Seq Protocol
Materials:
-
Genomic DNA (100 ng - 1 µg)
-
Sonication system
-
M.SssI CpG methyltransferase and S-adenosylmethionine (SAM)
-
Bisulfite conversion kit
-
Reagents for NGS library preparation
Procedure:
-
DNA Fragmentation: Sonicate genomic DNA to an average size of 200-500 bp. Purify the fragmented DNA.
-
M.SssI Methylation:
-
In a 50 µL reaction, mix fragmented DNA, 1X M.SssI buffer, 160 µM SAM, and 4 units of M.SssI enzyme.
-
Incubate at 37°C for 2 hours.
-
Purify the DNA.
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion on the M.SssI-treated DNA using a commercial kit according to the manufacturer's instructions.
-
-
Library Preparation and Sequencing:
-
Amplify the bisulfite-converted DNA using PCR.
-
Prepare a sequencing library.
-
Perform next-generation sequencing.
-
-
Data Analysis:
-
Align reads to a reference genome.
-
Identify cytosines that are read as 'T'. These positions represent the 5fC and 5caC sites.
-
Conclusion
The choice of method for genome-wide 5fC mapping depends on the specific research question, available resources, and desired resolution. For researchers interested in the overall distribution of 5fC, fC-Seal provides a robust enrichment-based approach. For those requiring precise localization of 5fC at single-base resolution, both fCAB-Seq and MAB-Seq are powerful options, with MAB-Seq offering a more direct detection method for CpG contexts. By providing these detailed application notes and protocols, we aim to facilitate the broader adoption of 5fC mapping technologies and accelerate discoveries in the dynamic field of epigenetics.
References
Application Notes and Protocols for Transcriptome-wide Mapping of 5-formylcytosine (f5C) using f5C-seq
Introduction
5-formylcytosine (B1664653) (f5C) is a modified base that has been identified in both DNA and various RNA species.[1][2] In the context of the transcriptome, f5C is considered an important epitranscriptomic mark, signifying a layer of regulation beyond the primary RNA sequence.[3][4] The ability to map the precise locations and quantify the abundance of f5C across the transcriptome is crucial for understanding its biological functions, which are implicated in processes ranging from tRNA stability and function to the regulation of gene expression.[5][6][7]
These application notes provide a comprehensive overview and detailed protocols for the transcriptome-wide mapping of 5-formylcytosine (f5C) using chemical sequencing methods, collectively referred to here as f5C-seq. The primary audience for this document includes researchers, scientists, and professionals in the fields of molecular biology, genomics, and drug development who are interested in studying epitranscriptomic modifications.
Principle of f5C-seq
Current f5C-seq methods are based on the chemical derivatization of the formyl group of f5C, which leads to a change in its base-pairing properties during reverse transcription. This modification-induced misincorporation is then detected as a specific mutation (e.g., a C-to-T transition) in the resulting cDNA sequence, allowing for the identification of the original f5C site at single-nucleotide resolution.[3][5][8] Two prominent chemical methods for f5C sequencing are Mal-Seq, which utilizes malononitrile, and a method based on pic-borane reduction.[5][8]
Applications in Research and Drug Development
-
Elucidating Gene Regulatory Networks: Mapping f5C sites transcriptome-wide can reveal novel regulatory mechanisms in both normal physiological processes and disease states.[6][7]
-
Biomarker Discovery: The levels and distribution of f5C may serve as biomarkers for various diseases, including cancer.[1]
-
Understanding Drug Action: Investigating how therapeutic agents affect the f5C epitranscriptome can provide insights into their mechanisms of action and potential off-target effects.
-
Development of Novel Therapeutics: Targeting the enzymes that write, read, or erase f5C offers a potential avenue for novel therapeutic interventions.
Quantitative Data Summary
The following table summarizes quantitative data from studies that have utilized chemical methods to map f5C in RNA. This data provides an indication of the levels of f5C modification observed in different biological contexts.
| Organism/Tissue | RNA Type | f5C Site | Modification Level (%) | Method | Reference |
| Human (HEK293T cells) | mt-tRNA(Met) | C34 | Fully modified | Mal-Seq | [5] |
| Mouse (Liver) | mt-tRNA(Met) | C34 | 67.5 | Mal-Seq | [3] |
| Mouse (Heart) | mt-tRNA(Met) | C34 | 76.6 | Mal-Seq | [3] |
| Mouse (Brain) | mt-tRNA(Met) | C34 | 74.8 | Mal-Seq | [3] |
| Human (HeLa cells) | polyA+ RNA | Various | < 10 | pic-borane reduction | [8] |
| Mouse (mESCs) | polyA+ RNA | Various | < 10 | pic-borane reduction | [8] |
Signaling Pathway: Enzymatic Formation of 5-formylcytosine
The formation of 5-formylcytosine from 5-methylcytosine (B146107) is a key biological pathway involving the TET (Ten-Eleven Translocation) family of enzymes in DNA, and analogous enzymatic activities on RNA. In the context of mitochondrial tRNA, the enzymes NSUN3 and ALKBH1 are involved.[5]
References
- 1. 5-Formylcytosine - Wikipedia [en.wikipedia.org]
- 2. epigenie.com [epigenie.com]
- 3. biorxiv.org [biorxiv.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. A chemical method to sequence 5-formylcytosine on RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Formylcytosine is an activating epigenetic mark for RNA Pol III during zygotic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
Mal-Seq: A Chemical Method for Sequencing 5-formylcytosine (5fC) in RNA
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-formylcytosine (B1664653) (5fC) is a key epigenetic modification of RNA, part of the broader "epitranscriptome" that regulates a vast array of biological processes.[1][2] Unlike the more extensively studied modifications in DNA, the functions and distribution of many RNA modifications remain poorly understood due to technical challenges in their detection.[3] Mapping these modifications at single-nucleotide resolution is crucial for understanding their roles in gene expression, protein translation, and disease pathogenesis.[1][2] Mal-Seq is a robust chemical sequencing method designed to identify and quantify 5fC modifications across the transcriptome with high precision.[4] This technique provides a valuable tool for researchers in epigenetics, molecular biology, and drug development to explore the functional significance of the 5fC epitranscriptome.
Principle of the Method
Mal-Seq is based on the selective and efficient chemical labeling of 5-formylcytosine residues using malononitrile (B47326).[1][4] The core principle involves three key steps:
-
Selective Chemical Labeling : RNA containing 5fC is treated with malononitrile. This reagent selectively reacts with the formyl group of 5fC, creating a bulky chemical adduct.[1][2] The reaction is mild and designed to minimize RNA degradation.[1]
-
Reverse Transcription Mutation : During reverse transcription (RT), the presence of the malononitrile adduct at a 5fC site causes the reverse transcriptase enzyme to misinterpret the modified cytosine. Instead of pairing it with a guanine (B1146940) (G), the enzyme preferentially incorporates an adenine (B156593) (A) in the complementary DNA (cDNA) strand.
-
Sequencing and Detection : Following RT and subsequent PCR amplification, the original 5fC site is ultimately read as a thymine (B56734) (T) in the final sequencing data.[3][4] By comparing the treated sample sequence to a reference or an untreated control, these specific C-to-T transitions can be identified, thus mapping the precise locations of 5fC modifications at single-nucleotide resolution.[1][2]
Applications
The ability to accurately map 5fC provides significant opportunities for advancing research and development:
-
Epitranscriptome Profiling : Mal-Seq allows for the transcriptome-wide characterization of 5fC distribution, helping to create comprehensive maps of this modification.[1][3]
-
Disease Mechanism Research : Dysregulation of RNA modifications is implicated in various diseases. Mal-Seq can be used to study how 5fC patterns change in disease states, offering insights into pathogenesis and potential therapeutic targets.[1]
-
Drug Development : By understanding the role of 5fC and the enzymes that "write" or "erase" it (e.g., ALKBH1, NSUN3), researchers can develop and screen for therapeutic agents that modulate these pathways.[1][2]
-
Developmental Biology : The method can be applied to study the dynamics of RNA modifications during cellular differentiation and development. A key application has been to characterize the prevalence of 5fC at the wobble position of mitochondrial tRNA(Met) in various organisms and tissues, revealing that high-level modification is present in mammals but absent in lower eukaryotes.[1][3][5]
Mal-Seq Experimental and Data Analysis Workflow
The following diagram illustrates the complete workflow for a Mal-Seq experiment, from initial RNA sample preparation to final data analysis and 5fC site identification.
Caption: The Mal-Seq workflow from RNA labeling to bioinformatics analysis.
Quantitative Data Summary
The efficiency and conditions of the Mal-Seq protocol are critical for accurate results. The following table summarizes key quantitative parameters derived from published methodologies.
| Parameter | Value / Condition | Notes |
| Input RNA Amount | 1-5 µg of total RNA | Sufficient for reliable detection in targeted RT-PCR and library preparation. |
| Malononitrile Concentration | 1 M in DMSO | Final concentration in the reaction is lower after dilution in buffer. |
| Reaction Buffer | Sodium Phosphate Buffer | Typically ~100 mM, pH 6.0. |
| Reaction Temperature | 37 °C | A mild temperature to ensure RNA integrity.[1] |
| Incubation Time | 2 hours | Sufficient for the chemical labeling reaction to proceed. |
| C-to-T Conversion Rate | ~50% | A C-to-T mutation rate of ~50% corresponds to 100% 5fC stoichiometry at a given site.[1][2] |
| Linear Range | 5% to 100% 5fC Stoichiometry | The C-to-T mutation frequency correlates linearly with the level of 5fC in this range.[1][2] |
| Detection Limit | >10% Stoichiometry | Quantification of sites with less than 10% modification may be challenging due to the partial conversion rate.[1][2] |
Experimental Protocols
I. Malononitrile Treatment of RNA
This protocol describes the selective labeling of 5fC residues in an RNA sample.
-
Preparation : In a nuclease-free microcentrifuge tube, prepare the reaction mixture by combining:
-
Total RNA: 1-5 µg
-
1 M Malononitrile in DMSO: 10 µL
-
1 M Sodium Phosphate Buffer (pH 6.0): 10 µL
-
Nuclease-free water: to a final volume of 100 µL
-
-
Incubation : Mix the components gently by pipetting. Incubate the reaction at 37 °C for 2 hours.
-
Control Reaction : Prepare a parallel control reaction without malononitrile to assess background C-to-T mutation rates from sequencing errors or natural variations.
II. RNA Purification
After labeling, the RNA must be purified to remove residual malononitrile and buffer components.
-
Ethanol Precipitation : To the 100 µL reaction mixture, add:
-
3 M Sodium Acetate (pH 5.2): 10 µL
-
100% Cold Ethanol: 300 µL
-
Glycogen (5 mg/mL): 1 µL (as a co-precipitant)
-
-
Incubation : Mix thoroughly and incubate at -80 °C for at least 30 minutes.
-
Centrifugation : Centrifuge at maximum speed (e.g., >14,000 x g) for 30 minutes at 4 °C.
-
Washing : Carefully discard the supernatant. Wash the RNA pellet with 500 µL of cold 70% ethanol.
-
Final Spin : Centrifuge for 5 minutes at 4 °C. Discard the supernatant and briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspension : Resuspend the purified RNA pellet in an appropriate volume (e.g., 10-20 µL) of nuclease-free water.
III. Reverse Transcription and Library Preparation
The labeled and purified RNA is now ready for conversion to cDNA and preparation for sequencing.
-
Reverse Transcription : Use a commercial reverse transcription kit according to the manufacturer's instructions. Both oligo(dT) primers (for mRNA) and random hexamers (for total RNA) can be used.
-
PCR Amplification : The resulting cDNA can be used as a template for PCR.
-
For targeted analysis of specific transcripts, use gene-specific primers.
-
For transcriptome-wide analysis, proceed directly to library preparation.
-
-
Library Preparation : Prepare a sequencing library from the cDNA using a standard commercial kit compatible with your high-throughput sequencing platform (e.g., Illumina). This typically involves end-repair, A-tailing, adapter ligation, and final library amplification.
Bioinformatics Analysis Protocol
-
Quality Control (QC) : Raw sequencing reads (FASTQ files) should be assessed for quality using tools like FastQC.
-
Adapter Trimming : Remove adapter sequences and low-quality bases using tools such as Cutadapt or Trimmomatic.
-
Alignment : Align the cleaned reads to a reference genome or transcriptome. Splicing-aware aligners like STAR or HISAT2 are recommended for RNA-seq data.[6]
-
Mutation Calling : Identify single nucleotide variants (SNVs), specifically C-to-T transitions, in the aligned reads (BAM files). Tools like SAMtools/BCFtools or GATK can be used for this purpose.
-
Filtering and Annotation :
-
Filter the called variants to retain only high-quality C-to-T mutations.
-
Compare the mutation profile of the malononitrile-treated sample to the untreated control to identify treatment-specific C-to-T changes.
-
The frequency of the C-to-T mutation at a specific cytosine position is calculated as (Number of T reads) / (Number of C reads + Number of T reads).
-
The estimated 5fC stoichiometry can be calculated by dividing the observed C-to-T mutation frequency by the conversion factor (approximately 0.5).[2]
-
-
Data Visualization : Use genome browsers like IGV to visualize the C-to-T mutations at specific genomic loci.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. A chemical method to sequence 5-formylcytosine on RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Method to Sequence 5-Formylcytosine on RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioinformatics Pipeline: mRNA Analysis - GDC Docs [docs.gdc.cancer.gov]
Application Notes and Protocols: Protonation-Dependent Sequencing of 5-Formylcytidine in RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-formylcytidine (5fC) is a modified nucleobase found in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA).[1][2] This modification is an important intermediate in the dynamic regulation of RNA methylation and plays a crucial role in gene regulation and cellular homeostasis.[3][4] The ability to accurately map the location and abundance of 5fC within the transcriptome is essential for understanding its biological functions and its implications in disease.[5][6]
This document provides detailed application notes and protocols for a novel method of 5fC sequencing based on the principle of protonation-dependent chemical reactivity.[3][4] This technique offers a sensitive and site-specific approach to detect 5fC in RNA, enabling researchers to investigate the dynamics of this modification in various biological contexts. The method relies on the enhanced reactivity of 5fC under acidic conditions, allowing for its selective chemical modification and subsequent identification through reverse transcription and sequencing.
Chemical Principle
The sequencing method is based on the chemical principle that the N3 position of cytidine (B196190) can be protonated under acidic conditions. In the case of 5-formylcytidine, the electron-withdrawing nature of the formyl group at the C5 position further lowers the lowest unoccupied molecular orbital (LUMO) energy of the nucleobase upon protonation.[3][4][7] This electronic perturbation makes the protonated 5fC highly susceptible to reduction by a mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃). The resulting reduced base is then read as a different base (typically thymine) by reverse transcriptase, leading to a C-to-T transition in the sequencing data at the site of the 5fC modification.
Caption: Chemical principle of protonation-dependent 5fC sequencing.
Quantitative Data Summary
The protonation-dependent sequencing method demonstrates a quantitative relationship between the stoichiometry of 5fC in an RNA sample and the observed misincorporation rate upon sequencing.
| Sample Type | Target RNA | Treatment Conditions | Observed Misincorporation at 5fC site (%) | Reference |
| Synthetic RNA Oligonucleotides | Model RNAs with defined 5fC stoichiometry (0-100%) | NaCNBH₃, pH 1 | Linear relationship (R² = 0.98) | [4] |
| Endogenous RNA | Human mitochondrial tRNA-Met (HEK-293T cells) | NaCNBH₃, pH 1, 30 min | ~27% | [3][7] |
| Endogenous RNA | Human mitochondrial tRNA-Met (HEK-293T cells) | NaCNBH₃, pH 4.5, 30 min | ~3% | [3][7] |
Experimental Workflow
The overall experimental workflow for protonation-dependent 5fC sequencing involves several key steps, from RNA sample preparation to data analysis.
Caption: Experimental workflow for protonation-dependent 5fC sequencing.
Detailed Experimental Protocols
The following protocols are based on the methods described for the sequencing of 5fC in human mitochondrial tRNA-Met.[3]
RNA Treatment with Sodium Cyanoborohydride (NaCNBH₃)
This protocol describes the chemical reduction of 5fC in RNA.
Materials:
-
Total RNA (~5 µg)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Hydrochloric acid (HCl)
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Prepare a fresh solution of 1 M NaCNBH₃ in nuclease-free water.
-
In a microcentrifuge tube, combine ~5 µg of total RNA with nuclease-free water to a final volume of 18 µL.
-
Add 2 µL of 1 M HCl to the RNA solution to adjust the pH to approximately 1.
-
Add 5 µL of the freshly prepared 1 M NaCNBH₃ solution to the RNA sample.
-
For the control sample, add 5 µL of nuclease-free water instead of the NaCNBH₃ solution.
-
Incubate the reaction mixtures at room temperature for 30 minutes.
-
Purify the treated RNA using an RNA purification kit according to the manufacturer's instructions.
-
Elute the RNA in nuclease-free water.
Reverse Transcription (RT)
This protocol details the conversion of the treated RNA into cDNA.
Materials:
-
Treated and control RNA from the previous step
-
Target-specific reverse transcription primer (e.g., for mitochondrial tRNA-Met)
-
Reverse transcriptase enzyme and buffer
-
dNTPs
-
Nuclease-free water
Procedure:
-
In a PCR tube, combine the purified RNA, the specific RT primer, and dNTPs.
-
Denature the RNA-primer mixture by heating at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Add the reverse transcriptase buffer and enzyme to the mixture.
-
Perform the reverse transcription reaction according to the enzyme manufacturer's recommended thermal cycling conditions.
-
The resulting cDNA can be stored at -20°C.
PCR Amplification and Sequencing
This protocol describes the amplification of the cDNA for sequencing analysis.
Materials:
-
cDNA from the RT reaction
-
Forward and reverse PCR primers for the target region
-
DNA polymerase and buffer
-
dNTPs
-
Nuclease-free water
-
DNA purification kit
-
Sanger sequencing or Next-Generation Sequencing (NGS) platform
Procedure:
-
Set up a PCR reaction containing the cDNA template, forward and reverse primers, dNTPs, DNA polymerase, and buffer.
-
Perform PCR amplification using appropriate cycling conditions for the target region.
-
Purify the PCR product using a DNA purification kit.
-
Analyze the purified PCR product by Sanger sequencing or prepare it for NGS according to the platform's specific requirements.
Data Analysis
The sequencing data is analyzed to identify C-to-T transitions at the expected 5fC sites.
-
Align the sequencing reads from the NaCNBH₃-treated and control samples to the reference sequence.
-
At each cytosine position, calculate the percentage of reads that show a C-to-T change in the treated sample compared to the control.
-
A significant increase in the C-to-T transition rate at a specific cytosine residue in the treated sample indicates the presence of 5fC at that site.
Applications and Future Perspectives
This protonation-dependent sequencing method provides a valuable tool for:
-
Mapping the transcriptome-wide distribution of 5fC.
-
Quantifying the stoichiometry of 5fC at specific sites.
-
Studying the role of 5fC in RNA metabolism, translation, and stability.
-
Investigating the involvement of 5fC in disease pathogenesis.[3]
-
Monitoring the activity of enzymes involved in 5fC metabolism, such as NSUN3 and ALKBH1.[1]
The continued application and refinement of this technique will undoubtedly contribute to a deeper understanding of the epitranscriptomic landscape and its impact on biological processes and human health.
References
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. A Quantitative Sequencing Method for 5-Formylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protonation-Dependent Sequencing of 5-Formylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rna-seqblog.com [rna-seqblog.com]
- 6. Protonation-Dependent Sequencing of 5-Formylcytidine in RNA: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Antibody-Based Detection of 5-Formylcytosine (5fC) in IHC and Dot Blot
Introduction
5-formylcytosine (B1664653) (5fC) is a modified DNA base generated through the oxidation of 5-hydroxymethylcytosine (B124674) (5hmC) by the Ten-Eleven Translocation (TET) family of enzymes.[1][2][3] This modification is a key intermediate in the active DNA demethylation pathway, playing a crucial role in epigenetic regulation, gene expression, and cellular differentiation.[4][5] The detection and quantification of 5fC in various tissues and cell types are vital for understanding its biological significance in development and disease, including cancer and neurodegeneration.[4][5] Antibody-based methods such as Immunohistochemistry (IHC) and dot blot offer powerful tools for the specific detection and localization of 5fC in different biological samples.
These application notes provide detailed protocols for the detection of 5fC using specific antibodies in both IHC and dot blot assays, designed for researchers, scientists, and professionals in drug development.
Signaling Pathway
The generation of 5-formylcytosine is a critical step in the TET-mediated active DNA demethylation pathway. This pathway involves the sequential oxidation of 5-methylcytosine (B146107) (5mC).
Experimental Workflows
The following diagrams illustrate the general workflows for the detection of 5fC using Immunohistochemistry and Dot Blot techniques.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for IHC and dot blot experiments for 5fC detection. Note that optimal conditions should be determined experimentally for each specific antibody and sample type.
Table 1: Immunohistochemistry (IHC) Parameters
| Parameter | Recommended Range/Value | Notes |
| Primary Antibody Dilution | 1:200 - 1:1000 | Should be optimized for each antibody lot. |
| Antigen Retrieval | Heat-Induced (Citrate Buffer, pH 6.0) | Crucial for exposing the 5fC epitope. |
| Primary Antibody Incubation | 1 hour at RT or overnight at 4°C | Longer incubation at 4°C may increase sensitivity. |
| Secondary Antibody Dilution | 1:500 - 1:10,000 | Dependent on the detection system used. |
| Blocking Solution | 5% BSA or 10% Normal Serum in PBS/TBS | Helps to reduce non-specific background staining. |
Table 2: Dot Blot Parameters
| Parameter | Recommended Range/Value | Notes |
| DNA Loading Amount | 10 ng - 500 ng per spot | A dilution series is recommended for semi-quantitative analysis.[6] |
| Primary Antibody Dilution | 1:5,000 | Can be optimized, but this is a common starting point.[7] |
| Primary Antibody Concentration | 0.1 - 2 µg/ml | Concentration should be optimized for each antibody.[3][8] |
| Primary Antibody Incubation | 1 hour at room temperature | Sufficient for most high-affinity antibodies.[9] |
| Secondary Antibody Dilution | 1:10,000 | Typical for HRP-conjugated secondary antibodies.[9] |
| Blocking Solution | 5% non-fat dry milk or 2% BSA in TBST | Milk is often a cost-effective choice for blocking. |
Experimental Protocols
Immunohistochemistry (IHC) Protocol for 5fC in Paraffin-Embedded Tissues
This protocol provides a general guideline for the detection of 5fC in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (10 mM Sodium Citrate, 0.05% Tween-20, pH 6.0)
-
Wash Buffer (PBS or TBS with 0.1% Tween-20; PBST/TBST)
-
Blocking Buffer (5% BSA or 10% normal goat serum in PBST/TBST)
-
Primary antibody against 5-formylcytosine (5fC)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat the slides in a pressure cooker or microwave. For a pressure cooker, heat for 1.5-3 minutes.[11]
-
Allow slides to cool to room temperature.
-
Rinse slides with deionized water and then with Wash Buffer.
-
-
Immunostaining:
-
For HRP-based detection, block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes at room temperature.[11]
-
Rinse with Wash Buffer.
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.[10]
-
Incubate with the primary anti-5fC antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.[11]
-
Wash slides three times with Wash Buffer for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[11]
-
Wash slides three times with Wash Buffer for 5 minutes each.
-
-
Detection and Counterstaining:
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions and xylene.
-
Coverslip the slides using a permanent mounting medium.
-
Dot Blot Protocol for 5fC Detection
This protocol is for the semi-quantitative detection of 5fC in genomic DNA.
Materials:
-
Genomic DNA samples
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
DNA Denaturation Buffer (e.g., 0.4 M NaOH, 10 mM EDTA)
-
Neutralization Buffer (e.g., 2 M Ammonium Acetate, pH 7.0)
-
Nylon or nitrocellulose membrane
-
UV cross-linker
-
Wash Buffer (TBST: 0.1% Tween-20 in TBS)
-
Blocking Buffer (5% non-fat dry milk or 2% BSA in TBST)
-
Primary antibody against 5-formylcytosine (5fC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
DNA Preparation and Denaturation:
-
Dilute genomic DNA samples to a desired concentration (e.g., 100 ng/µL) in TE buffer.
-
Prepare a serial dilution of the DNA samples.
-
Denature the DNA by adding an equal volume of DNA Denaturation Buffer and incubating at 95-100°C for 5-10 minutes.[9][12]
-
Immediately cool the samples on ice.
-
Neutralize the samples by adding an equal volume of cold Neutralization Buffer.[9]
-
-
Membrane Spotting and Crosslinking:
-
Immunodetection:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[12]
-
Incubate the membrane with the primary anti-5fC antibody diluted in Blocking Buffer for 1 hour at room temperature.[9]
-
Wash the membrane three times with Wash Buffer for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.[9]
-
Wash the membrane three times with Wash Buffer for 5-10 minutes each.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Quantify the dot intensities using densitometry software. The signal intensity will be proportional to the amount of 5fC in the sample.
-
References
- 1. MethylFlash 5-Formylcytosine (5-fC) DNA Quantification Kit (Colorimetric) | EpigenTek [epigentek.com]
- 2. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. activemotif.jp [activemotif.jp]
- 4. 5fC Sequencing Services Services - CD Genomics [cd-genomics.com]
- 5. Quantification of Site-Specific 5-Formylcytosine by Integrating Peptide Nucleic Acid-Clamped Ligation with Loop-Mediated Isothermal Amplification | Springer Nature Experiments [experiments.springernature.com]
- 6. Can the dot blot protocol be modified if I don't have a dot blotting apparatus for use with your 5-Methylcytosine (5-mC) (D3S2Z) Rabbit mAb #28692? | Cell Signaling Technology [cellsignal.com]
- 7. 5-Formylcytosine (5-fC) Polyclonal Antibody (61223) [thermofisher.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. diagenode.com [diagenode.com]
- 10. bosterbio.com [bosterbio.com]
- 11. genomeme.ca [genomeme.ca]
- 12. A 5-mC Dot Blot Assay Quantifying the DNA Methylation Level of Chondrocyte Dedifferentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chemical Labeling and Enrichment of 5-Formylcytosine (5fC)-Containing DNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the chemical labeling and enrichment of 5-formylcytosine (B1664653) (5fC), a key intermediate in the DNA demethylation pathway. The ability to accurately detect and quantify 5fC is crucial for understanding its role in gene regulation, development, and disease.
Introduction to 5-Formylcytosine (5fC)
5-formylcytosine is a modified DNA base generated by the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-Eleven Translocation (TET) family of enzymes.[1][2] It is a transient intermediate in the active DNA demethylation process and is typically present at low levels in the genome.[3] Despite its low abundance, 5fC is believed to play a significant role in epigenetic regulation by influencing DNA structure, protein-DNA interactions, and gene expression.[1][2][4] The aldehyde group of 5fC makes it chemically reactive and distinct from other cytosine modifications, enabling its specific labeling and enrichment.[5]
Overview of Methodologies
Several methods have been developed for the specific labeling and enrichment of 5fC-containing DNA. These techniques can be broadly categorized into affinity-based enrichment and chemical modification-based sequencing approaches.
Key techniques include:
-
5fC Selective Chemical Labeling (fC-Seal): This method involves the selective reduction of 5fC to 5-hydroxymethylcytosine (B124674) (5hmC), followed by biotinylation for affinity purification.[6]
-
Reduced Bisulfite Sequencing (redBS-Seq): A single-base resolution method that combines the chemical reduction of 5fC to 5hmC with bisulfite sequencing.[7]
-
Chemically Assisted Bisulfite Sequencing (fCAB-Seq): This technique protects 5fC from bisulfite-mediated deamination, allowing for its detection at single-base resolution.[6]
-
Fluorescent Labeling: Direct chemical labeling of 5fC with fluorescent probes for visualization and quantification.[3][8][9][10][11]
-
Hydroxylamine-based Probes: These probes react specifically with the aldehyde group of 5fC, enabling enrichment.[5]
-
Quantitative PCR (qPCR) and Colorimetric Assays: Methods for the global quantification of 5fC levels.[12][13]
Quantitative Data Summary
The following table summarizes the key quantitative aspects of different 5fC detection and enrichment methods.
| Method | Principle | Detection Limit/Sensitivity | Specificity | Throughput | Resolution | Reference |
| fC-Seal | Reduction of 5fC to 5hmC followed by biotinylation and pulldown. | High sensitivity | High, no significant cross-reactivity with C, 5mC, 5hmC, or 5caC.[6] | High | Locus-specific | [6] |
| redBS-Seq | Selective reduction of 5fC to 5hmC, followed by bisulfite sequencing. | Single-base | High | High | Single-base | [7] |
| fCAB-Seq | Chemical protection of 5fC from bisulfite conversion. | Single-base | High | High | Single-base | [6] |
| Fluorescent Labeling | Direct labeling with fluorescent dyes. | Varies with probe | High | Low to Medium | Locus-specific | [3][8][9][10][11] |
| MethylFlash™ 5-fC DNA Quantification Kit | ELISA-like colorimetric assay. | As low as 1 pg of 5fC.[13] | High, no cross-reactivity to C, 5mC, or 5hmC.[13] | High | Global %5fC | [13] |
| qPCR-based Assay | Malononitrile-mediated C-to-T conversion and qPCR. | Quantitative | High | High | Locus-specific | [12] |
Experimental Protocols
Protocol 1: 5fC Selective Chemical Labeling and Enrichment (fC-Seal)
This protocol is adapted from the method described by Song et al. (2013).[6] It allows for the enrichment of 5fC-containing DNA fragments for subsequent analysis, such as sequencing.
Workflow Diagram:
Caption: Workflow for 5fC selective chemical labeling and enrichment (fC-Seal).
Materials:
-
Genomic DNA
-
Sodium borohydride (NaBH₄)
-
β-Glucosyltransferase (β-GT)
-
UDP-glucose-azide
-
DBCO-PEG4-Biotin
-
Streptavidin-coated magnetic beads
-
Reaction and wash buffers
Procedure:
-
DNA Fragmentation: Shear genomic DNA to the desired fragment size (e.g., 200-500 bp) by sonication.
-
Selective Reduction of 5fC:
-
To the fragmented DNA, add a freshly prepared solution of NaBH₄.
-
Incubate the reaction to allow for the reduction of 5fC to 5hmC.
-
Purify the DNA to remove excess NaBH₄.
-
-
Biotinylation of the Newly Formed 5hmC:
-
Set up a reaction containing the reduced DNA, β-GT, and UDP-glucose-azide.
-
Incubate to glucosylate the 5hmC residues with an azide-modified glucose.
-
Purify the DNA.
-
Perform a copper-free click reaction by adding DBCO-PEG4-Biotin to attach biotin (B1667282) to the azide (B81097) group.
-
Purify the biotinylated DNA.
-
-
Enrichment of 5fC-containing DNA:
-
Incubate the biotinylated DNA with streptavidin-coated magnetic beads to allow for binding.
-
Wash the beads extensively to remove non-specifically bound DNA.
-
Elute the enriched 5fC-containing DNA from the beads.
-
-
Downstream Analysis: The enriched DNA is now ready for downstream applications such as qPCR or next-generation sequencing.
Protocol 2: Reduced Bisulfite Sequencing (redBS-Seq) for Single-Base Resolution
This protocol is based on the method by Booth et al. (2014) and enables the quantitative, single-base resolution mapping of 5fC.[7]
Logical Relationship Diagram:
Caption: Logical workflow for identifying 5fC using redBS-Seq.
Materials:
-
Genomic DNA
-
Sodium borohydride (NaBH₄)
-
Bisulfite conversion kit
-
PCR amplification reagents
-
Next-generation sequencing platform
Procedure:
-
DNA Preparation: Start with high-quality genomic DNA. It is recommended to spike in control DNA with known 5fC modifications to monitor conversion efficiency.
-
Reduction of 5fC:
-
Treat the genomic DNA with NaBH₄ to selectively reduce 5fC to 5hmC.[7]
-
Purify the DNA.
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion on the reduced DNA. During this step, unmethylated cytosines are converted to uracil, while 5mC and the newly formed 5hmC (from 5fC) remain as cytosine.
-
-
Library Preparation and Sequencing:
-
Amplify the bisulfite-converted DNA to generate a sequencing library.
-
Sequence the library on a compatible next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Separately, perform standard bisulfite sequencing (BS-Seq) on a parallel sample of the same genomic DNA without the initial reduction step. In BS-Seq, 5fC is read as thymine (B56734) (T).[7]
-
Compare the results from redBS-Seq and BS-Seq. Loci that are read as 'C' in redBS-Seq but as 'T' in BS-Seq correspond to the original positions of 5fC.
-
Protocol 3: Direct Fluorescent Labeling of 5fC
This is a general protocol for the direct visualization of 5fC in DNA using fluorescent probes that react with the aldehyde group.[3][8]
Experimental Workflow Diagram:
Caption: Workflow for direct fluorescent labeling of 5fC-containing DNA.
Materials:
-
DNA sample (e.g., plasmid, PCR product, or genomic DNA)
-
Fluorescent probe with an active amino group (e.g., containing a hydrazine (B178648) or hydroxylamine (B1172632) moiety)
-
Reaction buffer
-
Purification column or method to remove unreacted probe
Procedure:
-
Labeling Reaction:
-
Incubate the DNA sample with the fluorescent probe in a suitable reaction buffer. The active amino group of the probe will form a covalent bond with the aldehyde group of 5fC.[8]
-
-
Purification:
-
Remove the excess, unreacted fluorescent probe from the reaction mixture using a suitable method such as spin column purification or ethanol (B145695) precipitation.
-
-
Detection and Analysis:
-
The labeled DNA can be visualized and analyzed by various methods:
-
Gel Electrophoresis: Run the labeled DNA on a polyacrylamide gel (PAGE) and visualize the fluorescence using a gel imager.[8]
-
Fluorescence Microscopy: For in situ labeling in cells, visualize the fluorescence using a microscope.
-
Fluorometer/Plate Reader: Quantify the fluorescence intensity to estimate the amount of 5fC.
-
-
Concluding Remarks
The choice of method for studying 5fC will depend on the specific research question. For genome-wide mapping at single-base resolution, redBS-Seq or fCAB-Seq are the methods of choice. For enriching 5fC-containing DNA fragments for targeted sequencing, fC-Seal is a robust option. For rapid and global quantification, commercial ELISA-like kits offer a high-throughput solution. Direct fluorescent labeling provides a valuable tool for the visualization and in situ detection of 5fC. These protocols provide a solid foundation for researchers to explore the dynamic and regulatory roles of 5fC in the genome.
References
- 1. epigenie.com [epigenie.com]
- 2. Formation and biological consequences of 5-Formylcytosine in genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorogenic labeling and single-base resolution analysis of 5-formylcytosine in DNA - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03685J [pubs.rsc.org]
- 4. 5-Formylcytosine mediated DNA–protein cross-links block DNA replication and induce mutations in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective chemical labelling of 5-formylcytosine in DNA by fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fluorogenic labeling and single-base resolution analysis of 5-formylcytosine in DNA - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Bisulfite-free and quantitative detection of 5-formylcytosine in DNA through qPCR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. MethylFlash 5-Formylcytosine (5-fC) DNA Quantification Kit (Colorimetric) | EpigenTek [epigentek.com]
Applications of 5-Formyl-dC Triphosphate in Molecular Biology: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, 5-formyl-2'-deoxycytidine-5'-triphosphate (5-fdCTP) is emerging as a valuable tool in the study of epigenetics, DNA-protein interactions, and the development of novel therapeutic agents. As a key intermediate in the active DNA demethylation pathway, the enzymatic incorporation of 5-fdCTP into DNA allows for the investigation of its biological roles and the development of innovative molecular biology applications.
This document provides detailed application notes and protocols for the use of 5-fdCTP in various molecular biology techniques. It includes quantitative data on its enzymatic incorporation, step-by-step experimental procedures, and visualizations of key pathways and workflows.
Introduction to 5-Formylcytosine
5-formylcytosine (5fC) is a modified DNA base generated through the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-eleven translocation (TET) family of enzymes.[1][2] It is a crucial intermediate in the active DNA demethylation pathway, which ultimately converts 5mC back to unmodified cytosine.[2] Beyond its role in demethylation, recent studies have revealed that 5fC can also act as an independent epigenetic mark, influencing gene expression and chromatin structure.[3] The availability of synthetic 5-formyl-dCTP allows for the site-specific introduction of 5fC into DNA, enabling a deeper understanding of its biological functions.[4][5][6]
Quantitative Data: Enzymatic Incorporation of Modified Cytosines
The efficiency and fidelity of DNA synthesis are crucial when using modified nucleotides. The following table summarizes available data on the incorporation of nucleotides opposite modified cytosine bases in a DNA template.
| Template Base | Incoming Nucleotide | DNA Polymerase | Relative Incorporation Efficiency (kcat/Km) | Fidelity (vs. dGTP) | Reference |
| 5-formylcytosine | dGTP | Human DNA Polymerase β | Not significantly affected | High | [7] |
| 5-methylcytosine | dGTP | Human DNA Polymerase β | Not significantly affected | High | [7] |
| 5-hydroxymethylcytosine | dGTP | Human DNA Polymerase β | Not significantly affected | High | [7] |
| 5-carboxylcytosine | dGTP | Human DNA Polymerase β | ~20-fold decrease | High | [7] |
Note: Quantitative data on the direct incorporation of 5-fdCTP by various thermostable DNA polymerases is still emerging. The provided data indicates that when 5fC is present in the template strand, DNA polymerase β can faithfully incorporate dGTP opposite it without a significant loss of efficiency.
Application Notes and Protocols
Site-Specific Mutagenesis via 5-fdCTP Incorporation
The inherent mutagenic properties of 5-formylcytosine, which can lead to C-to-T transitions during DNA replication, can be harnessed for site-directed mutagenesis.[1] By incorporating 5-fdCTP at a specific site, subsequent rounds of PCR will result in a mixed population of DNA molecules, with a proportion containing a T at the target position.
Protocol: Site-Directed Mutagenesis using 5-fdCTP
This protocol outlines the generation of a point mutation by incorporating 5-fdCTP at a desired location within a plasmid.
Materials:
-
Plasmid DNA (template)
-
5-fdCTP (100 mM solution)
-
dNTP mix (dATP, dGTP, dTTP at 10 mM each)
-
Forward and reverse primers (one of which contains the complementary base to the desired mutation site)
-
High-fidelity DNA polymerase (e.g., Pfu or Q5® polymerase)
-
10x Polymerase Buffer
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design primers that flank the target mutation site. The primer that will direct the incorporation of 5-fdCTP should have a G at the position opposite the desired C-to-T mutation.
-
PCR Amplification:
-
Set up the PCR reaction as follows:
Component Volume (for 50 µL reaction) Final Concentration 10x Polymerase Buffer 5 µL 1x dNTP mix (10 mM each of dATP, dGTP, dTTP) 1 µL 200 µM each 5-fdCTP (1 mM working solution) 1 µL 20 µM dCTP (1 mM working solution) 0.5 µL 10 µM Forward Primer (10 µM) 2.5 µL 0.5 µM Reverse Primer (10 µM) 2.5 µL 0.5 µM Template Plasmid (10 ng/µL) 1 µL 10 ng High-Fidelity DNA Polymerase 1 µL - | Nuclease-free water | to 50 µL | - |
-
Note: The ratio of 5-fdCTP to dCTP can be adjusted to modulate the mutation frequency. A higher ratio will increase the likelihood of incorporation and subsequent mutation.
-
Perform PCR with the following cycling conditions (adjust annealing temperature based on primer Tm):
-
Initial Denaturation: 98°C for 30 seconds
-
25-30 Cycles:
-
98°C for 10 seconds
-
[Annealing Temperature] for 30 seconds
-
72°C for 30 seconds/kb of plasmid length
-
-
Final Extension: 72°C for 5 minutes
-
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme directly to the PCR product and incubate at 37°C for 1 hour to digest the parental methylated template DNA.
-
Transformation: Transform 5 µL of the DpnI-treated PCR product into competent E. coli cells.
-
Plating and Screening: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Screen individual colonies by sequencing to identify clones with the desired C-to-T mutation.
References
- 1. 5-Formyl-2’-deoxycytidine-5’-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. Apexbio Technology LLC 5-Formyl-dCTP(Synonyms: 5-Formyl-2'-deoxycytidine-5'-triphosphate, | Fisher Scientific [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Molecular basis for the faithful replication of 5-methylcytosine and its oxidized forms by DNA polymerase β - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying the Impact of 5-Formylcytosine on DNA Polymerase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-formylcytosine (B1664653) (5fC) is a key intermediate in the active DNA demethylation pathway, generated by the iterative oxidation of 5-methylcytosine (B146107) (5mC) by Ten-Eleven Translocation (TET) enzymes.[1] While its role in epigenetic regulation is under intense investigation, the presence of this aldehyde-containing modification in the DNA template can pose a significant challenge to the DNA replication machinery. The reactive aldehyde group of 5fC can readily form covalent cross-links with proteins, particularly histone lysine (B10760008) and arginine residues, creating bulky DNA-protein cross-links (DPCs).[2][3] These DPCs can act as major roadblocks to DNA replication and transcription, potentially leading to genome instability and cell death.[2][4]
This document provides detailed application notes on the effects of 5fC on DNA polymerase activity, summarizing key quantitative data and offering detailed protocols for relevant in vitro assays. Understanding how different DNA polymerases interact with 5fC and 5fC-DPCs is crucial for research in epigenetics, DNA repair, cancer biology, and the development of novel therapeutics that may target these pathways.
Impact of 5-Formylcytosine on DNA Polymerase Activity
The effect of 5fC on DNA polymerase activity is highly context-dependent, varying based on whether the 5fC is unmodified ("naked") or part of a larger DPC, and which class of DNA polymerase encounters the lesion.
-
Naked 5-Formylcytosine: In its unmodified state, 5fC does not significantly impede some DNA polymerases. For instance, human DNA Polymerase β (Pol β), a key enzyme in base excision repair, replicates past 5fC with catalytic efficiency and fidelity comparable to that for unmodified cytosine.[5][6] This suggests that during repair processes, 5fC itself is not inherently mutagenic. In contrast, RNA Polymerase II is significantly slowed by 5fC, which also reduces its transcriptional fidelity.[1][7]
-
5-Formylcytosine-Mediated DNA-Protein Cross-links (DPCs): The major challenge for polymerases arises when 5fC is cross-linked to a protein.
-
Replication Block: Large DPCs, such as those involving full-length histones (e.g., H2A, H3, H4), present a formidable steric block that completely inhibits DNA synthesis by both high-fidelity replicative polymerases and specialized translesion synthesis (TLS) polymerases.[3][4][8]
-
Translesion Synthesis (TLS) Bypass: If the protein component of the DPC is proteolytically degraded, as may occur in the cell, the resulting smaller DNA-peptide cross-link (DpC) can be bypassed by specialized TLS polymerases, such as human Polymerase η (hPol η) and Polymerase κ (hPol κ).[3][4] This bypass, however, is often error-prone. These polymerases have more open and flexible active sites that can accommodate bulky lesions.[3]
-
Mutagenesis: The bypass of 5fC-DpCs by TLS polymerases is a significant source of mutations. Studies have shown that hPol η preferentially incorporates an incorrect adenine (B156593) (A) opposite the 5fC-peptide adduct, leading to C→T transition mutations.[4] Furthermore, -1 deletions are also observed.[4][8] The local DNA sequence context can also influence the efficiency and fidelity of the bypass.[2][9][10]
-
Replicative Polymerase Bypass: Interestingly, some high-fidelity replicative polymerases, including human Pol δ and Pol ε, have been shown to be capable of accurately bypassing smaller 5fC-DpCs, albeit at a slower rate than bypassing an unmodified template.[11]
-
Data Presentation
Table 1: Steady-State Kinetics of Nucleotide Incorporation Opposite a 5fC-Peptide Adduct
This table summarizes the kinetic parameters for nucleotide incorporation opposite an 11-mer peptide cross-linked to 5fC, catalyzed by human TLS polymerases η and κ. The data highlights the error-prone nature of the bypass, with a strong preference for misincorporating dATP.
| Polymerase | Nucleotide Inserted | Vmax/Km (relative efficiency) | Misinsertion Frequency (f) |
| hPol η | dATP (Incorrect) | 1.0 | 1.92 |
| dGTP (Correct) | 0.52 | - | |
| dTTP (Incorrect) | 0.15 | - | |
| dCTP (Incorrect) | 0.08 | - | |
| hPol κ | dATP (Incorrect) | 1.0 | >1 (only A was inserted) |
| dGTP (Correct) | Not Detected | - |
Data synthesized from studies on 11-mer peptide DPCs.[4] Misinsertion frequency (f) is calculated as the relative efficiency of incorrect insertion versus correct insertion.
Table 2: Fidelity of Human DNA Polymerase β on Modified Cytosines
This table shows that for a repair polymerase like Pol β, the presence of a naked 5fC modification in the template does not significantly alter the efficiency of correct nucleotide (dGTP) incorporation or the overall fidelity of replication compared to unmodified cytosine.
| Template Base | Catalytic Efficiency (kpol/Kd) for dGTP incorporation (relative to C) |
| Cytosine (C) | 1.00 |
| 5-methylcytosine (5mC) | ~1.0 |
| 5-hydroxymethylcytosine (5hmC) | ~1.0 |
| 5-formylcytosine (5fC) | ~1.0 |
| 5-carboxylcytosine (5caC) | ~0.05 |
Data synthesized from kinetic assays with human DNA Polymerase β.[5][6]
Mandatory Visualizations
Caption: Workflow for a primer extension assay to analyze polymerase stalling at a 5fC site.
References
- 1. epigenie.com [epigenie.com]
- 2. Translesion synthesis past 5-formylcytosine mediated DNA-peptide crosslinks by hPolη is dependent on the local DNA sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific 5-Formyl Cytosine Mediated DNA-Histone Cross-Links: Synthesis and Polymerase Bypass by Human DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Formylcytosine mediated DNA–protein cross-links block DNA replication and induce mutations in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular basis for the faithful replication of 5-methylcytosine and its oxidized forms by DNA polymerase β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Formyl- and 5-carboxyl-cytosine reduce the rate and substrate specificity of RNA polymerase II transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Formylcytosine mediated DNA-protein cross-links block DNA replication and induce mutations in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Translesion Synthesis Past 5-Formylcytosine-Mediated DNA-Peptide Cross-Links by hPolη Is Dependent on the Local DNA Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Error-prone replication of a 5-formylcytosine-mediated DNA-peptide cross-link in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Transcription with 5-Formylcytidine Modified Nucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formylcytidine (B110004) (5fC) is a modified nucleoside found in various RNA species, playing a crucial role in the regulation of gene expression and protein synthesis.[1][2] It is an oxidation product of 5-methylcytosine (B146107) (5mC), a well-known epigenetic and epitranscriptomic mark.[2][3] The enzymatic incorporation of 5-formylcytidine triphosphate (5fCTP) into RNA transcripts through in vitro transcription (IVT) offers a powerful tool to investigate the functional roles of this modification and to develop novel RNA-based therapeutics with enhanced properties. These application notes provide a comprehensive overview, detailed protocols, and quantitative data for the successful in vitro transcription of RNA containing 5-formylcytidine.
Applications
The site-specific or global incorporation of 5fC into RNA transcripts can be leveraged for various research and therapeutic applications:
-
Functional Studies of RNA: Elucidating the impact of 5fC on RNA structure, stability, and its interaction with RNA-binding proteins.[4]
-
Modulation of Translation: Investigating the role of 5fC in codon recognition and the regulation of protein synthesis, particularly in the context of mitochondrial and cytosolic tRNAs.[5][6][7]
-
Therapeutic RNA Development: Engineering mRNA with modified nucleotides to potentially alter its stability, translational efficiency, and immunogenicity for vaccine and gene therapy applications.
-
Cellular Stress Response Research: Studying the dynamics of 5fC modification in response to environmental stressors such as hypoxia and iron deprivation.[5]
-
Development of Research Tools: Synthesizing 5fC-containing RNA probes for biochemical and cellular assays.
Data Presentation
Table 1: Stoichiometry of 5-Formylcytidine in Endogenous tRNA
| tRNA Species | Location of 5fC | Modification Fraction (%) | Cellular Compartment | Key Enzymes |
| Mitochondrial tRNA-Met (mt-tRNAMet) | Wobble Position (C34) | ~100% | Mitochondria | NSUN3, ALKBH1 |
| Cytosolic tRNA-Leu (ct-tRNALeu) | Wobble Position (C34) | ~15-20% | Cytosol | NSUN2, ALKBH1 |
Data compiled from multiple studies and may vary depending on cell type and conditions.[2][6][8]
Table 2: Recommended Reagent Concentrations for In Vitro Transcription with 5fCTP
| Reagent | Standard IVT (Unmodified) | 5fC-Modified IVT |
| ATP, GTP, UTP | 7.5 mM each | 7.5 mM each |
| CTP | 7.5 mM | 0 mM |
| 5fCTP | 0 mM | 5.0 - 7.5 mM |
| T7 RNA Polymerase | Vendor Specific | Vendor Specific |
| Linearized DNA Template | 1 µg | 1 µg |
| 10x Transcription Buffer | 2 µL | 2 µL |
| RNase Inhibitor | 1 µL | 1 µL |
| Total Reaction Volume | 20 µL | 20 µL |
Note: The optimal concentration of 5fCTP may require empirical determination. A starting concentration of 5 mM is recommended based on existing protocols.[9] While specific data on the direct comparison of transcription yields with 5fCTP versus CTP is limited, transcription with modified nucleotides can sometimes result in a modest decrease in overall RNA yield.[10] Optimization of the 5fCTP:GTP ratio and incubation time may be necessary to maximize the yield of 5fC-modified RNA.
Experimental Protocols
Protocol 1: In Vitro Transcription of 5-Formylcytidine Modified RNA
This protocol is adapted from standard T7 RNA polymerase-based in vitro transcription kits, with modifications for the incorporation of 5fCTP.
Materials:
-
HiScribe™ T7 High Yield RNA Synthesis Kit (or equivalent)
-
5-Formylcytidine-5'-Triphosphate (5fCTP) solution (e.g., 100 mM)
-
Linearized plasmid DNA or PCR product with a T7 promoter (1 µg)
-
Nuclease-free water
-
RNase inhibitor
-
DNase I (RNase-free)
-
RNA purification kit or reagents (e.g., spin columns, lithium chloride precipitation)
Procedure:
-
Thaw Reagents: Thaw all components at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.
-
Prepare Reaction Mix: In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature in the order listed:
| Reagent | Volume | Final Concentration |
| Nuclease-free Water | to 20 µL | - |
| 10x Reaction Buffer | 2 µL | 1x |
| ATP, GTP, UTP (100 mM each) | 1.5 µL | 7.5 mM each |
| 5fCTP (100 mM) | 1.0 µL | 5.0 mM |
| Linearized DNA Template | 1 µg | 50 ng/µL |
| T7 RNA Polymerase Mix | 2 µL | - |
-
Incubation: Mix thoroughly by gentle pipetting and incubate at 37°C for 2 to 4 hours. For longer transcripts, the incubation time can be extended.
-
DNase Treatment: Add 2 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification of 5fC-Modified RNA: Proceed with RNA purification using a method suitable for your downstream application. Standard spin column-based kits are generally effective. For larger scale preparations, lithium chloride precipitation can be used.
Protocol 2: Purification of 5fC-Modified RNA using Spin Columns
Procedure:
-
Adjust Binding Conditions: Add 1 volume of 70% ethanol (B145695) to the DNase-treated transcription reaction and mix well.
-
Bind RNA: Transfer the sample to an RNA purification spin column and centrifuge according to the manufacturer's instructions.
-
Wash: Perform the recommended wash steps with the provided wash buffers to remove unincorporated nucleotides, proteins, and salts.
-
Elute RNA: Elute the purified 5fC-modified RNA in nuclease-free water or a suitable elution buffer.
-
Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. The integrity of the transcript can be assessed by denaturing agarose (B213101) gel electrophoresis.
Mandatory Visualizations
5fC Biosynthesis and Regulatory Pathway
Caption: Enzymatic pathway for 5-formylcytidine (5fC) biosynthesis and its regulation.
Experimental Workflow for 5fC RNA Synthesis and Analysis
References
- 1. academic.oup.com [academic.oup.com]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. researchgate.net [researchgate.net]
- 4. ALKBH1 is an RNA dioxygenase responsible for cytoplasmic and mitochondrial tRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Quantitative Sequencing Method for 5-Formylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. T7 RNA polymerase produces 5' end heterogeneity during in vitro transcription from certain templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Synthetic 5fC-Containing Oligonucleotides as Research Tools
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic oligonucleotides containing 5-formylcytosine (B1664653) (5fC) are powerful tools for elucidating the complex landscape of epigenetic regulation and for developing novel therapeutic strategies. 5fC is a key intermediate in the active DNA demethylation pathway, generated through the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-Eleven Translocation (TET) family of enzymes. The presence of this modification can influence DNA structure, protein-DNA interactions, and ultimately, gene expression. These application notes provide a comprehensive overview of the use of synthetic 5fC-containing oligonucleotides in various research contexts, complete with detailed protocols and quantitative data to facilitate their integration into your experimental workflows.
Application 1: Probing the DNA Demethylation Pathway
Synthetic 5fC-containing oligonucleotides are invaluable for dissecting the enzymatic activities and substrate specificities of the TET enzymes and the subsequent base excision repair (BER) pathway initiated by Thymine DNA Glycosylase (TDG).
Quantitative Data: TET Enzyme Kinetics
The catalytic efficiency of TET enzymes varies for different cytosine modifications. Synthetic oligonucleotides with site-specific 5fC modifications allow for precise kinetic measurements.
| Enzyme | Substrate | Relative Oxidation Rate (compared to 5mC) | Reference |
| TET2 | 5hmC | 4.9 - 6.3 fold lower | [1] |
| TET2 | 5fC | 7.8 - 12.6 fold lower | [1] |
| TET1 | 5mC to 5fC (processive) | Flanking sequence dependent (up to 20-fold effect) | [2] |
| TET2 | 5mC to 5fC (processive) | Flanking sequence dependent (up to 70-fold effect) | [2] |
Note: The processivity of TET enzymes, directly converting 5mC to 5fC, is influenced by the surrounding DNA sequence.
Experimental Protocol: In Vitro TET Enzyme Activity Assay
This protocol outlines a method to assess the activity of TET enzymes on a 5fC-containing DNA substrate.
Materials:
-
Synthetic single-stranded DNA oligonucleotide containing a single 5fC modification (and its complementary strand).
-
Recombinant TET enzyme (e.g., TET1, TET2, or TET3 catalytic domain).
-
TET Reaction Buffer (e.g., 50 mM HEPES pH 8.0, 100 mM NaCl, 2 mM Ascorbic Acid, 1 mM α-ketoglutarate, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O).
-
DNA annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA).
-
Nuclease-free water.
-
Apparatus for liquid chromatography-mass spectrometry (LC-MS) or thin-layer chromatography (TLC).
Procedure:
-
Substrate Preparation:
-
Anneal the 5fC-containing oligonucleotide with its complementary strand by mixing equimolar amounts in DNA annealing buffer.
-
Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to form a double-stranded DNA substrate.
-
-
Enzymatic Reaction:
-
Prepare the reaction mixture in a microcentrifuge tube on ice:
-
Double-stranded 5fC DNA substrate (e.g., 1 µM final concentration).
-
Recombinant TET enzyme (e.g., 100-500 nM final concentration).
-
TET Reaction Buffer to the final volume.
-
-
Initiate the reaction by transferring the tube to a 37°C incubator.
-
Incubate for a desired time course (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Quenching and Product Analysis:
Signaling Pathway: TET-Mediated DNA Demethylation
Application 2: Investigating Protein-DNA Interactions
The formyl group of 5fC can significantly alter the local DNA structure and either promote or inhibit the binding of various proteins, including transcription factors and DNA repair enzymes. Synthetic 5fC oligonucleotides are essential for characterizing these interactions.
Quantitative Data: Protein Binding Affinities (Kd)
The dissociation constant (Kd) provides a measure of the binding affinity between a protein and its DNA target. Lower Kd values indicate stronger binding.
| Protein | DNA Substrate | Dissociation Constant (Kd) | Method | Reference |
| Thymine DNA Glycosylase (TDG) | Non-specific DNA | 293 ± 64 nM | Single-molecule fluorescence | [6] |
| Thymine DNA Glycosylase (TDG) | 5fC-containing DNA | Not explicitly stated, but specific binding lifetime is ~10x longer than non-specific | Single-molecule fluorescence | [6] |
| MPG | 5fC-containing DNA | 13.4 ± 1.4 nM | ELISA | [7] |
| L3MBTL2 | 5fC-containing DNA | 37.1 ± 5.6 nM | ELISA | [7] |
| L3MBTL2 | Unmodified DNA | 81.2 ± 18.8 nM | ELISA | [7] |
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a common technique to study protein-DNA interactions in vitro.
Materials:
-
Synthetic 5fC-containing oligonucleotide probe (and its complementary strand).
-
Labeling system for the oligonucleotide (e.g., biotin, fluorescent dye, or 32P).
-
Purified protein of interest.
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Non-specific competitor DNA (e.g., poly(dI-dC)).
-
Native polyacrylamide gel (e.g., 4-6%).
-
TBE or TGE running buffer.
-
Gel electrophoresis apparatus and imaging system.
Procedure:
-
Probe Preparation:
-
Anneal the labeled 5fC-containing oligonucleotide with its unlabeled complementary strand.
-
Purify the double-stranded labeled probe.
-
-
Binding Reaction:
-
Set up the binding reactions on ice:
-
Binding Buffer.
-
Non-specific competitor DNA.
-
Purified protein (at varying concentrations).
-
Labeled 5fC probe (at a constant, low concentration).
-
-
Incubate the reactions at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system.
-
-
Detection:
Experimental Workflow: EMSA for 5fC-Protein Interaction
Application 3: Development of Therapeutic Oligonucleotides
While still an emerging area, the incorporation of 5fC into therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs), offers potential advantages. The modification may alter the oligonucleotide's stability, binding affinity to target RNA, and interaction with cellular machinery.
Potential Therapeutic Applications
-
Antisense Therapy: 5fC-modified ASOs could be designed to modulate the expression of disease-related genes. The modification might enhance target engagement or alter the recruitment of RNase H.[11][12][13]
-
Cancer Therapy: Given the role of TET enzymes and DNA methylation in cancer, 5fC-containing oligonucleotides could be explored as agents to modulate epigenetic pathways in cancer cells.[14][15][16]
Experimental Protocol: Assessing Cellular Uptake of 5fC-Oligonucleotides
This protocol provides a general framework for quantifying the internalization of fluorescently labeled 5fC-oligonucleotides into cultured cells.
Materials:
-
Fluorescently labeled synthetic 5fC-oligonucleotide.
-
Cultured cells (e.g., cancer cell line).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Incubate overnight to allow for cell attachment.
-
-
Oligonucleotide Treatment:
-
Prepare different concentrations of the fluorescently labeled 5fC-oligonucleotide in cell culture medium.
-
Replace the existing medium with the oligonucleotide-containing medium.
-
Incubate for various time points (e.g., 2, 4, 8, 24 hours).
-
-
Sample Preparation for Flow Cytometry:
-
Wash the cells twice with PBS to remove extracellular oligonucleotides.
-
Harvest the cells using Trypsin-EDTA and resuspend in PBS.
-
-
Flow Cytometry Analysis:
-
Fluorescence Microscopy (Optional):
-
For visualizing the subcellular localization of the oligonucleotides, seed cells on coverslips.
-
After treatment, fix the cells, stain the nuclei (e.g., with DAPI), and mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Logical Relationship: 5fC in Therapeutic Oligonucleotide Design
Conclusion
Synthetic 5fC-containing oligonucleotides are versatile and indispensable tools for modern biological research and drug development. Their ability to mimic a key epigenetic modification allows for detailed investigation of fundamental cellular processes like DNA demethylation and protein-DNA recognition. As our understanding of the "epigenetic alphabet" expands, the applications of these specialized oligonucleotides will undoubtedly continue to grow, paving the way for new discoveries and innovative therapeutic interventions.
References
- 1. Modeling methyl-sensitive transcription factor motifs with an expanded epigenetic alphabet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of the DNA Methylation Sensitivity of Transcription Factor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic applications of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of transcription factor binding and expression using calling cards reporter arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Cellular Uptake and Intracellular Trafficking of Oligonucleotides: Implications for Oligonucleotide Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unconventional Internalization Mechanisms Underlying Functional Delivery of Antisense Oligonucleotides via Cationic Lipoplexes and Polyplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative modeling of transcription factor binding specificities using DNA shape - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cytel.com [cytel.com]
- 14. researchgate.net [researchgate.net]
- 15. Antisense oligonucleotide activity in tumour cells is influenced by intracellular LBPA distribution and extracellular vesicle recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dissociation constant (Kd) - what is it, how is it measured and why does it matter? | Fidabio [fidabio.com]
- 17. Dissociation constant - Wikipedia [en.wikipedia.org]
- 18. Antisense oligonucleotides and their applications in rare neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Detection of Low-Abundance 5-formylcytosine (5fC)
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-formylcytosine (B1664653) (5fC). This guide provides answers to frequently asked questions and detailed troubleshooting for common challenges encountered during the detection and analysis of this low-abundance DNA modification.
Frequently Asked Questions (FAQs)
Q1: What is 5-formylcytosine (5fC) and why is it important?
A1: 5-formylcytosine (5fC) is a key intermediate in the active DNA demethylation pathway.[1] It is formed through the oxidation of 5-hydroxymethylcytosine (B124674) (5hmC) by the Ten-Eleven Translocation (TET) family of enzymes.[1] 5fC can be further oxidized to 5-carboxylcytosine (5caC) or excised by Thymine DNA Glycosylase (TDG) as part of the base excision repair pathway, ultimately leading to the restoration of an unmodified cytosine.[1][2] Its presence is linked to epigenetic priming of enhancers and the dynamic regulation of gene expression, making it a crucial mark for studying development, disease, and cellular reprogramming.[1][2]
Q2: What makes the detection of 5fC so challenging?
A2: Detecting 5fC is difficult primarily due to two factors:
-
Extremely Low Abundance: 5fC is a transient intermediate and exists at much lower levels than 5-methylcytosine (B146107) (5mC) and 5hmC.[2][3][4] In many mammalian cells, its concentration can be as low as 1-20 molecules per million cytosines.[3]
-
Chemical Similarity: 5fC shares a core pyrimidine (B1678525) structure with cytosine, 5mC, 5hmC, and 5caC. This similarity makes it difficult for antibodies and chemicals to distinguish 5fC with perfect specificity, leading to potential cross-reactivity and high background noise.[4] Standard bisulfite sequencing, a gold-standard for methylation studies, cannot distinguish 5fC from other modifications without specific chemical pre-treatments.[2][5]
Q3: What are the typical abundance levels of 5fC compared to other cytosine modifications?
A3: The abundance of 5fC is significantly lower than its precursor modifications. The following table summarizes the typical levels found in mammalian genomic DNA.
| Modification | Abundance Range (% of total Cytosines) | Typical Abundance in Mouse ESCs | Notes |
| 5-methylcytosine (5mC) | ~1-5% | ~4.5% | The most common DNA modification in mammals.[3] |
| 5-hydroxymethylcytosine (5hmC) | 0.01-0.7% | 0.055% | Generally 10- to 100-fold lower than 5mC.[3][5] |
| 5-formylcytosine (5fC) | 0.0001-0.002% (1-20 ppm) | 0.0014% | A transient and very low-abundance intermediate.[2][3][5] |
| 5-carboxylcytosine (5caC) | 0.00001-0.0003% (0.1-3 ppm) | ~10-fold lower than 5fC | The final oxidation product before excision.[1][3] |
Method-Specific Troubleshooting Guides
This section addresses common issues encountered with specific 5fC detection techniques.
Antibody-Based Methods (e.g., 5fC Immunoprecipitation)
Q: I am getting a very low signal-to-noise ratio or no enrichment in my immunoprecipitation (IP) experiment. What is the likely cause?
A: This is a common issue due to the low abundance of 5fC and potential issues with antibody quality.
-
Low Target Abundance: The most significant challenge is the scarcity of 5fC in the genome.[2] Ensure you start with a sufficient amount of high-quality genomic DNA.
-
Antibody Specificity and Affinity: Commercial antibodies can have variable quality and lot-to-lot consistency.[6] An antibody may have low affinity for 5fC or cross-react with the more abundant 5hmC or other modifications.[7][8]
-
Inefficient Immunoprecipitation: Suboptimal IP conditions, such as incorrect buffer composition, temperature, or incubation times, can lead to poor enrichment.
Troubleshooting Steps:
-
Validate Antibody Specificity: Before any experiment, perform a dot blot analysis. Spot serial dilutions of synthetic oligonucleotides containing C, 5mC, 5hmC, 5fC, and 5caC onto a nitrocellulose membrane and probe with your antibody to check for specific binding to 5fC and rule out cross-reactivity.[7][8]
-
Increase Input DNA: Due to the low abundance of 5fC, a higher amount of starting genomic DNA is often required compared to standard ChIP experiments.
-
Use a Positive Control: If possible, use a control DNA sample known to have higher 5fC levels, such as DNA from TDG-null mouse embryonic stem cells (mESCs), where 5fC accumulates.[2]
-
Optimize IP Conditions: Titrate the antibody concentration and optimize incubation times and washing stringency to maximize the signal-to-background ratio.
Bisulfite-Based Sequencing Methods (fCAB-Seq, redBS-Seq, oxBS-Seq)
Bisulfite-based methods rely on chemical treatments to differentiate cytosine modifications, followed by sequencing. The level of 5fC is often inferred by comparing results from different treatments.
Q: My bisulfite conversion rate is low, leading to ambiguous results. How can I improve it?
A: Incomplete bisulfite conversion is a frequent problem that causes unmethylated cytosines to be misidentified as methylated, artificially inflating methylation calls.[9][10]
-
DNA Quality: Degraded or impure DNA can hinder the conversion reaction.
-
Reaction Conditions: Standard bisulfite kits may use incubation times that are too short to fully convert 5fC, which is more resistant to conversion than unmodified cytosine.[11]
-
DNA Degradation: The harsh chemicals and temperatures used in bisulfite treatment can degrade up to 90% of the input DNA, which is especially problematic when starting with limited material.[10][12]
Troubleshooting Steps:
-
Assess DNA Quality: Start with high-molecular-weight, purified genomic DNA.
-
Optimize Conversion Protocol: For 5fC analysis, longer incubation times or repeated cycles of treatment may be necessary to ensure complete conversion of 5fC to uracil.[11]
-
Use Control DNA: Include an unmethylated spike-in control (e.g., lambda phage DNA) in your experiment to accurately calculate the conversion efficiency. A conversion rate of >99.5% is considered high quality.[9][10]
-
Consider Bisulfite-Free Methods: If DNA degradation is a persistent issue, explore newer bisulfite-free techniques like TAPS-based methods, which are less harsh on DNA.[13]
Q: I am having trouble interpreting the data from multiple sequencing runs (BS-Seq, oxBS-Seq, redBS-Seq) to calculate 5fC levels. Can you clarify the logic?
A: Calculating 5fC levels requires a subtractive approach based on how each modification behaves under different chemical treatments.[5]
-
BS-Seq (Standard Bisulfite Sequencing): Reads C as T. Reads 5mC and 5hmC as C. Reads 5fC as T.[5][11]
-
oxBS-Seq (Oxidative Bisulfite Sequencing): 5hmC is first oxidized to 5fC. Therefore, reads C and 5hmC as T. Reads only 5mC as C.[11][14]
-
redBS-Seq (Reduced Bisulfite Sequencing): 5fC is first reduced to 5hmC. Therefore, reads C as T. Reads 5mC, 5hmC, and the original 5fC as C.[5][15]
Calculation Logic:
-
% 5mC = Signal from oxBS-Seq
-
% 5hmC = (Signal from BS-Seq) - (Signal from oxBS-Seq)
-
% 5fC = (Signal from redBS-Seq) - (Signal from BS-Seq)
This workflow allows for the single-base resolution mapping of all three modifications.
Caption: Logic for distinguishing cytosine modifications using bisulfite-based methods.
Chemical Labeling Methods (e.g., fC-Seal)
Q: My fC-Seal experiment has high background. What are the potential sources of non-specific signal?
A: The fC-Seal method relies on a multi-step chemical and enzymatic process, and high background can arise from inefficiencies at several stages.[2]
-
Incomplete Blocking of 5hmC: The first step is to block endogenous 5hmC with a glucose moiety using the enzyme βGT. If this reaction is incomplete, the remaining unprotected 5hmC will be labeled in the subsequent step, leading to a false-positive signal.
-
Non-specific Labeling: The azide-modified glucose used to label the "new" 5hmC (derived from the reduction of 5fC) could non-specifically attach to DNA, or the click chemistry reaction could have off-target effects.
-
Purity of Reagents: Impurities in the reducing agent (NaBH₄) or other reagents can cause unwanted side reactions or DNA damage.
Troubleshooting Steps:
-
Optimize Blocking Reaction: Ensure the β-glucosyltransferase (βGT) enzyme is active and that the reaction is run for a sufficient duration to achieve complete blocking of endogenous 5hmC.
-
Run No-Reduction Control: Perform a control experiment where the sodium borohydride (B1222165) (NaBH₄) reduction step is omitted. This will reveal the level of background signal originating from incomplete 5hmC blocking.
-
Purify Reagents: Use high-purity reagents and fresh solutions to minimize the risk of side reactions.
-
Validate with Dot Blot: Test the entire fC-Seal procedure on synthetic DNA oligonucleotides containing each cytosine modification to confirm that the signal is specific to 5fC.
Caption: Experimental workflow and key troubleshooting points for the fC-Seal method.
Detailed Experimental Protocol: Reduced Bisulfite Sequencing (redBS-Seq)
This protocol provides a detailed methodology for performing redBS-Seq to map 5fC at single-base resolution.[5][15]
Objective: To selectively reduce 5fC to 5hmC, making it resistant to bisulfite deamination, thereby allowing its detection by comparing sequencing results with standard BS-Seq.
Materials:
-
High-quality genomic DNA (≥1 µg)
-
Sodium borohydride (NaBH₄)
-
Nuclease-free water
-
DNA purification kit (e.g., column-based)
-
Bisulfite conversion kit
-
PCR reagents for library amplification
-
Next-generation sequencing platform
Methodology:
Part 1: Reduction of 5fC to 5hmC
-
DNA Preparation: Resuspend 1 µg of genomic DNA in 20 µL of nuclease-free water.
-
Denaturation: Denature the DNA by heating at 95°C for 2 minutes, followed by immediate chilling on ice. This step is for single-stranded DNA treatment, which can be more efficient. For double-stranded DNA, this step can be omitted.
-
Reduction Reaction: Prepare a fresh solution of 1 M sodium borohydride (NaBH₄) in nuclease-free water. Add 2.5 µL of 1 M NaBH₄ to the DNA sample.
-
Incubation: Incubate the reaction at 37°C for 30 minutes. This selectively reduces the formyl group of 5fC to a hydroxymethyl group.[5]
-
Purification: Immediately purify the DNA using a column-based DNA purification kit according to the manufacturer's instructions. Elute in 20 µL of the provided elution buffer. This "reduced DNA" is now ready for bisulfite conversion.
Part 2: Bisulfite Conversion and Library Preparation
-
Control Sample: In parallel, prepare a "non-reduced" control sample by taking an equal amount of the same starting genomic DNA and proceeding directly to bisulfite conversion without the reduction step. This will be your standard BS-Seq library.
-
Bisulfite Treatment: Perform bisulfite conversion on both the "reduced DNA" sample and the "non-reduced" control sample using a commercial kit. Follow the manufacturer's protocol, paying close attention to recommended incubation times, which may need to be extended for optimal conversion.[11]
-
Library Preparation: Prepare sequencing libraries from both bisulfite-converted samples. This involves end-repair, A-tailing, adapter ligation, and PCR amplification using primers specific for bisulfite-converted DNA.
-
Sequencing: Sequence both the redBS-Seq and BS-Seq libraries on a compatible next-generation sequencing platform.
Part 3: Data Analysis
-
Alignment: Align reads from both libraries to a reference genome using a bisulfite-aware aligner (e.g., Bismark).
-
Methylation Calling: Extract the cytosine methylation status for each CpG site.
-
Calculate 5fC Levels: At each CpG site, calculate the percentage of 5fC by subtracting the methylation level obtained from the BS-Seq library from the methylation level obtained from the redBS-Seq library.
-
% Methylation (BS-Seq) represents 5mC + 5hmC
-
% Methylation (redBS-Seq) represents 5mC + 5hmC + 5fC
-
Therefore, % 5fC = % Methylation (redBS-Seq) - % Methylation (BS-Seq)[5]
-
References
- 1. epigenie.com [epigenie.com]
- 2. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate quantification of 5-Methylcytosine, 5-Hydroxymethylcytosine, 5-Formylcytosine, and 5-Carboxylcytosine in genomic DNA from breast cancer by chemical derivatization coupled with ultra performance liquid chromatography- electrospray quadrupole time of flight mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Site-Specific 5-Formylcytosine by Integrating Peptide Nucleic Acid-Clamped Ligation with Loop-Mediated Isothermal Amplification | Springer Nature Experiments [experiments.springernature.com]
- 5. Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Although it's painful: The importance of stringent antibody validation | PLOS Pathogens [journals.plos.org]
- 7. 5-Formylcytosine (5-fC) Polyclonal Antibody (61223) [thermofisher.com]
- 8. activemotif.jp [activemotif.jp]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 13. New sequencing methods for distinguishing DNA modifications — Nuffield Department of Women's & Reproductive Health [wrh.ox.ac.uk]
- 14. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 5-Formylcytosine (5fC) Detection Sensitivity
Welcome to the technical support center for 5-formylcytosine (B1664653) (5fC) detection methodologies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of your 5fC experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting 5-formylcytosine (5fC)?
A1: The primary challenges in detecting 5fC stem from its very low abundance in the genome of most mammalian cells, often existing at levels of parts per million of total cytosines.[1] This makes it difficult to distinguish from the much more abundant cytosine and 5-methylcytosine (B146107) (5mC). Additionally, 5fC and another modification, 5-carboxylcytosine (5caC), behave similarly to cytosine in traditional bisulfite sequencing, making them indistinguishable with this method alone.[1] Antibody-based methods can also be challenging due to potential cross-reactivity and the low density of the modification.[1]
Q2: Which are the principal methods for detecting 5fC, and how do they differ in their approach?
A2: The main methods for 5fC detection can be categorized into three groups:
-
Antibody-based methods: These use antibodies specific to 5fC for enrichment, such as in immunoprecipitation-based techniques. However, the specificity and affinity of antibodies can be a concern.
-
Chemical labeling methods: These techniques rely on the selective chemical modification of the formyl group of 5fC. This allows for its distinction from other cytosine modifications.[2][3] Examples include 5-formylcytosine selective chemical labeling (fC-Seal).[1]
-
Sequencing-based methods: These aim for single-base resolution mapping of 5fC. Some methods, like chemically assisted bisulfite sequencing (fCAB-Seq) and reduced bisulfite sequencing (redBS-Seq), combine chemical modification with bisulfite sequencing to differentiate 5fC.[1][4]
Q3: Can I use standard bisulfite sequencing to detect 5fC?
A3: No, standard bisulfite sequencing cannot distinguish 5fC from unmodified cytosine. Both 5fC and 5-carboxylcytosine (5caC) are read as cytosine after bisulfite treatment, which can lead to an underestimation of DNA demethylation intermediates.[1]
Q4: What is the principle behind fC-Seal for genome-wide 5fC profiling?
A4: fC-Seal (5-formylcytosine selective chemical labeling) is a highly selective chemical labeling method for the affinity purification and genome-wide profiling of 5fC.[1] The method involves the chemical reduction of 5fC to 5-hydroxymethylcytosine (B124674) (5hmC), followed by biotin (B1667282) tagging of the newly formed 5hmC. This allows for the enrichment of DNA fragments containing 5fC.[1][5]
Q5: How does fCAB-Seq achieve single-base resolution detection of 5fC?
A5: fCAB-Seq (chemically assisted bisulfite sequencing) is a method for detecting 5fC at single-base resolution.[1] It utilizes a specific chemical treatment, such as with hydroxylamine, to protect 5fC from bisulfite-mediated deamination.[1] This protection ensures that 5fC is read as cytosine during sequencing, while unprotected cytosines are converted to uracil (B121893) (and read as thymine). By comparing with standard bisulfite sequencing, the positions of 5fC can be identified.[1]
Troubleshooting Guides
Issue 1: Low signal or no enrichment in 5fC immunoprecipitation (IP)
| Potential Cause | Troubleshooting Step |
| Low abundance of 5fC in the sample. | Increase the starting amount of genomic DNA. Consider using cell types or tissues known to have higher levels of 5fC, or treat cells with agents that may increase 5fC levels. |
| Poor antibody quality or specificity. | Validate the 5fC antibody using dot blot analysis with synthetic oligonucleotides containing C, 5mC, 5hmC, and 5fC to check for specificity. Test different commercially available 5fC antibodies. |
| Inefficient immunoprecipitation. | Optimize IP conditions, including antibody concentration, incubation time, and washing stringency. Ensure proper DNA fragmentation to the optimal size range (200-500 bp). |
| Antibody interference. | Consider using an alternative, antibody-free method like chemical pulldown for comparison.[6] |
Issue 2: High background in chemical labeling-based assays (e.g., fC-Seal)
| Potential Cause | Troubleshooting Step |
| Non-specific labeling. | Ensure that the chemical labeling reaction is specific to the formyl group. Run control reactions without the labeling reagent to assess background levels. The use of blocking agents for other reactive groups in the DNA may be necessary. |
| Incomplete removal of excess labeling reagents. | Thoroughly purify the DNA after the labeling step to remove any unbound biotin or other tags. Use column-based purification or magnetic beads for efficient cleanup. |
| Contamination with other modified cytosines. | Some chemical labeling methods may show slight reactivity with other modifications. Validate the specificity of your labeling reaction using synthetic DNA standards. |
Issue 3: Inconsistent results with sequencing-based methods (e.g., fCAB-Seq, redBS-Seq)
| Potential Cause | Troubleshooting Step |
| Incomplete chemical protection or reduction. | Optimize the reaction conditions for the chemical modification step (e.g., concentration of reagents, reaction time, and temperature) to ensure complete conversion or protection of 5fC.[4] |
| DNA degradation during bisulfite treatment. | Bisulfite treatment can be harsh and lead to DNA degradation. Use a commercial kit with optimized reagents that minimize DNA damage. Limit the duration of bisulfite treatment as much as possible without compromising conversion efficiency. |
| Low sequencing depth. | Due to the low abundance of 5fC, high sequencing depth is crucial to confidently identify 5fC sites. Aim for a sequencing depth that allows for the statistical power to call low-frequency modifications. |
| Bioinformatic analysis challenges. | Use a bioinformatic pipeline specifically designed for analyzing 5fC sequencing data. This should include appropriate quality control steps and statistical models to distinguish true 5fC sites from noise. |
Quantitative Data Summary
The following table summarizes the abundance of various cytosine modifications in mouse embryonic stem cells (mESCs), highlighting the low levels of 5fC.
| Cytosine Modification | Abundance (as % of total cytosine) | Reference |
| 5-methylcytosine (5mC) | 4.5% | --INVALID-LINK-- |
| 5-hydroxymethylcytosine (5hmC) | 0.03% | --INVALID-LINK-- |
| 5-formylcytosine (5fC) | 0.002% (20 ppm) | --INVALID-LINK-- |
| 5-carboxylcytosine (5caC) | 0.0003% (3 ppm) | --INVALID-LINK-- |
Experimental Protocols & Workflows
Diagram: fC-Seal Experimental Workflow
Caption: Workflow for 5fC-Seal enrichment.
Diagram: fCAB-Seq Experimental Workflow
Caption: Workflow for fCAB-Seq single-base resolution analysis.
Disclaimer: This technical support guide is for informational purposes only and is not a substitute for the user's own critical evaluation of the scientific literature and experimental protocols. Users should always adhere to laboratory safety guidelines and validate their own experimental procedures.
References
- 1. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective chemical labelling of 5-formylcytosine in DNA by fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoselective labeling and site-specific mapping of 5-formylcytosine as a cellular nucleic acid modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5fC Sequencing Services Services - CD Genomics [cd-genomics.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Bisulfite-Free 5fC Sequencing Protocols
Welcome to the technical support center for bisulfite-free 5-formylcytosine (B1664653) (5fC) sequencing protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experiments.
I. Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your bisulfite-free 5fC sequencing experiments. The guides are categorized by the specific sequencing protocol.
ACE-Seq (APOBEC-Coupled Epigenetic Sequencing)
Q1: Why is my library yield consistently low after the final PCR amplification?
Possible Causes:
-
Suboptimal APOBEC3A Deamination: Incomplete deamination of unmodified cytosines and 5-methylcytosines (5mC) can lead to inefficient PCR amplification. The polymerase may stall at unmodified cytosines that were not converted to uracils.
-
Inefficient Glucosylation: If 5-hydroxymethylcytosine (B124674) (5hmC) is not properly glucosylated, it may be susceptible to deamination by APOBEC3A, leading to a loss of signal and lower library complexity.[1][2]
-
DNA Degradation: Although ACE-Seq is a bisulfite-free method, excessive heat or harsh chemical treatments during sample preparation can still lead to DNA fragmentation.[2]
-
Insufficient Input DNA: While ACE-Seq is designed for low DNA input, starting with too little material can result in low library yields.[1][3]
Solutions:
-
Optimize Deamination Conditions: Ensure the APOBEC3A enzyme is active and used at the recommended concentration. Optimize the reaction time and temperature as suggested in the protocol. A "snap cool" step before deamination can improve the accessibility of the enzyme to single-stranded DNA.[1]
-
Verify Glucosylation Efficiency: Use control DNA with known amounts of 5hmC to validate the efficiency of the β-glucosyltransferase (βGT) enzyme.
-
Handle DNA with Care: Minimize freeze-thaw cycles and avoid prolonged exposure to high temperatures. Use DNA purification kits that are known to yield high-quality, intact DNA.
-
Quantify Input DNA Accurately: Use a fluorometric method (e.g., Qubit) for accurate quantification of your starting DNA.
Q2: I am observing a high rate of C-to-T conversion at known 5fC sites. What could be the reason?
Possible Causes:
-
APOBEC3A Activity on 5fC: While APOBEC3A has significantly lower activity on 5fC compared to C and 5mC, some level of deamination can occur, especially with prolonged incubation times or high enzyme concentrations.
-
Contamination with Unmodified Cytosines: The perceived 5fC site might be a mix of modified and unmodified cytosines in the cell population.
Solutions:
-
Titrate APOBEC3A Concentration: Perform a titration experiment to find the optimal concentration of APOBEC3A that maximizes the conversion of C and 5mC while minimizing the deamination of 5fC.
-
Reduce Deamination Incubation Time: Shorter incubation times can help reduce the off-target activity of APOBEC3A on 5fC.
-
Use Highly Purified DNA: Ensure your DNA is free from contaminants that might interfere with the enzymatic reactions.
fC-CET (5fC Cyclization-Enabled C-to-T Transition)
Q1: The C-to-T conversion efficiency at 5fC sites is low in my sequencing data. How can I improve this?
Possible Causes:
-
Incomplete Chemical Labeling: The chemical labeling of 5fC with the azido-derivative of 1,3-indandione (B147059) (AI) may be inefficient.[4]
-
Inefficient Biotin (B1667282) Conjugation: The click chemistry reaction to attach biotin to the labeled 5fC might not have gone to completion.
-
Poor Enrichment of Labeled DNA: The streptavidin pull-down may not be efficiently enriching for the biotin-labeled DNA fragments.
-
Polymerase Stalling: The polymerase used for PCR amplification might be stalling at the bulky chemical adduct on the 5fC base.
Solutions:
-
Optimize Labeling Reaction: Ensure the AI reagent is fresh and used at the correct concentration. Optimize the reaction time and temperature as recommended.
-
Check Click Chemistry Reagents: Use fresh and high-quality reagents for the click chemistry step.
-
Improve Enrichment: Use high-quality streptavidin beads and ensure proper binding and washing conditions to maximize the recovery of labeled DNA.
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Select an Appropriate Polymerase: Use a polymerase that is known to be processive and can read through modified bases. Some protocols may recommend specific high-fidelity polymerases that are less prone to stalling.
Q2: I am seeing a high background of non-specific C-to-T conversions. What is causing this?
Possible Causes:
-
Side Reactions of the Labeling Chemical: The AI reagent might be reacting with other bases, albeit at a much lower efficiency.
-
Spontaneous Deamination: DNA can undergo spontaneous deamination of cytosine to uracil, which will be read as thymine (B56734) after PCR.
-
PCR Errors: The polymerase used for amplification can introduce errors, including C-to-T mutations.
Solutions:
-
Use Fresh Reagents: Prepare fresh solutions of the labeling chemical right before use to minimize potential degradation products that could be more reactive.
-
Minimize DNA Damage: Handle DNA carefully to avoid conditions that can promote deamination, such as high temperatures and extreme pH.
-
Use a High-Fidelity Polymerase: Employ a proofreading polymerase to reduce the rate of PCR-induced mutations.
CLEVER-seq (Chemical-Labeling-Enabled C-to-T Conversion Sequencing)
Q1: My CLEVER-seq results show low signal-to-noise ratio. What are the likely reasons?
Possible Causes:
-
Inefficient Chemical Labeling: The selective chemical labeling of 5fC might be incomplete, leading to a weak signal.
-
Non-specific Labeling: The chemical probe may be reacting with other cytosine modifications or even unmodified cytosines, leading to high background noise.
-
Suboptimal C-to-T Conversion: The conditions for the C-to-T conversion during PCR might not be optimal.
Solutions:
-
Optimize Labeling Conditions: Titrate the concentration of the labeling reagent and optimize the reaction time and temperature to maximize the specific labeling of 5fC.
-
Stringent Washing Steps: After the labeling reaction, perform stringent washing steps to remove any unbound chemical probe.
-
Optimize PCR Conditions: Use the recommended polymerase and cycling conditions for efficient C-to-T conversion. It may be necessary to test different polymerases to find one that works best with the specific chemical adduct.
MAB-seq (Methylase-Assisted Bisulfite Sequencing)
Q1: I am observing incomplete protection of unmodified CpGs, leading to their conversion to T. What is the problem?
Possible Causes:
-
Inefficient M.SssI Methylation: The M.SssI CpG methyltransferase may not be working efficiently, leaving some unmodified CpGs unprotected from bisulfite conversion.[5][6]
-
Degraded S-adenosylmethionine (SAM): SAM, the methyl group donor, is unstable and can degrade, leading to reduced methyltransferase activity.[5]
Solutions:
-
Use High-Quality M.SssI: Ensure the enzyme is active and from a reliable source. Use the recommended amount of enzyme per microgram of DNA.
-
Use Fresh SAM: Aliquot SAM and store it at -80°C. Use a fresh aliquot for each experiment.
-
Optimize Methylation Reaction: Follow the recommended incubation time and temperature for the methylation reaction.
Q2: Why is the bisulfite conversion of 5fC appearing incomplete?
Possible Causes:
-
Harsh Bisulfite Treatment: While bisulfite treatment is necessary to convert 5fC, overly harsh conditions can lead to DNA degradation, resulting in a loss of fragments containing 5fC.[7]
-
Suboptimal Bisulfite Reagent: The quality of the bisulfite reagent can affect the conversion efficiency.
Solutions:
-
Use a Commercial Bisulfite Conversion Kit: These kits are optimized for efficient conversion with minimal DNA degradation.
-
Follow Protocol Recommendations: Adhere to the recommended incubation times and temperatures for bisulfite conversion.
redBS-seq (Reduced Bisulfite Sequencing)
Q1: The reduction of 5fC to 5hmC seems inefficient, leading to its conversion to T. How can I fix this?
Possible Causes:
-
Inefficient Sodium Borohydride (B1222165) (NaBH4) Reduction: The chemical reduction of 5fC to 5hmC by NaBH4 may be incomplete.[2]
-
Degraded NaBH4: Sodium borohydride is sensitive to moisture and can degrade over time.
Solutions:
-
Use Fresh NaBH4: Prepare a fresh solution of NaBH4 for each experiment.
-
Optimize Reduction Reaction: Ensure the pH and temperature of the reaction are optimal for the reduction of 5fC.
II. Frequently Asked Questions (FAQs)
Q1: What are the main advantages of bisulfite-free 5fC sequencing methods over traditional bisulfite-based methods?
Bisulfite-free methods offer several key advantages:
-
Reduced DNA Degradation: They avoid the harsh chemical treatment of sodium bisulfite, which is known to cause significant DNA degradation and fragmentation. This allows for the use of lower input DNA amounts and provides more intact DNA for library preparation.[7][8]
-
Higher Mapping Efficiency: The resulting sequencing libraries have higher complexity and mapping rates because the C-to-T conversion is specific to the modified cytosine of interest, preserving the sequence integrity of the rest of the genome.
-
Improved Sensitivity: By avoiding DNA degradation, these methods can be more sensitive in detecting 5fC, especially in samples with low abundance of this modification.
Q2: How do I choose the most suitable bisulfite-free 5fC sequencing protocol for my experiment?
The choice of protocol depends on several factors:
-
Starting Material: For very low amounts of input DNA, methods like ACE-Seq and CLEVER-seq, which are designed for single-cell or low-input applications, are suitable.[1][9]
-
Desired Resolution: All the mentioned methods provide single-base resolution.
-
Experimental Goals: If the goal is to simultaneously map 5fC and 5-carboxylcytosine (5caC), MAB-seq is a good option.[10] If the focus is solely on 5fC with a completely enzymatic approach, ACE-seq is a strong candidate. For chemical labeling-based approaches, fC-CET and CLEVER-seq are available.
-
Lab Expertise: Enzymatic methods like ACE-Seq require experience with protein handling and purification, while chemical-based methods like fC-CET require expertise in handling specific chemical reagents.
Q3: What are some general best practices for library preparation in bisulfite-free 5fC sequencing?
-
High-Quality Input DNA: Start with high-purity DNA, free of contaminants like RNA, proteins, and salts, which can inhibit enzymatic reactions.
-
Accurate Quantification: Use fluorometric methods for accurate DNA quantification.
-
Proper Adapter Ligation: Ensure efficient ligation of sequencing adapters to the DNA fragments. Use the correct adapter-to-insert molar ratio to avoid adapter-dimer formation.
-
Optimal PCR Amplification: Use a high-fidelity polymerase to minimize PCR errors and use the minimum number of PCR cycles required to obtain sufficient library yield to avoid amplification bias.
-
Thorough Purification: Perform clean-up steps carefully to remove adapter-dimers and other contaminants.
III. Quantitative Data Summary
The performance of different bisulfite-free 5fC sequencing methods can vary. The following table summarizes key performance metrics based on published data. Please note that these values can vary depending on the specific experimental conditions and sample type.
| Method | Input DNA Range | Conversion/Labeling Efficiency | Read Mapping Rate | Key Advantage |
| ACE-Seq | 100 pg - 50 ng | >95% (for C/5mC) | High | Fully enzymatic, low input |
| fC-CET | 10 ng - 1 µg | High | High | Bisulfite-free, chemical labeling |
| CLEVER-seq | Single cell - 10 ng | High | High | Single-cell resolution, bisulfite-free |
| MAB-seq | 100 ng - 1 µg | >99% (M.SssI methylation) | High | Simultaneous 5fC and 5caC detection |
| redBS-seq | 100 ng - 1 µg | >95% (reduction) | Moderate | Quantitative, builds on bisulfite workflow |
IV. Experimental Protocols & Workflows
This section provides a high-level overview of the experimental workflows for the discussed bisulfite-free 5fC sequencing methods. For detailed step-by-step protocols, please refer to the cited publications.
ACE-Seq Workflow
Caption: Workflow of APOBEC-Coupled Epigenetic Sequencing (ACE-Seq).
fC-CET Workflow
Caption: Workflow of 5fC Cyclization-Enabled C-to-T Transition (fC-CET).
MAB-seq Workflow
Caption: Workflow of Methylase-Assisted Bisulfite Sequencing (MAB-seq).
V. Signaling Pathway
The formation of 5fC is intricately linked to the active DNA demethylation pathway mediated by the Ten-Eleven Translocation (TET) family of enzymes.
TET-Mediated Oxidation Pathway
The TET enzymes (TET1, TET2, TET3) are dioxygenases that successively oxidize 5-methylcytosine (B146107) (5mC). This process is a key mechanism for active DNA demethylation and the generation of 5fC.[7][11][12] The pathway is as follows:
-
5mC to 5hmC: TET enzymes oxidize 5mC to 5-hydroxymethylcytosine (5hmC).[11]
-
5hmC to 5fC: 5hmC is further oxidized by TET enzymes to 5-formylcytosine (5fC).[11][13]
-
5fC to 5caC: 5fC can be further oxidized to 5-carboxylcytosine (5caC).[11][13]
-
Excision and Repair: 5fC and 5caC are recognized and excised by Thymine-DNA Glycosylase (TDG), followed by the base excision repair (BER) pathway, which ultimately replaces the modified base with an unmodified cytosine.[12][14]
Caption: The TET-mediated oxidation pathway for active DNA demethylation.
References
- 1. Bisulfite-Free Sequencing of 5-Hydroxymethylcytosine with APOBEC-Coupled Epigenetic Sequencing (ACE-Seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nondestructive, base-resolution sequencing of 5-hydroxymethylcytosine using a DNA deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nondestructive, base-resolution sequencing of 5-hydroxymethylcytosine using a DNA deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fC-CET - Enseqlopedia [enseqlopedia.com]
- 5. researchgate.net [researchgate.net]
- 6. A MBD-seq protocol for large-scale methylome-wide studies with (very) low amounts of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 9. Single-Cell 5-Formylcytosine Landscapes of Mammalian Early Embryos and ESCs at Single-Base Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MAB-seq - Enseqlopedia [enseqlopedia.com]
- 11. Tet family proteins and 5-hydroxymethylcytosine in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epigenie.com [epigenie.com]
- 14. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Antibody Specificity for 5-formylcytosine (5fC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing antibodies for the detection and enrichment of 5-formylcytosine (B1664653) (5fC).
Troubleshooting Guides
Immunofluorescence (IF)
Issue: High Background Staining
| Possible Cause | Recommended Solution |
| Primary antibody concentration too high | Titrate the primary antibody to determine the optimal concentration. Start with the manufacturer's recommended dilution and perform a series of dilutions (e.g., 1:250, 1:500, 1:1000). |
| Secondary antibody non-specific binding | Run a secondary antibody-only control. Consider using a pre-adsorbed secondary antibody. |
| Insufficient blocking | Increase the blocking time (e.g., to 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA in PBS-T). |
| Inadequate washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween-20 (0.1% in PBS). |
| Autofluorescence | Examine an unstained sample under the microscope to check for autofluorescence. If present, consider using a different fixative or treating with a quenching agent like sodium borohydride. |
Issue: Weak or No Signal
| Possible Cause | Recommended Solution |
| Low abundance of 5fC in the sample | Use a positive control, such as cells overexpressing a TET enzyme, to confirm the antibody and protocol are working.[1] |
| Primary antibody concentration too low | Decrease the dilution of the primary antibody. |
| Inefficient DNA denaturation | Ensure proper DNA denaturation (e.g., with 2-4M HCl) to allow antibody access to the 5fC epitope within the DNA. |
| Suboptimal fixation or permeabilization | Titrate the duration of fixation and permeabilization steps. Over-fixation can mask the epitope. |
| Incorrect secondary antibody | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). |
5fC DNA Immunoprecipitation (DIP/MeDIP)
Issue: Low Enrichment of 5fC-containing DNA
| Possible Cause | Recommended Solution |
| Insufficient antibody amount | Optimize the amount of antibody used per immunoprecipitation reaction. Start with the manufacturer's recommendation and titrate up or down. |
| Inefficient DNA fragmentation | Ensure DNA is sheared to the appropriate size range (typically 150-500 bp) for optimal antibody binding and resolution. |
| Low abundance of 5fC in the starting material | Increase the amount of input genomic DNA. |
| Inefficient binding to beads | Ensure proper mixing and incubation times with Protein A/G beads. Pre-clear the lysate to reduce non-specific binding. |
| Harsh wash conditions | Reduce the stringency of the wash buffers (e.g., lower salt concentration) if the antibody has a lower affinity. |
Issue: High Background/Non-specific DNA Pulldown
| Possible Cause | Recommended Solution |
| Antibody cross-reactivity | Verify antibody specificity using a dot blot with controls for other cytosine modifications (C, 5mC, 5hmC, 5caC). |
| Non-specific binding to beads | Pre-clear the fragmented DNA with beads before adding the primary antibody. |
| Insufficient washing | Increase the number of wash steps and the stringency of the wash buffers. |
| Contamination with IgG | An IgG control immunoprecipitation should be performed in parallel to assess the level of non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: How can I validate the specificity of my 5fC antibody?
A1: The most common method for validating 5fC antibody specificity is through a dot blot analysis. This involves spotting DNA fragments with known cytosine modifications (unmodified Cytosine, 5mC, 5hmC, 5fC, and 5caC) onto a membrane and probing with the 5fC antibody. A highly specific antibody will only show a strong signal for the 5fC-containing DNA.[2]
Q2: What are appropriate positive and negative controls for my 5fC experiment?
A2:
-
Positive Controls:
-
For IF: Cells treated to induce high levels of 5fC, such as by overexpressing the catalytic domain of a TET enzyme.[1]
-
For DIP/Dot Blot: A commercially available or in-house generated DNA fragment of a known sequence containing 5fC.
-
-
Negative Controls:
-
For IF: An isotype control antibody used at the same concentration as the primary antibody.
-
For DIP: An immunoprecipitation reaction performed with a non-specific IgG antibody of the same isotype.
-
For Dot Blot: DNA fragments containing other modifications (C, 5mC, 5hmC, 5caC) to check for cross-reactivity.
-
Q3: The endogenous levels of 5fC are very low in my samples. How can I improve detection?
A3: Detecting low-abundance modifications like 5fC can be challenging.[1][3] For IF, consider using a signal amplification method. For DIP, increasing the amount of starting genomic DNA is recommended. It is also crucial to use a highly specific and sensitive monoclonal antibody.
Q4: Can I use a 5fC antibody for Western blotting?
A4: No, 5fC antibodies are designed to recognize the 5-formylcytosine modification within a DNA context. They will not recognize proteins.
Q5: What is the difference between a monoclonal and a polyclonal antibody for 5fC detection?
A5: Monoclonal antibodies recognize a single epitope and generally offer higher specificity and lot-to-lot consistency. Polyclonal antibodies are a mixture of antibodies that recognize multiple epitopes, which can sometimes provide a stronger signal but may also have a higher risk of cross-reactivity. For applications requiring high specificity, a recombinant monoclonal antibody is often preferred.
Data Presentation
Table 1: Representative Specificity of a 5fC Antibody via Dot Blot Analysis
| DNA Substrate | Signal Intensity (Relative Units) | Cross-Reactivity |
| 5-formylcytosine (5fC) | ++++ | High Specificity |
| 5-carboxylcytosine (5caC) | - | None Detected |
| 5-hydroxymethylcytosine (5hmC) | - | None Detected |
| 5-methylcytosine (5mC) | - | None Detected |
| Unmodified Cytosine (C) | - | None Detected |
| This table is a generalized representation based on typical results from manufacturer datasheets. Users should always refer to the specific data for their antibody lot. |
Experimental Protocols
Protocol 1: Dot Blot for 5fC Antibody Specificity
-
DNA Preparation: Prepare serial dilutions of control DNA fragments containing C, 5mC, 5hmC, 5fC, and 5caC.
-
Denaturation: Add an equal volume of 200 mM NaOH, 20 mM EDTA to the DNA samples. Incubate at 95°C for 10 minutes, then immediately place on ice for 5 minutes.
-
Neutralization: Add an equal volume of cold 2 M ammonium (B1175870) acetate (B1210297) (pH 7.0).
-
Spotting: Carefully spot 1-2 µL of each denatured DNA sample onto a nitrocellulose or nylon membrane. Allow the membrane to air dry completely.
-
Crosslinking: UV-crosslink the DNA to the membrane according to the crosslinker manufacturer's instructions.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the 5fC primary antibody at the recommended dilution (e.g., 1:5,000) in blocking buffer overnight at 4°C with gentle agitation.[2]
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.
Protocol 2: 5fC DNA Immunoprecipitation (DIP)
-
Genomic DNA Isolation & Fragmentation: Isolate high-quality genomic DNA. Shear the DNA to an average size of 200-500 bp using sonication.
-
DNA Denaturation: Denature the fragmented DNA by heating at 95°C for 10 minutes, followed by rapid cooling on ice.
-
Immunoprecipitation Reaction Setup:
-
In a microcentrifuge tube, combine the following:
-
1-10 µg of fragmented, denatured DNA
-
1X IP Buffer (e.g., 10 mM Sodium Phosphate pH 7.0, 140 mM NaCl, 0.05% Triton X-100)
-
Optimized amount of 5fC antibody
-
-
Bring the total volume to 500 µL with IP buffer.
-
-
Incubation: Incubate the reaction overnight at 4°C on a rotating platform.
-
Bead Preparation: Wash Protein A/G magnetic beads twice with IP buffer.
-
Capture of Immuno-complexes: Add the pre-washed beads to the antibody-DNA mixture and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with 1 mL of ice-cold IP buffer.
-
Elution: Elute the immunoprecipitated DNA from the beads by incubating with an elution buffer (e.g., 1% SDS, 100 mM NaHCO3) at 65°C for 30 minutes with vortexing.
-
Reverse Crosslinking & DNA Purification: Add Proteinase K and incubate to digest proteins. Purify the eluted DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation. The enriched DNA is now ready for downstream analysis like qPCR or sequencing (DIP-seq).
Visualizations
Caption: TET-mediated oxidation of 5mC to 5fC and 5caC.
References
- 1. 5-Formylcytosine (5-fC) (D5D4K) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. 5-Formylcytosine (5-fC) Polyclonal Antibody (61223) [thermofisher.com]
- 3. Genome-wide distribution of 5-formylcytosine in embryonic stem cells is associated with transcription and depends on thymine DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in 5-Formylcytosine (5fC) Chemical Derivatization
Welcome to the technical support center for 5-formylcytosine (B1664653) (5fC) chemical derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the chemical labeling and analysis of 5fC.
Troubleshooting Guides
This section provides solutions to common problems encountered during 5fC derivatization experiments, categorized by the derivatization method.
Fluorescent Labeling of 5fC
Fluorescent labeling is a common method for the detection and quantification of 5fC. However, issues with signal intensity and background can arise.
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Inefficient Derivatization Reaction | - Optimize Reaction pH: Ensure the pH of the reaction buffer is optimal for the specific fluorescent dye and its conjugation chemistry. For many amine-reactive dyes, a pH of 7.5-8.5 is ideal. - Increase Reagent Concentration: A molar excess of the fluorescent dye is often required to drive the reaction to completion. Titrate the concentration to find the optimal balance between labeling efficiency and background. - Extend Reaction Time: Some derivatization reactions may require longer incubation times. Perform a time-course experiment to determine the optimal reaction duration. - Check Reagent Quality: Ensure the fluorescent dye has been stored correctly (e.g., protected from light, desiccated) and has not expired. |
| Degradation of 5fC | - Avoid Harsh Conditions: 5fC can be sensitive to high temperatures and extreme pH. Use mild reaction and purification conditions. - Include Nuclease Inhibitors: If working with genomic DNA, include nuclease inhibitors to prevent degradation. |
| Quenching of Fluorescence | - Buffer Composition: Certain buffer components can quench fluorescence. Test different buffer systems to identify a compatible one. - Proximity to Other Bases: The local DNA sequence context can sometimes lead to quenching. This is an inherent property of the sequence and may be difficult to overcome. |
Issue 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Excess Unreacted Dye | - Optimize Purification: Use a robust purification method to remove all unreacted fluorescent dye. Size-exclusion chromatography or ethanol (B145695) precipitation are common methods.[1] Perform multiple washes. - Reduce Initial Dye Concentration: While a molar excess is needed, an extremely high excess can lead to significant background. Optimize the dye-to-DNA ratio. |
| Non-specific Binding of Dye to DNA | - Blocking Agents: Consider the use of blocking agents if the dye shows non-specific affinity for DNA. - Optimize Washing Steps: Increase the number and stringency of wash steps after the labeling reaction. |
| Contaminants in DNA Sample | - Purify DNA: Ensure the starting DNA sample is of high purity and free from contaminants that might react with the fluorescent dye. |
Malononitrile-Mediated Sequencing (Mal-Seq)
Mal-Seq is a bisulfite-free method for the single-base resolution sequencing of 5fC. A key challenge is achieving complete C-to-T conversion at 5fC sites.
Issue: Incomplete C-to-T Conversion at 5fC Sites
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Conditions | - Optimize Malononitrile (B47326) Concentration: Titrate the concentration of malononitrile to ensure it is not limiting. - Optimize Reaction Buffer and pH: The efficiency of the malononitrile reaction can be pH-dependent. Test a range of pH values (typically around neutral) to find the optimum. - Reaction Time and Temperature: Perform a time-course and temperature optimization to ensure the reaction goes to completion. |
| Secondary Structure of DNA/RNA | - Denaturation: For structured nucleic acids, consider a denaturation step prior to or during the malononitrile treatment to ensure the 5fC is accessible.[2] |
| Partial Derivatization | - Reagent Stability: Ensure the malononitrile solution is fresh, as it can degrade over time. - Inhibitors in the Sample: Purify the nucleic acid sample to remove any potential inhibitors of the chemical reaction. |
5fC Pull-Down Assays
Pull-down assays using biotin-labeled 5fC are used to enrich for 5fC-containing DNA fragments. Low yield and high background are common issues.
Issue 1: Low Yield of Pulled-Down DNA
| Possible Cause | Recommended Solution |
| Inefficient Biotin (B1667282) Labeling | - Optimize Labeling Reaction: Refer to the troubleshooting guide for fluorescent labeling, as similar principles apply to biotinylation. Ensure optimal pH, reagent concentration, and reaction time. - Use a Linker: A linker arm between the biotin and the reactive group can reduce steric hindrance and improve labeling efficiency. |
| Inefficient Capture by Streptavidin Beads | - Bead Capacity: Do not exceed the binding capacity of the streptavidin beads. Use an adequate amount of beads for the expected amount of biotinylated DNA. - Incubation Time: Ensure sufficient incubation time for the biotinylated DNA to bind to the beads. Overnight incubation at 4°C is often recommended. - Blocking Beads: Pre-block the streptavidin beads with a blocking agent (e.g., BSA, salmon sperm DNA) to reduce non-specific binding of other proteins or DNA. |
| Loss of DNA During Washing | - Gentle Washing: Use gentle washing conditions to avoid dislodging the beads. If using magnetic beads, ensure the magnet is strong enough to hold the beads during aspiration. - Optimize Wash Buffer: Use a wash buffer that is stringent enough to remove non-specific binders but does not disrupt the biotin-streptavidin interaction. |
Issue 2: High Background (Non-specific Binding)
| Possible Cause | Recommended Solution |
| Non-specific Binding to Beads | - Pre-clearing: Pre-clear the cell lysate or DNA sample by incubating it with beads that have not been coated with streptavidin to remove proteins or DNA that non-specifically bind to the beads. - Thorough Blocking: Ensure the streptavidin beads are thoroughly blocked before adding the biotinylated DNA. |
| Non-specific Binding to Streptavidin | - Increase Wash Stringency: Increase the salt concentration or add a non-ionic detergent (e.g., Tween-20) to the wash buffer to reduce non-specific interactions. |
| Contamination | - Use Nuclease-Free Reagents: Ensure all buffers and tubes are nuclease-free to prevent degradation of the DNA. |
Frequently Asked Questions (FAQs)
Q1: What is the typical efficiency of 5fC chemical derivatization?
A1: The efficiency can vary significantly depending on the method and the specific substrate. For fluorescent labeling, efficiencies can be high, but are often sequence-dependent. In Mal-Seq, the C-to-T conversion at 5fC sites is known to be partial, often around 50%.[3] It is crucial to include appropriate controls with known amounts of 5fC to determine the efficiency in your specific experimental setup.
Q2: Are there any known side reactions during 5fC derivatization?
A2: Yes, side reactions can occur. For example, some labeling reagents may also react with other aldehydes, such as those at abasic sites in DNA. Additionally, harsh chemical treatments can lead to DNA degradation. It is important to use highly specific reagents and mild reaction conditions.
Q3: How can I confirm that my derivatization reaction has worked?
A3: The method of confirmation depends on the derivatization strategy. For fluorescent labeling, you can measure the fluorescence of the labeled DNA. For methods that introduce a tag like biotin, a dot blot or a similar immunoassay can be used. For sequencing-based methods, the confirmation comes from the analysis of the sequencing data, where a specific base change (e.g., C-to-T) is expected at the 5fC position.
Q4: Can I use the same derivatization protocol for both DNA and RNA?
A4: Not necessarily. RNA is more susceptible to degradation, especially under alkaline conditions. Therefore, protocols developed for DNA may need to be adapted for RNA by using milder conditions and ensuring an RNase-free environment. For example, Mal-Seq has been successfully applied to RNA.[4][5]
Q5: What are the best practices for storing 5fC-containing DNA and derivatization reagents?
A5: 5fC-containing DNA should be stored at -20°C or -80°C in a nuclease-free buffer. Derivatization reagents, especially fluorescent dyes and other reactive chemicals, should be stored according to the manufacturer's instructions, which typically involves storage at -20°C, desiccated, and protected from light.
Quantitative Data Summary
The following table summarizes the reported efficiencies of different 5fC derivatization methods. Note that these values can be influenced by the specific experimental conditions and the sequence context of the 5fC.
| Derivatization Method | Reagent | Reported Efficiency | Reference |
| Malononitrile-mediated C-to-T conversion (Mal-Seq) | Malononitrile | ~50% C-to-T conversion | [3] |
| Reduced Bisulfite Sequencing (redBS-seq) | Sodium borohydride (B1222165) (reduction) followed by bisulfite | High conversion of 5fC to 5hmC, leading to protection from bisulfite conversion. | |
| Fluorescent Labeling | Varies (e.g., amine-reactive dyes) | Highly variable, dependent on dye and reaction conditions. | |
| Biotin Pull-down | Biotin-conjugated reagents | Efficiency depends on both the labeling and the pull-down steps. |
Experimental Protocols
Protocol 1: General Fluorescent Labeling of 5fC in Oligonucleotides
This protocol provides a general guideline for labeling 5fC in synthetic oligonucleotides with an amine-reactive fluorescent dye.
-
Oligonucleotide Preparation: Resuspend the 5fC-containing oligonucleotide in a nuclease-free, amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.5) to a final concentration of 100 µM.
-
Dye Preparation: Dissolve the amine-reactive fluorescent dye in anhydrous DMSO to a stock concentration of 10 mM.
-
Labeling Reaction: In a microcentrifuge tube, combine:
-
10 µL of 100 µM oligonucleotide
-
A 10- to 20-fold molar excess of the fluorescent dye stock solution.
-
Adjust the final volume to 50 µL with the labeling buffer.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the labeled oligonucleotide from the unreacted dye using ethanol precipitation or a suitable size-exclusion chromatography column.
-
Quantification: Determine the concentration and labeling efficiency of the purified oligonucleotide using UV-Vis spectrophotometry, measuring the absorbance at 260 nm (for DNA) and the excitation maximum of the dye.
Protocol 2: Malononitrile-Mediated Derivatization for Sequencing (Mal-Seq)
This protocol is adapted for the derivatization of 5fC in RNA for subsequent sequencing.[4][5]
-
RNA Preparation: Purify total RNA or the RNA fraction of interest. Ensure the sample is free of contaminants that could inhibit the reaction.
-
Derivatization Reaction:
-
In a final volume of 50 µL, combine:
-
1-5 µg of RNA
-
Malononitrile to a final concentration of 1 M.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.0).
-
-
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
RNA Purification: Purify the RNA from the reaction mixture using a suitable RNA cleanup kit or ethanol precipitation.
-
Downstream Processing: The derivatized RNA is now ready for reverse transcription, PCR amplification, and sequencing. The 5fC sites that have been successfully derivatized will be read as a 'T' in the sequencing results.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of 5fC chemical derivatization workflows.
Caption: Troubleshooting logic for low 5fC derivatization efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 3. A chemical method to sequence 5-formylcytosine on RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Chemical Method to Sequence 5-Formylcytosine on RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preservation of 5-Formylcytosine (5fC) in DNA Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-formylcytosine (B1664653) (5fC). This resource provides essential guidance on preventing the degradation of this critical epigenetic modification during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is 5-formylcytosine (5fC) and why is its preservation important?
5-formylcytosine (5fC) is a modified DNA base, recognized as a key intermediate in the active DNA demethylation pathway.[1][2] It is formed through the oxidation of 5-hydroxymethylcytosine (B124674) (5hmC) by TET enzymes.[2] Accurate quantification and mapping of 5fC are crucial for understanding its roles in gene regulation and cellular processes.[3][4] Degradation of 5fC during sample preparation can lead to underestimation of its levels and inaccurate downstream analysis, compromising research outcomes.
Q2: What are the primary causes of 5fC degradation during sample preparation?
The chemical instability of the formyl group makes 5fC susceptible to degradation under certain conditions. The main factors contributing to its degradation include:
-
Acidic pH: Low pH environments can lead to the hydration of the formyl group and subsequent hydrolysis of the 5fC nucleoside.
-
Reaction with Nucleophiles: The aldehyde group of 5fC is reactive towards nucleophiles, such as primary amines present in some buffers or released from cellular components, leading to the formation of Schiff bases or other adducts.
-
Oxidative Damage: Like other DNA bases, 5fC is susceptible to oxidative damage from reactive oxygen species that may be generated during cell lysis or sample handling.[5]
-
Harsh Chemical Treatments: Reagents used in some DNA purification protocols, such as strong acids or bases, can degrade 5fC.
Q3: How stable is 5fC in standard DNA storage buffers?
While 5fC can be a stable modification in vivo, its stability in vitro is highly dependent on the storage conditions.[6] Standard Tris-EDTA (TE) buffer, with a slightly alkaline pH of around 8.0, is generally recommended for storing DNA containing labile modifications as it helps prevent acid-catalyzed hydrolysis.[7][8] Long-term storage at low temperatures (-20°C or -80°C) in a suitable buffer is crucial to minimize degradation.[7][9] Repeated freeze-thaw cycles should be avoided as they can cause physical shearing of the DNA.[7][10]
Q4: Can I use standard DNA extraction kits when working with 5fC?
Most standard DNA extraction kits can be used, but with careful consideration of the reagents and conditions. Kits that rely on chaotropic salts like guanidinium (B1211019) thiocyanate (B1210189) for lysis and binding to silica (B1680970) columns are generally acceptable, as these salts primarily disrupt hydrogen bonds and denature proteins without directly degrading DNA bases.[11][12] However, it is crucial to follow the manufacturer's protocol carefully and ensure that all wash steps are performed to remove any residual chaotropic salts or other potentially reactive chemicals. For highly sensitive applications, it may be beneficial to use kits specifically validated for modified DNA or to opt for methods with milder lysis conditions.
Troubleshooting Guides
Issue 1: Low or undetectable 5fC levels in purified DNA.
| Potential Cause | Recommended Action |
| Acidic Lysis or Elution Buffer | Verify the pH of all buffers used during extraction and elution. Ensure the final elution buffer is slightly alkaline (pH 7.5-8.5). Consider using a Tris-based buffer instead of unbuffered water for elution.[7][9] |
| Harsh Lysis Conditions | Avoid prolonged incubation at high temperatures during cell lysis. If using mechanical disruption, minimize the duration and intensity to prevent localized heating and oxidative damage. |
| Reactive Components in Buffers | Avoid using buffers containing primary amines (e.g., Tris is generally acceptable, but avoid buffers like glycine (B1666218) at neutral pH where the amine is reactive). If possible, use freshly prepared buffers to minimize the presence of potential contaminants. |
| Oxidative Damage | Work quickly and keep samples on ice whenever possible to minimize the activity of endogenous nucleases and reduce the chance of oxidative damage.[13] Consider adding a chelating agent like EDTA to your lysis buffer to sequester metal ions that can catalyze oxidative reactions. |
| Inappropriate Storage | Store purified DNA at -20°C or -80°C in a slightly alkaline buffer (e.g., TE buffer).[7][9] Aliquot samples to avoid multiple freeze-thaw cycles.[7][14] |
Issue 2: Inconsistent 5fC measurements between replicates.
| Potential Cause | Recommended Action |
| Variable Sample Handling | Standardize the entire sample preparation workflow, from cell harvesting to DNA elution. Ensure consistent incubation times, temperatures, and mixing procedures for all samples. |
| Nuclease Contamination | Use nuclease-free reagents and consumables.[7] Work in a clean environment to prevent contamination. Consider using a commercial nuclease inhibitor during the initial lysis steps.[13] |
| Incomplete Removal of Inhibitors | Ensure thorough washing of the silica membrane (if using a column-based kit) to remove all traces of lysis and wash buffers, which may contain residual chemicals that could interfere with downstream enzymatic reactions used for 5fC detection. |
| Precipitation Issues | If using ethanol (B145695) precipitation, ensure the DNA pellet is completely air-dried before resuspension to avoid carrying over residual ethanol, which can affect the stability and solubility of the DNA. |
Data Summary
The following table summarizes the known stability of 5-formylcytosine under various conditions. Quantitative data on the degradation rates of 5fC during specific DNA extraction protocols is limited in the literature; therefore, this table is based on the known chemical properties of 5fC and general principles of DNA stability.
| Condition | Effect on 5fC Stability | Recommendation |
| Acidic pH (e.g., < 6.0) | High risk of hydration and hydrolysis of the formyl group, leading to 5fC loss. | Maintain a slightly alkaline pH (7.5-8.5) in all buffers.[7] |
| Neutral pH (e.g., 7.0-7.4) | Moderate stability, but still susceptible to some degradation over time. | Prefer slightly alkaline conditions for long-term storage. |
| Alkaline pH (e.g., 7.5-8.5) | Generally stable. Minimizes acid-catalyzed hydrolysis. | Ideal for long-term storage of purified DNA.[7] |
| High Temperature (> 65°C) | Can accelerate chemical degradation and depurination. | Avoid prolonged exposure to high temperatures during lysis and elution. |
| Chaotropic Salts (e.g., Guanidinium) | Generally do not directly degrade DNA bases but can affect duplex stability.[15][16] | Use as per manufacturer's instructions and ensure complete removal during washing steps. |
| Primary Amines in Buffers | Potential for Schiff base formation with the formyl group. | Avoid buffers containing reactive primary amines. |
| Freeze-Thaw Cycles | Can cause physical shearing of DNA, leading to fragmentation.[7][10] | Aliquot DNA samples to minimize the number of freeze-thaw cycles.[7][14] |
Experimental Protocols & Workflows
Recommended Protocol for DNA Extraction to Preserve 5fC
This protocol is a generalized guideline based on common column-based DNA extraction kits, with modifications to enhance 5fC stability.
-
Sample Lysis:
-
Lyse cells in a buffer containing a non-ionic detergent (e.g., SDS), a chelating agent (e.g., EDTA), and Proteinase K.
-
Ensure the lysis buffer has a pH between 7.5 and 8.0.
-
Incubate at a moderate temperature (e.g., 56°C) for the minimum time required for complete lysis to avoid heat-induced damage.[17]
-
-
DNA Binding:
-
Follow the kit manufacturer's instructions for adding the binding buffer (typically containing a chaotropic salt and ethanol) and applying the lysate to the silica column.
-
-
Washing:
-
Perform all recommended wash steps to remove contaminants and residual lysis/binding buffer components. This step is critical to eliminate substances that could degrade 5fC or interfere with downstream applications.
-
-
Elution:
-
Storage:
Visualizing the Workflow
Caption: Recommended workflow for DNA extraction to preserve 5-formylcytosine.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for low or inconsistent 5fC signals.
Signaling Pathway of 5fC Formation and Removal
References
- 1. Formation and biological consequences of 5-Formylcytosine in genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Site-Specific 5-Formylcytosine by Integrating Peptide Nucleic Acid-Clamped Ligation with Loop-Mediated Isothermal Amplification | Springer Nature Experiments [experiments.springernature.com]
- 4. Detection and Application of 5-Formylcytosine and 5-Formyluracil in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA - Wikipedia [en.wikipedia.org]
- 6. 5-Formylcytosine can be a stable DNA modification in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA sample storage: best practices after extraction | QIAGEN [qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Your DNA may be degraded | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Superstructure-dependent stability of DNA origami nanostructures in the presence of chaotropic denaturants - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 17. neb.com [neb.com]
quality control metrics for 5-formylcytosine sequencing data
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for 5-formylcytosine (B1664653) (5fC) sequencing experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5-formylcytosine (5fC) and why is its detection important?
5-formylcytosine (5fC) is a modified DNA base that is an intermediate in the active DNA demethylation pathway.[1][2][3] This pathway is mediated by the Ten-eleven translocation (TET) family of enzymes, which progressively oxidize 5-methylcytosine (B146107) (5mC).[1][2][3] The detection and mapping of 5fC are crucial for understanding the dynamics of epigenetic regulation in processes such as development, gene regulation, and disease.[4][5]
Q2: What are the main methods for sequencing 5fC?
There are two main categories of 5fC sequencing methods:
-
Bisulfite-based methods: These methods, such as fCAB-Seq (chemically assisted bisulfite sequencing), use bisulfite treatment to convert unmethylated cytosines to uracil.[4] A chemical modification step is introduced to protect 5fC from this conversion, allowing for its identification.
-
Bisulfite-free methods: These methods, such as fC-Seal (5fC selective chemical labeling), avoid the harsh chemical treatment of bisulfite, which can cause DNA degradation.[6] These methods typically involve chemical labeling and affinity enrichment of 5fC-containing DNA fragments.[6]
Q3: Which 5fC sequencing method should I choose for my experiment?
The choice of method depends on your specific research goals. fCAB-Seq provides single-base resolution but requires a parallel non-treated control for data analysis.[5] fC-Seal is highly sensitive and ideal for genome-wide profiling, especially for low-abundance samples, as it avoids antibody interference.[6]
Quality Control Metrics
Effective quality control is critical at multiple stages of a 5fC sequencing experiment to ensure reliable and reproducible results. The following tables summarize key QC metrics for the DNA sample, library preparation, and sequencing data.
Table 1: Input DNA Quality Control
| Metric | Recommended Value | Purpose |
| Purity (A260/A280) | 1.8 - 2.0 | Assesses protein contamination. |
| Purity (A260/A230) | > 2.0 | Assesses contamination from salts and organic solvents. |
| Integrity (DIN/RIN) | > 7 | Ensures the DNA is not significantly degraded. |
Table 2: Library Preparation Quality Control
| Metric | Recommended Value | Purpose |
| Bisulfite Conversion Efficiency | > 99% | Ensures complete conversion of unmethylated cytosines.[7] |
| Library Concentration | > 1 nM | Sufficient concentration for sequencing. |
| Average Fragment Size | 200 - 500 bp | Optimal size range for most sequencing platforms. |
| Adapter Dimer Contamination | < 5% | Prevents sequencing capacity from being wasted on non-informative reads.[8] |
Table 3: Sequencing Data Quality Control
| Metric | Recommended Value | Purpose |
| Per Base Sequence Quality (Phred Score) | > 30 for > 80% of bases | Indicates high base-calling accuracy.[8][9] |
| Mapping Efficiency | > 70% | Percentage of reads that align to the reference genome. |
| PCR Duplication Rate | < 20% | High duplication can indicate low library complexity. |
| Sequencing Depth | Application-dependent (e.g., >30x for whole-genome) | Sufficient coverage to confidently call methylation states. |
Experimental Workflows and Signaling Pathway
The following diagrams illustrate the experimental workflows for fCAB-Seq and fC-Seal, and the TET-mediated active DNA demethylation pathway.
Troubleshooting Guide
Issue 1: Low Library Yield
| Possible Cause | Recommended Solution |
| Input DNA is degraded. | Use high-quality, intact genomic DNA. Assess DNA integrity using a Bioanalyzer or similar instrument. |
| Inefficient adapter ligation. | Optimize ligation conditions. Ensure adapters are not degraded. |
| Excessive DNA loss during cleanup steps. | Be cautious during bead-based cleanup steps. Do not over-dry the beads. |
| Low number of PCR cycles. | Increase the number of PCR cycles, but be mindful of introducing PCR duplicates. |
Issue 2: High PCR Duplication Rate
| Possible Cause | Recommended Solution |
| Low amount of starting material. | Increase the amount of input DNA if possible. |
| Too many PCR cycles. | Reduce the number of PCR cycles. Perform a qPCR to determine the optimal number of cycles. |
| Library complexity is low. | This can be inherent to the sample. If possible, start with a more heterogeneous cell population. |
Issue 3: Low Mapping Efficiency
| Possible Cause | Recommended Solution |
| Poor sequencing quality. | Check the Phred scores of your sequencing reads. Trim low-quality bases from the ends of reads. |
| Adapter contamination. | Trim adapter sequences from your reads before mapping. |
| Inappropriate alignment parameters. | Use an aligner specifically designed for bisulfite-treated DNA (e.g., Bismark) with appropriate settings. |
| Reference genome mismatch. | Ensure you are using the correct and up-to-date reference genome for your organism. |
Issue 4: Incomplete Bisulfite Conversion
| Possible Cause | Recommended Solution |
| Suboptimal bisulfite reaction conditions. | Ensure the correct temperature, incubation time, and reagent concentrations are used as per the manufacturer's protocol. |
| Poor quality of bisulfite reagent. | Use fresh, high-quality bisulfite reagents. |
| Presence of contaminants in the DNA sample. | Ensure the input DNA is free of contaminants that can inhibit the conversion reaction. |
Issue 5: Inefficient Affinity Enrichment (fC-Seal)
| Possible Cause | Recommended Solution |
| Inefficient chemical labeling of 5fC. | Optimize the chemical labeling reaction conditions. Ensure all reagents are fresh and properly stored. |
| Non-specific binding to affinity beads. | Increase the stringency of the wash buffers. Include a pre-clearing step with beads alone before adding the antibody/binding protein. |
| Inefficient elution of enriched DNA. | Optimize elution conditions (e.g., temperature, elution buffer composition). |
Detailed Experimental Protocols
fCAB-Seq (Chemically Assisted Bisulfite Sequencing) Protocol Outline
-
Genomic DNA Isolation: Extract high-quality genomic DNA from the sample of interest.
-
Chemical Protection of 5fC: Treat the DNA with a chemical reagent (e.g., O-ethylhydroxylamine) that specifically reacts with the formyl group of 5fC, protecting it from deamination during bisulfite treatment.
-
Bisulfite Conversion: Perform bisulfite treatment on the chemically protected DNA. This will convert all unmethylated cytosines to uracil, while 5mC and the protected 5fC remain as cytosine.
-
Library Preparation: Construct a sequencing library from the bisulfite-converted DNA. This typically involves end-repair, A-tailing, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared library on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome using a bisulfite-aware aligner. Compare the methylation calls from the fCAB-Seq library to a standard bisulfite sequencing library (without the chemical protection step) to identify the positions of 5fC.
fC-Seal (5fC Selective Chemical Labeling) Protocol Outline
-
Genomic DNA Isolation and Fragmentation: Extract high-quality genomic DNA and fragment it to the desired size range (e.g., by sonication).
-
Selective Chemical Labeling of 5fC: Chemically label the 5fC residues in the fragmented DNA with a molecule that can be used for affinity purification (e.g., biotin).
-
Affinity Enrichment: Use streptavidin-coated magnetic beads to pull down the biotin-labeled DNA fragments containing 5fC.
-
Elution and Library Preparation: Elute the enriched DNA from the beads and proceed with library preparation (end-repair, A-tailing, adapter ligation, and PCR amplification).
-
Sequencing: Sequence the enriched library on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome and identify enriched regions, which correspond to the locations of 5fC in the genome.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. TET enzymes, TDG and the dynamics of DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fCAB-seq - Enseqlopedia [enseqlopedia.com]
- 6. 5fC Sequencing Services Services - CD Genomics [cd-genomics.com]
- 7. Troubleshooting your sequencing results - The University of Nottingham [nottingham.ac.uk]
- 8. Our Top 5 Quality Control (QC) Metrics Every NGS User Should Know [horizondiscovery.com]
- 9. aphl.org [aphl.org]
addressing the partial C-to-T conversion in Mal-Seq for f5C
Welcome to the technical support center for Mal-Seq (Malononitrile-mediated sequencing) for the detection of 5-formylcytosine (B1664653) (f5C). This guide provides troubleshooting advice and answers to frequently asked questions, particularly concerning the partial C-to-T conversion inherent to the methodology.
Frequently Asked Questions (FAQs)
Q1: What is Mal-Seq and how does it detect f5C in RNA?
Mal-Seq is a chemical-based method for identifying and quantifying 5-formylcytosine (f5C) in RNA at single-nucleotide resolution.[1][2] The workflow involves treating RNA with malononitrile (B47326), which selectively labels f5C residues. This chemical modification forms an adduct that is misread as a thymine (B56734) (T) by reverse transcriptase during cDNA synthesis. Consequently, the original f5C site appears as a C-to-T mutation in the final sequencing data.[3][4]
Q2: Why is the C-to-T conversion rate for f5C in Mal-Seq only partial?
A key characteristic of the Mal-Seq method is its partial conversion efficiency. The malononitrile-mediated chemical labeling and subsequent misincorporation by reverse transcriptase result in a C-to-T conversion rate of approximately 50% for RNA sites that are 100% modified with f5C.[1][3] This is an inherent feature of the chemistry and enzymatic steps, not necessarily an indication of an experimental failure. It is crucial to account for this conversion factor when quantifying f5C stoichiometry.
Q3: How do I interpret my Mal-Seq results with a ~50% conversion efficiency?
The C-to-T mutation frequency observed in Mal-Seq data is linearly correlated with the f5C stoichiometry at a given site.[1][3] To estimate the actual percentage of f5C modification, you can use the following principle: a ~50% C-to-T conversion rate corresponds to 100% f5C modification. For example, an observed C-to-T conversion of 25% would suggest an f5C stoichiometry of approximately 50% at that site.
Q4: What does the Mal-Seq experimental workflow look like?
The Mal-Seq process begins with total RNA, proceeds through chemical labeling and standard sequencing library preparation, and ends with bioinformatic analysis to identify C-to-T mutations.
Caption: The Mal-Seq experimental and bioinformatic workflow.
Q5: Can Mal-Seq be used to detect f5C modifications with low stoichiometry?
While Mal-Seq is effective for a range of modification levels, the partial conversion rate presents a challenge for identifying and accurately quantifying f5C sites with very low stoichiometry (<10%).[1][3] The signal from low-level modifications may be difficult to distinguish from background sequencing errors. For such cases, ultra-deep sequencing is recommended to increase confidence in the calls.
Troubleshooting Guide: Partial C-to-T Conversion
This guide addresses common issues related to C-to-T conversion efficiency in Mal-Seq experiments.
| Problem | Possible Cause | Recommended Solution |
| Lower than expected C-to-T conversion rate (<40% for fully modified controls) | 1. RNA Degradation: Poor quality RNA can lead to inefficient reactions. | - Assess RNA integrity using a Bioanalyzer or similar method. Ensure the RNA Integrity Number (RIN) is > 7. |
| 2. Inefficient Malononitrile Treatment: Suboptimal reaction conditions (concentration, temperature, or time). | - Ensure malononitrile solution is freshly prepared. - Optimize incubation time and temperature as per the protocol. - Verify the pH of the reaction buffer. | |
| 3. Inhibitors in RNA Sample: Contaminants from RNA extraction (e.g., salts, phenol). | - Purify the RNA sample using a column-based kit or ethanol (B145695) precipitation to remove inhibitors. | |
| 4. Suboptimal RT-PCR: Inefficient reverse transcription or PCR amplification. | - Use a high-fidelity reverse transcriptase and a hot-start Taq polymerase that can read through modified bases.[5] - Optimize primer design and annealing temperatures. | |
| High C-to-T conversion at non-f5C cytosines (High Background) | 1. Harsh Chemical Treatment: Over-treatment with malononitrile can potentially lead to off-target reactions. | - Titrate the concentration of malononitrile to find the optimal balance between conversion efficiency and specificity. |
| 2. Sequencing Errors: Standard error rate of the sequencing platform. | - Use paired-end sequencing and implement stringent quality filtering in your bioinformatics pipeline. - Include a "no-treatment" control to establish a baseline error profile. | |
| Complete failure of C-to-T conversion | 1. Absence of f5C: The target RNA may not contain f5C. | - Run a positive control with a known f5C-containing RNA to validate the protocol. - Use orthogonal methods like mass spectrometry to confirm the presence of f5C if possible. |
| 2. Failed Malononitrile Reaction: Inactive reagent or incorrect buffer preparation. | - Prepare fresh malononitrile solution and reaction buffers. - Verify all reagent concentrations and volumes. |
Quantitative Data Summary
The relationship between f5C stoichiometry and the expected C-to-T conversion rate in Mal-Seq is linear.[3] The table below provides a reference for interpreting sequencing results.
| f5C Stoichiometry (%) | Expected Mal-Seq C-to-T Conversion Rate (%) | Interpretation |
| 100% | ~50 - 60% | Fully modified site. Example: mt-tRNA(Met) in HEK293T cells showed ~58% conversion.[1][4] |
| 50% | ~25 - 30% | Partially modified site. Example: C. elegans mt-tRNA(Met) showed ~27% conversion.[1] |
| 10% | ~5% | Low stoichiometry modification. |
| <10% | <5% | Challenging to detect reliably; requires high sequencing depth.[3] |
| 0% (Control) | <0.5% | Unmodified cytosine. Example: RNA from ALKBH1 KO cells showed <0.3% conversion.[1] |
Experimental Protocols
Detailed Mal-Seq Protocol
This protocol is adapted from established methodologies for f5C detection in total RNA.[1]
-
RNA Preparation:
-
Start with 1-5 µg of high-quality total RNA (RIN > 7.0).
-
Ensure the sample is free from contaminants by performing an ethanol precipitation or using a suitable cleanup kit.
-
-
Malononitrile Labeling Reaction:
-
Prepare a fresh 1 M malononitrile solution in an appropriate buffer (e.g., sodium phosphate (B84403) buffer).
-
In a final volume of 50 µL, mix the RNA with 100 mM malononitrile in a reaction buffer (e.g., 100 mM NaOAc, pH 5.0).
-
Incubate the reaction at 37°C for 1 hour.
-
Purify the RNA from the reaction mixture using an RNA cleanup kit or ethanol precipitation. Elute in nuclease-free water.
-
-
Reverse Transcription:
-
Use the labeled RNA as a template for reverse transcription with gene-specific primers or random hexamers.
-
Employ a reverse transcriptase known for its processivity and ability to read through modified bases.
-
Follow the manufacturer's instructions for the reverse transcription reaction.
-
-
PCR Amplification:
-
Use 1-2 µL of the resulting cDNA as a template for PCR.
-
Use a high-fidelity, hot-start DNA polymerase. Proofreading polymerases are generally not recommended for bisulfite-like sequencing as they may stall at uracil/thymine residues.[5]
-
Design primers that flank the region of interest. The recommended amplicon size is typically under 300 bp to account for potential RNA fragmentation during chemical treatment.[5]
-
-
Sequencing and Data Analysis:
-
Prepare sequencing libraries from the PCR amplicons.
-
Perform high-throughput sequencing (e.g., Illumina).
-
Align reads to the reference transcriptome.
-
Calculate the C-to-T conversion frequency at each cytosine position by dividing the number of 'T' reads by the total number of 'C' and 'T' reads.
-
Estimate f5C stoichiometry by applying the ~0.5 conversion factor.
-
Caption: Malononitrile reaction with f5C leading to a T read.
Troubleshooting Logic
Use the following diagram to navigate common troubleshooting scenarios in your Mal-Seq experiment.
Caption: A decision tree for troubleshooting Mal-Seq experiments.
References
- 1. A chemical method to sequence 5-formylcytosine on RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Method to Sequence 5-Formylcytosine on RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. DNA Methylation Analysis Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Enhancing 5fC Reactivity for Sequencing Applications
Welcome to the technical support center for 5-formylcytosine (B1664653) (5fC) sequencing. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for enhancing the reactivity and detection of 5fC in sequencing experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and summaries of key experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is 5-formylcytosine (5fC) and why is it important for my research?
A1: 5-formylcytosine (5fC) is a critical intermediate in the active DNA demethylation pathway, where 5-methylcytosine (B146107) (5mC) is progressively oxidized.[1][2] It plays a significant role in epigenetic reprogramming, gene regulation, and cellular differentiation.[1] Studying 5fC provides valuable insights into the molecular mechanisms underlying development, cancer, and neurodegenerative diseases.[1] However, its low abundance in the genome makes detection challenging.[3][4]
Q2: Why are standard bisulfite sequencing methods not suitable for 5fC detection?
A2: Standard whole-genome bisulfite sequencing (WGBS) cannot distinguish between 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC).[2][5] Furthermore, 5fC behaves similarly to unmodified cytosine during bisulfite treatment, meaning it does not lead to the C-to-T conversion required for its detection.[4] This necessitates specialized chemical or enzymatic methods to enhance its reactivity and enable its identification.
Q3: What are the main strategies for enhancing 5fC reactivity for sequencing?
A3: The primary strategies involve chemical labeling or modification of the 5-formyl group, which allows for either affinity-based enrichment or a distinct signature during sequencing. Key approaches include:
-
Chemical Reduction: The formyl group of 5fC is reduced to a hydroxyl group, converting 5fC to 5hmC. This new 5hmC can then be specifically tagged or will behave differently in subsequent reactions.
-
Chemical Labeling: The formyl group is targeted with specific chemical probes (e.g., containing biotin (B1667282) or an azide) for enrichment.
-
Chemical Protection: The formyl group is modified to protect it from deamination during bisulfite sequencing, allowing it to be read as a cytosine.
Q4: Which 5fC sequencing method should I choose for my experiment?
A4: The choice of method depends on your specific research goals, such as whether you need genome-wide profiling or single-base resolution, and the nature of your sample (DNA or RNA). See the table below for a comparison of common methods.
Comparison of 5fC Sequencing Methodologies
| Method | Principle | Resolution | Key Advantage(s) | Key Limitation(s) |
| fC-Seal | Chemical reduction of 5fC to 5hmC, followed by biotin tagging of the new 5hmC for affinity enrichment.[1][4] | Genome-wide (low resolution) | Highly sensitive and specific for 5fC; avoids antibody cross-reactivity.[1] | Does not provide single-base resolution.[6] |
| fCAB-Seq | Chemical protection of 5fC (e.g., with hydroxylamine) prevents its deamination during bisulfite treatment.[4] | Single-base | Provides precise, base-level mapping of 5fC sites.[1] | Can be technically complex; requires bisulfite treatment. |
| redBS-Seq | Compares two datasets: standard bisulfite sequencing (5fC → T) and sequencing after 5fC is reduced to 5hmC (5fC → 5hmC → C).[6] | Single-base | Allows for quantitative analysis of 5fC levels at specific sites.[6] | Requires two separate sequencing experiments and computational comparison.[6] |
| Mal-Seq | For RNA; selective malononitrile (B47326) labeling of 5fC induces a C-to-T mutation during reverse transcription.[7][8][9] | Single-base | Enables the study of 5fC in the epitranscriptome.[7][8][9] | Labeling efficiency is partial (~50%), making it challenging to quantify low-abundance sites.[7][8] |
| CLEVER-Seq | A chemical labeling method that enables C-to-T conversion for whole-genome 5fC detection.[10][11] | Single-base, Single-cell | Suitable for precious and low-input samples like early embryos.[10][11] | Protocol may require specialized reagents and optimization. |
| MAB-Seq | Uses M.SssI methyltransferase to protect unmodified CpGs, so only 5fC/5caC are read as 'T' after bisulfite treatment.[12] | Single-base | Simultaneously maps 5fC and 5caC; requires less sequencing than subtraction-based methods.[12] | Limited to CpG contexts. |
Troubleshooting Guide for 5fC Sequencing
This guide addresses common issues that can arise during the complex workflows of 5fC sequencing.
Problem 1: Failed Sequencing Reaction (No Signal or Very Weak Signal)
| Question | Possible Cause | Recommended Solution |
| Why did my sequencing reaction completely fail? | Inadequate Template DNA: This is the most common cause. The DNA concentration may be too low for detection.[13][14] | Quantify your DNA library accurately using a fluorometric method (e.g., Qubit). Ensure you meet the minimum concentration required for the sequencing platform. |
| Contaminants in the Sample: Impurities can inhibit the polymerase enzyme. Common inhibitors include salts (EDTA, NaCl), ethanol (B145695), phenol, or detergents.[13][15] | Ensure final DNA preparations are clean. Perform an additional ethanol precipitation or use a column-based purification kit to remove contaminants. Do not dissolve final DNA in TE buffer, as EDTA chelates Mg++, which is essential for polymerase activity.[13] | |
| Missing or Inefficient Primer: The sequencing primer may be missing, degraded, or unable to anneal to the template.[15] | Double-check that the primer was added. Verify primer concentration and integrity. Ensure the primer's melting temperature (Tm) is appropriate for the annealing step of the sequencing reaction (typically 52°C-58°C).[13] | |
| Residual dNTPs from PCR: Leftover dNTPs from a library amplification step can interfere with the ratio of dNTPs to fluorescently labeled ddNTPs in the sequencing reaction, leading to weak or no signal.[15] | Ensure your PCR product is thoroughly purified before proceeding to sequencing. Use a reliable cleanup kit or an Exo/SAP treatment.[15] |
Problem 2: Poor Quality Sequence (Noisy Data or Mixed Signals)
| Question | Possible Cause | Recommended Solution |
| Why is my sequence data noisy with high background? | Low Signal Intensity: When the signal is weak, the analysis software amplifies both the true signal and the background noise, resulting in poor base calling.[13][14] | Increase the amount of template DNA in the reaction. Ensure the template is free of contaminants that could be weakening the reaction. |
| Primer Quality Issues: Primers with secondary structures or those that can bind to multiple sites on the template will produce noisy or mixed signals.[13][16] | Design primers carefully, avoiding runs of the same base and potential hairpin loops. Check for primer specificity using tools like BLAST. Ensure primers are high purity.[13] | |
| Why does my sequence show multiple overlapping peaks? | Multiple Templates Present: This can be caused by contamination, multiple PCR products, or picking a mixed bacterial colony during a cloning step.[14] | If sequencing a PCR product, run it on a gel to ensure there is only a single, clean band. If sequencing a plasmid, re-streak the colony and pick a single, well-isolated colony for a new prep.[14] |
| Multiple Primer Annealing Sites: The sequencing primer is binding to more than one location on your template DNA.[14][16] | Design a new, more specific primer for your template. Increase the annealing temperature during the sequencing reaction to promote more specific binding. |
Problem 3: Sequence Signal Starts Strong but Drops Off Quickly
| Question | Possible Cause | Recommended Solution |
| Why does my sequence look "top-heavy" and end prematurely? | Imbalanced DNA:Primer Ratio: If the concentration of either the DNA template or the primer is too high, it can throw off the reaction equilibrium, leading to a strong initial signal that terminates early.[14] | Re-quantify both your DNA and primer. Adjust the concentrations to the recommended ratio for your sequencing protocol. |
| Secondary DNA Structure: Regions rich in G/C content can form stable secondary structures (like hairpins) that physically block the polymerase from proceeding, causing the sequence to end abruptly.[14] | For difficult templates, use a sequencing protocol that includes additives like betaine, which helps to destabilize secondary structures. |
Key Experimental Protocols and Workflows
Protocol 1: fC-Seal (Affinity Enrichment)
This method enables genome-wide profiling by selectively labeling and enriching 5fC-containing DNA fragments.[4]
Methodology:
-
Block Endogenous 5hmC: Treat genomic DNA with β-glucosyltransferase (βGT) and a standard UDP-glucose to glucosylate and protect any existing 5hmC sites.
-
Selective Reduction of 5fC: Reduce 5fC to 5hmC using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).[4]
-
Label Newly Formed 5hmC: Use βGT again, but this time with a modified azide-glucose (UDP-6-N₃-glucose), to specifically label the 5hmC that was converted from 5fC.
-
Biotin Conjugation: Attach a biotin molecule to the azide (B81097) group via a click chemistry reaction (e.g., with DBCO-PEG4-Biotin).[17]
-
Affinity Enrichment: Use streptavidin-coated magnetic beads to pull down the biotin-labeled DNA fragments.
-
Library Preparation and Sequencing: Elute the enriched DNA and proceed with standard library preparation for next-generation sequencing.
Protocol 2: redBS-Seq (Single-Base Resolution)
This method provides quantitative, single-base resolution mapping of 5fC by comparing two sequencing datasets.[6]
Methodology:
-
Split Sample: Divide the genomic DNA sample into two aliquots.
-
Aliquot A (Standard BS-Seq):
-
Perform standard bisulfite conversion. During this process, unmodified C is converted to U (read as T), 5mC and 5hmC remain as C, and 5fC is converted to U (read as T).[6]
-
Prepare a sequencing library and sequence.
-
-
Aliquot B (redBS-Seq):
-
Bioinformatic Analysis: Compare the sequencing results from Aliquot A and Aliquot B. A genomic site that reads as 'T' in the BS-Seq library but as 'C' in the redBS-Seq library is identified as a 5fC.
Protocol 3: Mal-Seq (for RNA)
This protocol is designed for detecting 5fC in RNA at single-nucleotide resolution.[7][8]
Methodology:
-
RNA Isolation: Isolate total RNA or the RNA fraction of interest from cells or tissues.
-
Malononitrile Labeling: Treat the RNA with malononitrile. This chemical selectively reacts with the formyl group of 5fC to form an adduct.[7][8]
-
RNA Cleanup: Purify the RNA to remove excess malononitrile.
-
Reverse Transcription (RT): Perform reverse transcription. The malononitrile adduct on the 5fC base causes the reverse transcriptase to misincorporate a nucleotide, resulting in a C-to-T mutation in the resulting cDNA.[7][8]
-
PCR Amplification & Sequencing: Amplify the cDNA and prepare a library for sequencing.
-
Data Analysis: Align reads to the reference transcriptome and identify C-to-T mutations to map the locations of 5fC.
References
- 1. 5fC Sequencing Services Services - CD Genomics [cd-genomics.com]
- 2. 5mC/5hmC Sequencing - CD Genomics [cd-genomics.com]
- 3. Labeling and sequencing nucleic acid modifications using bio-orthogonal tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. A chemical method to sequence 5-formylcytosine on RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Method to Sequence 5-Formylcytosine on RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single-Cell 5fC Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single-Cell 5fC Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 12. Genome-wide Profiling of 5fC and 5caC, Other DNA Methylation Variants Analysis - CD BioSciences [epigenhub.com]
- 13. Troubleshooting your sequencing results - The University of Nottingham [nottingham.ac.uk]
- 14. dnaseq.ucdavis.edu [dnaseq.ucdavis.edu]
- 15. A Few Thoughts on Troubleshooting of DNA Sequencing - Part I [seqme.eu]
- 16. microsynth.com [microsynth.com]
- 17. Frontiers | Selective Chemical Labeling and Sequencing of 5-Hydroxymethylcytosine in DNA at Single-Base Resolution [frontiersin.org]
dealing with potential artifacts in 5-formylcytosine analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential artifacts in 5-formylcytosine (B1664653) (5fC) analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding 5fC analysis and potential artifacts.
FAQ 1: What are the major challenges in accurately detecting 5-formylcytosine (5fC)?
The primary challenges in 5fC analysis stem from its low abundance in the genome, its chemical similarity to other cytosine modifications, and the technical limitations of current detection methods.[1][2] Key issues include:
-
Distinguishing 5fC from other cytosine modifications: Standard bisulfite sequencing, a common method for DNA methylation analysis, cannot differentiate between 5-methylcytosine (B146107) (5mC), 5-hydroxymethylcytosine (B124674) (5hmC), and 5fC.[3]
-
Potential for incomplete chemical reactions: Methods that rely on chemical conversion of 5fC, such as oxidative bisulfite sequencing (oxBS-Seq) and reduced bisulfite sequencing (redBS-Seq), may suffer from incomplete reactions, leading to inaccurate quantification.
-
Antibody specificity: Antibody-based methods require highly specific antibodies that can distinguish 5fC from other modifications, and cross-reactivity can be a significant source of artifacts.
-
DNA degradation: The harsh chemical treatments involved in some methods, like bisulfite sequencing, can lead to DNA degradation, resulting in biased representation of genomic sequences.
FAQ 2: How does standard bisulfite sequencing behave with 5fC, and what are the implications?
In standard bisulfite sequencing, unmethylated cytosines are converted to uracil (B121893) (read as thymine (B56734) after PCR), while 5mC and 5hmC remain as cytosine. 5-formylcytosine (5fC), however, is sensitive to bisulfite treatment and is also converted to uracil.[3] This means that standard bisulfite sequencing interprets 5fC as an unmethylated cytosine, leading to an underestimation of the total level of cytosine modifications and making it impossible to identify the specific locations of 5fC.
FAQ 3: What is the importance of validating antibodies for 5fC immunoprecipitation-based methods?
Antibody validation is critical to ensure the accuracy and reliability of immunoprecipitation-based methods for 5fC analysis, such as 5fC-MeDIP-Seq. The primary concern is the potential for cross-reactivity of the antibody with other cytosine modifications like 5mC, 5hmC, and 5-carboxylcytosine (5caC), which are often much more abundant than 5fC.[1] Without rigorous validation, non-specific binding can lead to a high rate of false-positive signals, resulting in an inaccurate representation of the genomic distribution of 5fC.
Section 2: Troubleshooting Guides
This section provides practical guidance for troubleshooting common issues encountered during 5fC analysis.
Guide 1: Troubleshooting Bisulfite-Based 5fC Analysis (oxBS-Seq & redBS-Seq)
Problem 1: Inconsistent or unexpected 5fC levels after sequencing.
-
Possible Cause 1: Incomplete bisulfite conversion. If unmethylated cytosines are not fully converted to uracil, they will be read as cytosine, leading to an overestimation of methylation levels and inaccurate calculation of 5fC.
-
Troubleshooting Steps:
-
Assess Conversion Rate: Include an unmethylated DNA control (e.g., lambda phage DNA) in your bisulfite conversion reaction. After sequencing, the conversion rate should be >99%.
-
Optimize Denaturation: Ensure complete denaturation of the DNA before bisulfite treatment. This can be improved by using fresh reagents and ensuring adequate incubation time at the denaturation temperature.[4]
-
Use a reliable kit: Employ a commercial bisulfite conversion kit with a proven track record of high conversion efficiency.
-
-
-
Possible Cause 2: Incomplete oxidation (in oxBS-Seq) or reduction (in redBS-Seq).
-
Troubleshooting Steps:
-
Follow Protocol Precisely: Adhere strictly to the recommended reaction conditions, including reagent concentrations, temperature, and incubation times.
-
Use Fresh Reagents: The oxidizing agent in oxBS-Seq (e.g., potassium perruthenate) and the reducing agent in redBS-Seq (e.g., sodium borohydride) can degrade over time. Use fresh preparations for each experiment.[3][5]
-
Include Controls: Use synthetic oligonucleotides with known 5fC and 5hmC modifications to validate the efficiency of the oxidation or reduction step.
-
-
Problem 2: Low library complexity or biased genomic coverage.
-
Possible Cause: DNA degradation. The chemical treatments in bisulfite-based methods can be harsh and cause DNA fragmentation.
-
Troubleshooting Steps:
-
Start with High-Quality DNA: Use high molecular weight genomic DNA with minimal shearing.
-
Minimize Treatment Times: Adhere to the recommended incubation times to avoid excessive DNA damage.
-
Consider Alternative Methods: For precious or low-input samples, consider methods with less harsh treatments, such as enzymatic conversion or chemical labeling approaches.
-
-
Guide 2: Troubleshooting Antibody-Based 5fC Analysis
Problem: High background or non-specific signals in 5fC immunoprecipitation.
-
Possible Cause: Poor antibody specificity or high cross-reactivity.
-
Troubleshooting Steps:
-
Perform Antibody Validation:
-
Dot Blot Analysis: Test the antibody against a panel of synthetic oligonucleotides containing C, 5mC, 5hmC, 5fC, and 5caC to assess its specificity for 5fC.
-
ELISA: Quantify the binding affinity of the antibody to each of the modified cytosines.
-
-
Optimize Blocking: Increase the concentration of blocking agents (e.g., BSA, non-fat milk) in your buffers to reduce non-specific binding.
-
Adjust Washing Steps: Increase the number and stringency of wash steps after antibody incubation to remove non-specifically bound DNA.
-
Use a Different Antibody: If non-specific binding persists, consider using a different monoclonal or polyclonal antibody that has been rigorously validated for 5fC specificity.
-
-
Guide 3: Troubleshooting Chemical Labeling-Based 5fC Analysis
Problem: Low signal or inefficient enrichment of 5fC-containing DNA.
-
Possible Cause: Inefficient chemical labeling. The chemical reaction to label 5fC may be incomplete.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Titrate the concentration of the labeling reagent and optimize the reaction time and temperature as recommended by the specific protocol (e.g., fC-Seal, CLEVER-seq).[6][7]
-
Ensure Reagent Quality: Use high-purity labeling and capture reagents.
-
Validate on Control DNA: Test the labeling and enrichment efficiency on a control DNA sample with a known amount of 5fC.
-
-
Section 3: Data Presentation
Table 1: Comparison of 5fC Analysis Methods and Potential for Artifacts
| Method | Principle | Common Artifacts | Mitigation Strategies |
| Standard BS-Seq | Deamination of unmethylated C to U. 5mC and 5hmC are protected. 5fC is deaminated to U. | 5fC is indistinguishable from unmethylated C. | Use in conjunction with other methods (e.g., redBS-Seq) to infer 5fC levels. |
| oxBS-Seq | Chemical oxidation of 5hmC to 5fC, followed by bisulfite treatment. 5mC is read as C, while original 5hmC and 5fC are read as T. | Incomplete oxidation of 5hmC can lead to its misinterpretation as 5mC, affecting the subtraction-based calculation of 5hmC and indirectly 5fC. | Use fresh oxidant and optimize reaction conditions.[3] |
| redBS-Seq | Chemical reduction of 5fC to 5hmC, followed by bisulfite treatment. Original 5hmC and reduced 5fC are read as C. | Incomplete reduction of 5fC will lead to it being read as T, causing an underestimation of 5fC levels.[5] | Use fresh reducing agent and validate reduction efficiency with controls.[5] |
| Antibody-based (e.g., MeDIP-Seq) | Immunoprecipitation of 5fC-containing DNA fragments using a specific antibody. | False positives due to antibody cross-reactivity with other cytosine modifications. | Rigorous antibody validation (dot blot, ELISA); use of monoclonal antibodies with high specificity. |
| Chemical Labeling (e.g., fC-Seal) | Selective chemical labeling of 5fC followed by enrichment. | Incomplete or non-specific labeling can lead to inefficient enrichment or false positives. | Optimize reaction conditions and use high-purity reagents.[7] |
Table 2: False Positive Rates in 5fC Sequencing
| Method | Reported False Positive Rate | Reference |
| PS (Pyridine borane (B79455) sequencing) | 0.27% | [8] |
| PS-c (Pyridine borane sequencing with catalyst) | 0.22% | [8] |
| Nanopore sequencing (for 5mC, as a proxy for potential issues with low-abundance modifications) | Can be high for low-abundance modifications, with a significant proportion of false positives. | [9] |
Note: Data on false positive rates for all 5fC-specific methods are not always readily available in the literature and can be context-dependent.
Section 4: Experimental Protocols
Protocol 1: Validation of 5fC Antibody Specificity using Dot Blot Analysis
-
Prepare DNA Oligonucleotides: Synthesize or obtain single-stranded DNA oligonucleotides of the same sequence, with one containing an unmodified cytosine (C), and others containing a single 5mC, 5hmC, 5fC, or 5caC at the same position.
-
Spot DNA onto Membrane: Spot serial dilutions of each oligonucleotide onto a nitrocellulose or nylon membrane. Allow the membrane to air dry completely.
-
UV Crosslinking: UV-crosslink the DNA to the membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-5fC antibody at the recommended dilution in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.
-
Analysis: A specific antibody should show a strong signal for the 5fC-containing oligonucleotide with minimal to no signal for the other modifications.
Protocol 2: Reduced Bisulfite Sequencing (redBS-Seq) of Genomic DNA
-
DNA Preparation: Start with high-quality genomic DNA.
-
Reduction of 5fC:
-
Denature the genomic DNA.
-
Treat the denatured DNA with a freshly prepared solution of sodium borohydride (B1222165) (NaBH₄) to reduce 5fC to 5hmC.[5]
-
Purify the DNA to remove the reducing agent.
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion on the reduced DNA sample using a commercial kit according to the manufacturer's instructions. This will convert unmethylated cytosines to uracil.
-
-
Library Preparation:
-
Construct a sequencing library from the bisulfite-converted DNA. This typically involves end-repair, A-tailing, adapter ligation, and PCR amplification with primers specific to the adapters.
-
-
Sequencing:
-
Sequence the library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome using a bisulfite-aware aligner (e.g., Bismark).
-
Compare the results to a standard BS-Seq library prepared from the same genomic DNA (without the reduction step). The level of 5fC at a given cytosine position is determined by the difference in the percentage of reads that are cytosine between the redBS-Seq and BS-Seq experiments.[5]
-
Section 5: Mandatory Visualizations
Caption: A logical workflow for 5fC analysis.
Caption: Troubleshooting logic for bisulfite-based 5fC analysis.
References
- 1. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MethylFlash 5-Formylcytosine (5-fC) DNA Quantification Kit (Colorimetric) | EpigenTek [epigentek.com]
- 3. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced representation bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 5. Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-Cell 5fC Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subtraction-free and bisulfite-free specific sequencing of 5-methylcytosine and its oxidized derivatives at base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing 5fC Chemical Labeling Efficiency
Welcome to the technical support center for the optimization of 5-formylcytosine (B1664653) (5fC) chemical labeling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency and reliability of your 5fC labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during 5fC chemical labeling workflows, such as the fC-Seal method, which involves the reduction of 5fC to 5-hydroxymethylcytosine (B124674) (5hmC), followed by enzymatic glucosylation and biotinylation for enrichment.
Q1: I am observing very low or no signal after the final detection step. What are the possible causes and solutions?
A1: Low or no signal is a common issue that can arise from several steps in the workflow. Here’s a systematic troubleshooting guide:
-
Inefficient 5fC Reduction: The initial conversion of 5fC to 5hmC by sodium borohydride (B1222165) (NaBH₄) is critical.
-
Solution: Ensure your NaBH₄ solution is fresh. Prepare it immediately before use in an anhydrous solvent like methanol, as it is unstable in aqueous solutions. Use an appropriate concentration; a final concentration of around 1.5 mg/mL for 15-30 minutes at room temperature is a good starting point.
-
-
Suboptimal β-Glucosyltransferase (βGT) Activity: The enzymatic transfer of the azide-modified glucose to the newly formed 5hmC can be inefficient.
-
Solution: Verify the activity of your βGT enzyme. Use an optimal enzyme concentration, typically around 4 units of enzyme per microgram of DNA. Ensure the reaction buffer is correctly prepared and at the optimal pH. The incubation should be carried out at 30-37°C for at least 2 hours to ensure the reaction goes to completion.
-
-
Poor Click Chemistry Efficiency: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for biotinylating the azide-modified glucose is sensitive to reaction conditions.
-
Solution: Use a copper(I)-stabilizing ligand like TBTA to prevent copper-mediated DNA damage. Ensure all click chemistry reagents are of high quality and used at the recommended concentrations. The reaction is typically complete within an hour at room temperature.
-
-
Issues with Downstream Detection: Problems with streptavidin bead pull-down or antibody-based detection can lead to low signal.
-
Solution: For pull-down assays, ensure the beads are not overloaded and that you are using a sufficient amount of beads for your sample. For chemiluminescent detection, make sure your substrate is not expired and that you are incubating for the recommended time before imaging.
-
Q2: I am seeing high background or non-specific binding in my pull-down assay. How can I reduce it?
A2: High background can obscure true signals. Here are some strategies to minimize non-specific binding:
-
Pre-clearing the Lysate: Before adding your biotinylated DNA, incubate your cell lysate with streptavidin beads alone for 1-2 hours at 4°C. This will capture proteins that non-specifically bind to the beads. Use the supernatant for the subsequent pull-down.
-
Optimize Blocking: Block the streptavidin beads with a suitable blocking agent like Bovine Serum Albumin (BSA) or a commercially available blocking buffer before introducing your biotinylated DNA.
-
Increase Wash Stringency: Increase the salt concentration (e.g., up to 1 M NaCl) and/or the detergent concentration (e.g., 0.1% Tween-20) in your wash buffers to disrupt weak, non-specific interactions. Perform additional wash steps.
-
Use a Biotin-only Control: Perform a parallel experiment with streptavidin beads and biotin (B1667282) but without your labeled DNA. This will help identify proteins that bind non-specifically to biotin or the beads.
Q3: How can I confirm that each step of the labeling reaction is working efficiently?
A3: Incorporating quality control checkpoints is crucial for a multi-step protocol.
-
5fC Reduction Verification: While direct measurement is challenging without specialized equipment, successful downstream glucosylation and labeling are indirect indicators of efficient reduction. You can also use synthetic DNA oligonucleotides containing 5fC and analyze them by mass spectrometry before and after the reduction step to confirm the conversion to 5hmC.
-
Glucosylation Efficiency: A dot blot assay can be used to assess the incorporation of the azide (B81097) group. Spot your DNA onto a membrane, and then use a biotinylated alkyne probe followed by streptavidin-HRP and chemiluminescent detection.
-
Biotinylation and Pull-down Efficiency: After the pull-down, you can quantify the amount of DNA recovered using qPCR targeting known 5fC-containing regions. A successful enrichment will show a higher recovery of these regions compared to negative control regions.
Quantitative Data Summary
The efficiency of 5fC chemical labeling is dependent on several factors. The following tables provide a summary of key quantitative parameters for the fC-Seal protocol.
Table 1: Reagent Concentrations and Incubation Conditions
| Step | Reagent | Typical Concentration | Incubation Time | Incubation Temperature (°C) |
| 5fC Reduction | Sodium Borohydride (NaBH₄) | 1.5 mg/mL | 15 - 30 minutes | Room Temperature |
| Glucosylation | β-Glucosyltransferase (βGT) | 4 units/µg DNA | ≥ 2 hours | 30 - 37 |
| UDP-6-N₃-Glu | 50 µM | ≥ 2 hours | 30 - 37 | |
| Click Chemistry (CuAAC) | Biotin-Alkyne | 50 µM | 1 hour | Room Temperature |
| Copper(II) Sulfate | 500 µM | 1 hour | Room Temperature | |
| Sodium Ascorbate | 2.5 mM | 1 hour | Room Temperature | |
| TBTA Ligand | 500 µM | 1 hour | Room Temperature |
Table 2: Troubleshooting Guide - Expected Efficiencies and Common Issues
| Step | Expected Efficiency | Common Issue | Potential Cause | Recommended Action |
| 5fC Reduction | >80% conversion to 5hmC[1] | Low labeling efficiency | Inactive NaBH₄ | Prepare NaBH₄ solution fresh in anhydrous methanol. |
| Glucosylation | Near-quantitative | Low signal in QC dot blot | Inactive βGT enzyme, incorrect buffer pH | Use a fresh enzyme aliquot; verify buffer composition and pH. |
| Click Chemistry | >95% on accessible sites | Low biotinylation signal | Copper-mediated DNA damage, impure reagents | Use a copper-stabilizing ligand (TBTA); use high-purity reagents. |
| Biotin Pull-down | Variable, dependent on 5fC abundance | High background | Non-specific binding to beads | Pre-clear lysate, optimize blocking, and increase wash stringency. |
Experimental Protocols
Protocol 1: 5fC Chemical Labeling using the fC-Seal Method
This protocol outlines the key steps for the selective labeling of 5fC in genomic DNA.
1. DNA Preparation:
-
Start with high-quality, purified genomic DNA. Ensure the DNA is free of contaminants that could inhibit enzymatic reactions.
2. 5fC Reduction to 5hmC:
-
Prepare a fresh solution of 1.5 mg/mL sodium borohydride (NaBH₄) in anhydrous methanol.
-
Add an equal volume of the NaBH₄ solution to your DNA sample.
-
Incubate for 15-30 minutes at room temperature.
-
Purify the DNA using a spin column or ethanol (B145695) precipitation to remove the NaBH₄.
3. Glucosylation of 5hmC:
-
Set up the glucosylation reaction in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂).
-
Add your DNA, 4 units of β-glucosyltransferase (βGT) per microgram of DNA, and 50 µM of UDP-6-azide-glucose (UDP-6-N₃-Glu).
-
Incubate at 37°C for at least 2 hours.
-
Purify the DNA to remove the enzyme and excess UDP-6-N₃-Glu.
4. Biotinylation via Click Chemistry (CuAAC):
-
Prepare the click chemistry reaction mix. For a 50 µL reaction, combine:
-
Azide-labeled DNA
-
50 µM Biotin-Alkyne
-
500 µM Copper(II) Sulfate
-
2.5 mM Sodium Ascorbate (freshly prepared)
-
500 µM TBTA ligand
-
-
Incubate at room temperature for 1 hour, protected from light.
-
Purify the biotinylated DNA.
Protocol 2: Quality Control Dot Blot for Azide Incorporation
This protocol can be used after the glucosylation step to confirm the successful addition of the azide group.
1. DNA Denaturation and Spotting:
-
Denature your azide-labeled DNA and a negative control (unlabeled DNA) by heating at 95°C for 10 minutes, then immediately placing on ice.
-
Spot 1-2 µL of each DNA sample onto a nitrocellulose or nylon membrane and let it air dry.
-
Crosslink the DNA to the membrane using a UV crosslinker.
2. Blocking and Probing:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a solution containing a biotin-alkyne probe and the click chemistry reagents (as described in Protocol 1, step 4) for 1 hour.
-
Wash the membrane three times with TBST.
-
Incubate with a streptavidin-HRP conjugate for 1 hour.
-
Wash the membrane three times with TBST.
3. Detection:
-
Apply a chemiluminescent HRP substrate to the membrane.
-
Image the membrane using a chemiluminescence imager. A positive signal should be observed for the azide-labeled DNA.
Visualized Workflows and Pathways
Caption: fC-Seal experimental workflow for 5fC labeling.
Caption: Logical troubleshooting flow for low signal issues.
References
Validation & Comparative
Validating 5-Formylcytosine Sequencing: A Guide to Independent Methodologies
For researchers, scientists, and drug development professionals invested in the intricate world of epigenetics, the accurate detection and quantification of 5-formylcytosine (B1664653) (5fC) are paramount. As a key intermediate in the DNA demethylation pathway, 5fC offers a window into the dynamic regulation of gene expression. While various sequencing techniques provide genome-wide maps of this modification, ensuring the veracity of these results through independent validation is a critical step in robust experimental design. This guide compares common 5fC sequencing methods with independent validation techniques, providing an objective overview supported by experimental principles.
Comparing 5fC Detection and Validation Methods
The landscape of 5fC analysis can be broadly categorized into sequencing-based methods that provide single-base resolution maps and independent methods that offer global or site-specific validation.
| Method | Principle | Resolution | Output | Throughput | Strengths | Limitations |
| Sequencing-Based Methods | ||||||
| redBS-Seq (Reduced Bisulfite Sequencing) | Chemical reduction of 5fC to 5-hydroxymethylcytosine (B124674) (5hmC) followed by bisulfite treatment. 5fC is read as 'C'. Comparison with standard bisulfite sequencing (where 5fC reads as 'T') allows for quantification. | Single-base | Quantitative, genome-wide maps | High | Quantitative at single-base resolution. | Indirect detection requires two separate experiments and bioinformatic subtraction. |
| fCAB-Seq (Formylcytosine Chemical-Assisted Bisulfite Sequencing) | Chemical protection of 5fC from bisulfite-mediated deamination. Protected 5fC is read as 'C'. | Single-base | Quantitative, genome-wide maps | High | Direct detection of 5fC. | Requires specific chemical treatment. |
| fC-Seal | Chemical reduction of 5fC to 5hmC, followed by enzymatic tagging and enrichment of 5fC sites for sequencing. | High (enrichment-based) | Genome-wide localization | High | High sensitivity, no antibody interference. | Not inherently quantitative at the single-base level without further validation. |
| MAB-Seq (Methylase-Assisted Bisulfite Sequencing) | Enzymatic methylation of unmodified cytosines, followed by bisulfite treatment where only 5fC and 5caC are deaminated and read as 'T'. | Single-base | Simultaneous mapping of 5fC and 5caC | High | Economical and fast for studying demethylation dynamics. | Indirectly identifies 5fC and 5caC together. |
| Independent Validation Methods | ||||||
| Mass Spectrometry (LC-MS/MS) | Chromatographic separation and mass-to-charge ratio analysis of nucleosides from digested DNA/RNA. | Global | Absolute quantification of 5fC in the entire sample. | Low | "Gold standard" for global quantification, highly accurate. | Does not provide sequence-specific information. |
| Dot Blot Assay | Immobilization of denatured DNA on a membrane followed by detection with a 5fC-specific antibody. | Global | Semi-quantitative estimation of total 5fC. | Medium | Simple, rapid, and requires minimal specialized equipment. | Semi-quantitative, non-specific binding of antibodies can be a concern. |
| PNA-Ligation with Isothermal Amplification (LAMP) | Site-specific ligation of probes dependent on the presence of 5fC, followed by loop-mediated isothermal amplification for signal detection. | Site-specific | Quantitative detection at specific loci. | Low to Medium | High sensitivity and specificity for targeted validation. | Not suitable for genome-wide analysis. |
Experimental Protocols
Reduced Bisulfite Sequencing (redBS-Seq) Workflow
This method enables the quantitative, single-base resolution mapping of 5fC by comparing two parallel sequencing experiments.
-
Sample Preparation: Isolate high-quality genomic DNA.
-
DNA Fragmentation: Shear DNA to the desired fragment size for library preparation.
-
Sample Splitting: Divide the DNA sample into two aliquots. One will undergo the standard bisulfite sequencing (BS-Seq) protocol, and the other will be subjected to the redBS-Seq protocol.
-
Reduction of 5fC (for redBS-Seq sample): Treat the DNA with a reducing agent (e.g., sodium borohydride) to convert 5fC to 5hmC.
-
Bisulfite Conversion: Treat both the reduced and non-reduced DNA samples with sodium bisulfite. This converts unmethylated cytosine to uracil, while 5-methylcytosine (B146107) (5mC) and 5hmC (including the newly converted 5fC in the redBS-Seq sample) remain as cytosine. 5fC in the BS-Seq sample is converted to uracil.
-
Library Preparation: Prepare sequencing libraries from both bisulfite-converted samples.
-
Sequencing: Perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome. The percentage of 5fC at a specific cytosine position is calculated by subtracting the percentage of cytosines read at that position in the BS-Seq library from the percentage of cytosines in the redBS-Seq library.
Dot Blot Assay for Global 5fC Validation
This antibody-based method provides a semi-quantitative assessment of the total 5fC content in a DNA sample.
-
DNA Denaturation: Denature the genomic DNA samples by heating.
-
Membrane Spotting: Spot serial dilutions of the denatured DNA onto a nitrocellulose or nylon membrane.
-
Crosslinking: UV-crosslink the DNA to the membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 5fC.
-
Washing: Wash the membrane to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the signal using an imaging system. The intensity of the dots is proportional to the amount of 5fC in the sample.
Site-Specific 5fC Validation by PNA-Ligation and LAMP
This targeted approach offers highly sensitive and specific quantification of 5fC at a particular genomic locus.
-
Genomic DNA Preparation: Isolate and purify genomic DNA.
-
Probe Design: Design a set of probes specific to the target region containing the putative 5fC site. This includes a peptide nucleic acid (PNA) probe that selectively binds to the unmodified or methylated cytosine sequence, acting as a clamp to prevent ligation on non-5fC strands. Ligation probes are designed to be joined by a ligase only when hybridized to the 5fC-containing template.
-
Hybridization and Ligation: Mix the genomic DNA with the PNA and ligation probes. The PNA probe will bind to non-5fC alleles. On the 5fC-containing allele, the ligation probes will hybridize adjacently and be joined by a ligase.
-
Loop-Mediated Isothermal Amplification (LAMP): The ligated product serves as a template for LAMP, an isothermal nucleic acid amplification method. This results in the rapid and specific amplification of the ligated product.
-
Detection: The amplification can be monitored in real-time using a fluorescent dye that intercalates with the amplified DNA. The time to reach a threshold fluorescence is inversely proportional to the initial amount of 5fC-containing template.
Conclusion
The validation of 5fC sequencing results with an independent method is crucial for confirming the accuracy and biological relevance of the findings. While sequencing methods like redBS-Seq provide high-resolution, genome-wide data, techniques such as mass spectrometry offer a "gold standard" for global quantification. For site-specific validation, targeted approaches like PNA-ligation with LAMP can provide the necessary confidence in key loci of interest. The choice of validation method will depend on the specific research question, the required level of resolution, and the available resources. By employing a multi-faceted approach that combines high-throughput sequencing with rigorous independent validation, researchers can ensure the reliability of their 5fC data and pave the way for a deeper understanding of its role in health and disease.
Decoding the Epigenetic Landscape: A Comparative Analysis of 5fC, 5hmC, and 5caC Distribution
A comprehensive guide for researchers, scientists, and drug development professionals on the genomic distribution, abundance, and detection of three key oxidized methylcytosines.
In the intricate world of epigenetics, the dynamic regulation of gene expression is orchestrated by a symphony of chemical modifications to DNA and its associated proteins. Beyond the well-studied 5-methylcytosine (B146107) (5mC), a family of its oxidized derivatives—5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC)—has emerged as critical players in cellular differentiation, development, and disease. This guide provides a comparative analysis of the genomic distribution of 5fC, 5hmC, and 5caC, offering insights into their distinct and overlapping roles. We present a synthesis of current experimental data, detailed methodologies for their detection, and visual representations of the underlying molecular pathways and experimental workflows.
Quantitative Overview: Abundance and Genomic Localization
The three cytosine modifications, 5hmC, 5fC, and 5caC, are present in the genome at vastly different levels. 5hmC is the most abundant of the three, though still significantly less frequent than 5mC.[1][2] 5fC and 5caC are present at even lower levels, often described as being 10 to 1000 times less abundant than 5hmC.[1][3] Their distribution across the genome is not random, with each modification showing preferences for specific genomic features.
| Feature | 5-hydroxymethylcytosine (5hmC) | 5-formylcytosine (5fC) | 5-carboxylcytosine (5caC) |
| Relative Abundance | 10-100 fold lower than 5mC[1] | ~40-1000 fold lower than 5hmC[1] | Orders of magnitude below 5hmC[3] |
| Primary Genomic Locations | Gene bodies, promoters (especially with intermediate to high CpG content), enhancers, and CpG islands.[4][5][6][7] | Enriched in CpG islands of promoters and exons, with a preference for poised and active enhancers.[8][9][10][11] | Marks active regulatory elements, particularly enhancers, even more so than 5fC.[12] |
| Association with Transcription | Positively correlated with gene expression when present in gene bodies.[6][7] Its presence at promoters can be associated with both active and poised genes.[5] | Found at promoters of transcriptionally active genes.[8][13] Its presence is linked to the epigenetic priming of enhancers.[9] | Represents the most active enhancers among sites with TET-mediated modifications.[12] |
| Relationship with other marks | Often found in regions depleted of 5mC.[9] It can co-localize with histone marks for active transcription (H3K4me3) and poised enhancers (H3K4me1/H3K27me3).[5][8] | Accumulation in the absence of TDG correlates with increased binding of the transcriptional co-activator p300 at poised enhancers.[9] | Associated with higher signals of active enhancer marks (H3K4me1 and H3K27ac) compared to 5hmC and 5fC.[12] |
The DNA Demethylation Pathway: A Cascade of Oxidation
The generation of 5hmC, 5fC, and 5caC is a step-wise process initiated by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3).[14][15][16] These enzymes iteratively oxidize 5mC, leading to the formation of these modified bases.[17] This oxidative cascade is a key part of the active DNA demethylation pathway.[18] The final products, 5fC and 5caC, are recognized and excised by Thymine (B56734) DNA Glycosylase (TDG), followed by the base excision repair (BER) pathway, which ultimately restores an unmodified cytosine.[8][13][19]
Experimental Protocols for Mapping 5fC, 5hmC, and 5caC
A variety of techniques have been developed to map the genomic locations of these low-abundance DNA modifications. These methods can be broadly categorized into antibody-based enrichment, chemical-assisted sequencing, and enzymatic-based sequencing.
1. Antibody-Based Enrichment (DIP-Seq)
-
Principle: This method utilizes antibodies that specifically recognize 5hmC, 5fC, or 5caC to immunoprecipitate DNA fragments containing the modification of interest.[20][21] The enriched DNA is then identified by high-throughput sequencing.
-
Methodology:
-
Genomic DNA Isolation and Fragmentation: High-quality genomic DNA is extracted and fragmented to a suitable size (e.g., 200-600 bp) by sonication or enzymatic digestion.
-
Denaturation: DNA is denatured to single strands to improve antibody access.
-
Immunoprecipitation: The fragmented, single-stranded DNA is incubated with a specific antibody against 5hmC, 5fC, or 5caC.
-
Capture and Washing: Antibody-DNA complexes are captured using protein A/G-coated magnetic beads. Unbound DNA is removed through a series of washes.
-
Elution and DNA Purification: The enriched DNA is eluted from the antibody-bead complex and purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput platform.
-
2. Chemical-Assisted Bisulfite Sequencing (fCAB-Seq and CAB-Seq)
-
Principle: These methods involve chemical modifications that protect 5fC or 5caC from bisulfite-induced deamination, allowing for their detection at single-base resolution.[9]
-
Methodology (fCAB-Seq for 5fC):
-
Chemical Labeling: 5fC is selectively labeled with a chemical probe.
-
Reduction: The labeled 5fC is reduced to a more stable derivative.
-
Bisulfite Conversion: The DNA is treated with sodium bisulfite, which converts unprotected cytosines (including 5mC and 5hmC) to uracil, while the modified 5fC remains as cytosine.
-
PCR Amplification and Sequencing: During PCR, uracils are read as thymines. The sequencing results reveal the original positions of 5fC.
-
3. TET-assisted Bisulfite Sequencing (TAB-Seq)
-
Principle: This technique specifically maps 5hmC at single-base resolution by protecting it from TET-mediated oxidation and subsequent bisulfite conversion.[1][22]
-
Methodology:
-
Glucosylation of 5hmC: 5hmC residues are protected by glucosylation using β-glucosyltransferase (β-GT).
-
TET-mediated Oxidation: The TET enzyme is used to oxidize all unprotected 5mC to 5caC.
-
Bisulfite Conversion: Bisulfite treatment converts cytosine and 5caC to uracil, while the glucosylated 5hmC remains as cytosine.
-
PCR and Sequencing: Sequencing reveals the original locations of 5hmC.
-
4. Oxidative Bisulfite Sequencing (oxBS-Seq)
-
Principle: This method distinguishes 5mC from 5hmC by selectively oxidizing 5hmC to 5fC, which is then susceptible to bisulfite conversion.[1] By comparing the results of standard bisulfite sequencing (BS-Seq) and oxBS-Seq, the levels of both 5mC and 5hmC can be inferred.
-
Methodology:
-
Oxidation: One aliquot of DNA is treated with an oxidizing agent (e.g., potassium perruthenate) that converts 5hmC to 5fC.
-
Bisulfite Conversion: Both the oxidized and unoxidized DNA samples are subjected to bisulfite treatment. In the oxidized sample, both cytosine and the newly formed 5fC are converted to uracil, while 5mC remains as cytosine. In the unoxidized sample, only cytosine is converted to uracil, while both 5mC and 5hmC remain as cytosine.
-
Sequencing and Comparison: By comparing the sequencing results of the two samples, the positions of 5mC and 5hmC can be determined.
-
Conclusion
The study of 5fC, 5hmC, and 5caC is rapidly advancing our understanding of epigenetic regulation. While they are all intermediates in the DNA demethylation pathway, their distinct genomic distributions and associations with regulatory elements suggest that they may also possess unique biological functions.[11][19][20] The continued development of sensitive and specific detection methods will be crucial for unraveling the complex interplay of these modifications in health and disease, paving the way for novel diagnostic and therapeutic strategies. Researchers and drug development professionals should consider the specific advantages and limitations of each detection method when designing experiments to investigate the roles of these important epigenetic marks.
References
- 1. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into 5hmC DNA Modification: Generation, Distribution and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genome-wide analysis of 5-hydroxymethylcytosine distribution reveals its dual function in transcriptional regulation in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide mapping of 5-hydroxymethylcytosine in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. mundopedalpr.com [mundopedalpr.com]
- 9. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. epigenie.com [epigenie.com]
- 12. Base-resolution maps of 5-formylcytosine and 5-carboxylcytosine reveal genome-wide DNA demethylation dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genome-wide distribution of 5-formylcytosine in ES cells is associated with transcription and depends on thymine DNA glycosylase. [diagenode.com]
- 14. The role of active DNA demethylation and Tet enzyme function in memory formation and cocaine action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TET enzymes - Wikipedia [en.wikipedia.org]
- 16. Frontiers | Tet Enzymes, Variants, and Differential Effects on Function [frontiersin.org]
- 17. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Formation and biological consequences of 5-Formylcytosine in genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of 5-Carboxylcytosine Distribution Using DNA Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 21. Analysis of 5-Carboxylcytosine Distribution Using DNA Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Detecting DNA hydroxymethylation: exploring its role in genome regulation [bmbreports.org]
A Researcher's Guide to Validating Anti-5-Formylcytosine (5fC) Antibody Specificity
For researchers, scientists, and drug development professionals, the accurate detection of 5-formylcytosine (B1664653) (5fC), a key intermediate in DNA demethylation, is crucial for advancing our understanding of epigenetic regulation in health and disease. The specificity of the primary antibody used in immunoassays is paramount for generating reliable and reproducible data. This guide provides an objective comparison of commercially available anti-5fC antibodies, supported by experimental data and detailed protocols to aid in the selection and validation of the most suitable antibody for your research needs.
Comparative Analysis of Commercial Anti-5-Formylcytosine Antibodies
To assist researchers in their selection process, the following table summarizes the specificity of several commercially available anti-5fC antibodies based on data provided by the manufacturers. The primary method for assessing specificity is dot blot analysis, where the antibody is tested for its reactivity against DNA substrates containing unmodified cytosine (C), 5mC, 5hmC, 5fC, and 5caC.
| Antibody (Supplier, Cat. No.) | Type | Host | Validated Applications | Specificity Summary (Dot Blot/ELISA) | Cross-reactivity |
| Diagenode, C15310200 | Polyclonal | Rabbit | DIP, ELISA | Titer estimated to be >1:100,000 by ELISA against the immunogen. | Data not explicitly provided, but described as "highly specific". |
| Invitrogen (Thermo Fisher), MA5-44549 (Clone: RM477) | Recombinant Monoclonal | Rabbit | ELISA, Dot Blot | High specificity for 5fC in ELISA with minimal signal against C, 5mC, 5hmC, and 5caC containing DNA.[2] | Low to no cross-reactivity with C, 5mC, 5hmC, and 5caC observed in ELISA.[2] |
| Active Motif, 61227/61228 | Polyclonal | Rabbit | Western Blot, IF, Dot Blot, ICC | Specific for 5-formylcytidine (B110004) in dot blot analysis. | No obvious cross-reactivity with 5-carboxylcytidine, 5-hydroxymethylcytidine, 5-methylcytidine, or unmodified cytidine (B196190) in dot blot. |
| Creative Diagnostics, DPABB-JX158 | Polyclonal | Rabbit | WB, IF/ICC, Dot Blot | High specificity and affinity for 5-formylcytidine.[3] | Information not explicitly provided. |
| Abcam, ab231898 | Polyclonal | Rabbit | IP | Recognizes 5-formylcytosine. | Information not explicitly provided. |
Note: This table is based on information provided by the respective manufacturers and is not an exhaustive list of all available antibodies. Researchers are encouraged to perform their own validation experiments.
Key Experimental Protocols for Antibody Validation
The following are detailed protocols for common techniques used to validate the specificity of anti-5fC antibodies.
Dot Blot Assay
This is a simple and effective method for assessing antibody specificity against various DNA modifications.
Experimental Workflow:
References
A Comparative Guide to the Cross-Reactivity of 5-Methylcytosine (5mC) Antibodies with 5-Formylcytosine (5fC)
For researchers in epigenetics and drug development, the specificity of antibodies used to detect modified DNA bases is paramount for generating reliable and reproducible data. This guide provides a comparative analysis of the cross-reactivity of antibodies targeting 5-methylcytosine (B146107) (5mC), the most well-known epigenetic mark, with its oxidized derivative, 5-formylcytosine (B1664653) (5fC). The accurate distinction between these modifications is crucial for elucidating their distinct biological roles.
Executive Summary
Antibodies raised against 5-methylcytosine (5mC) generally exhibit high specificity for their target. While direct quantitative data comparing the binding of commercial 5mC antibodies to 5mC versus 5-formylcytosine (5fC) is limited in publicly available resources, extensive validation against other cytosine modifications, particularly 5-hydroxymethylcytosine (B124674) (5hmC), strongly suggests a low likelihood of significant cross-reactivity with 5fC. The structural differences between the methyl group in 5mC and the formyl group in 5fC are significant enough to likely preclude strong binding by highly specific 5mC antibodies.
This guide summarizes the available specificity data for a widely used anti-5mC monoclonal antibody (clone 33D3) and provides detailed experimental protocols for assessing antibody cross-reactivity.
Data on Antibody Specificity
Table 1: Specificity of Anti-5-Methylcytosine Antibody (Clone 33D3) against Various Cytosine Modifications
| Target Modification | Antibody Binding (Relative Signal) | Data Source |
| 5-Methylcytosine (5mC) | +++ (Strong) | Manufacturer Data Sheets, Publications |
| 5-Hydroxymethylcytosine (5hmC) | - (Negligible to None) | Manufacturer Data Sheets, Publications |
| Cytosine (C) | - (Negligible to None) | Manufacturer Data Sheets, Publications |
| 5-Formylcytosine (5fC) | Data Not Available | - |
Note: The table reflects qualitative data from dot blot analyses. "+" indicates the level of signal intensity.
Experimental Workflows and Protocols
To rigorously assess the cross-reactivity of a 5mC antibody with 5fC, a dot blot or ELISA-based approach is recommended. These methods allow for a direct comparison of the antibody's binding to DNA substrates containing each specific modification.
Experimental Workflow for Assessing Antibody Cross-Reactivity
Caption: Workflow for determining the cross-reactivity of a 5mC antibody.
Detailed Experimental Protocols
1. Dot Blot Protocol for 5mC Antibody Specificity
This protocol is adapted from standard procedures used by various manufacturers to validate antibody specificity.
a. Preparation of DNA Samples:
-
Synthesize or obtain DNA oligonucleotides (e.g., 40-80 bp) containing either unmodified cytosine (C), 5-methylcytosine (5mC), 5-hydroxymethylcytosine (5hmC), or 5-formylcytosine (5fC) at specific positions.
-
Prepare serial dilutions of each DNA standard in a suitable buffer (e.g., TE buffer). Recommended starting concentrations are 100 ng, 50 ng, 25 ng, and 12.5 ng.
-
Denature the DNA samples by heating at 95°C for 5-10 minutes, followed by immediate chilling on ice for 5 minutes.
b. Dot Blotting Procedure:
-
Spot 1-2 µL of each denatured DNA dilution onto a dry nitrocellulose or positively charged nylon membrane.
-
Allow the spots to air dry completely.
-
Cross-link the DNA to the membrane using a UV cross-linker according to the manufacturer's instructions.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST [Tris-Buffered Saline with 0.1% Tween-20]).
-
Incubate the membrane with the primary anti-5mC antibody (e.g., clone 33D3) diluted in blocking buffer (typically 1:1000 to 1:5000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a suitable imaging system.
c. Data Analysis:
-
Quantify the signal intensity of each dot using image analysis software.
-
Compare the signal intensity from the 5fC-containing DNA spots to the 5mC-containing DNA spots at equivalent concentrations. A significantly lower or absent signal for 5fC indicates high specificity of the antibody for 5mC.
2. ELISA Protocol for 5mC Antibody Specificity
An Enzyme-Linked Immunosorbent Assay (ELISA) can provide a more quantitative assessment of antibody binding.
a. Plate Preparation and DNA Coating:
-
Use a high-binding 96-well ELISA plate.
-
Add 100 µL of denatured DNA standards (C, 5mC, 5hmC, 5fC) at various concentrations (e.g., 0.1 to 10 ng/µL) in a coating buffer to the wells.
-
Incubate the plate overnight at 4°C to allow the DNA to adsorb to the well surface.
-
Wash the wells three times with a wash buffer (e.g., PBST [Phosphate-Buffered Saline with 0.05% Tween-20]).
b. ELISA Procedure:
-
Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the primary anti-5mC antibody diluted in blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄). The color will change to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
c. Data Analysis:
-
Subtract the background absorbance (from wells with no DNA).
-
Plot the absorbance values against the concentration of each DNA standard.
-
Compare the binding curves for the 5mC and 5fC DNA. A significantly lower absorbance for 5fC across the concentration range indicates high specificity for 5mC.
Signaling Pathways and Logical Relationships
The detection of 5mC and its derivatives is central to understanding the DNA demethylation pathway. The following diagram illustrates the relationship between these modifications.
Caption: The enzymatic oxidation of 5mC to 5fC and 5caC.
Conclusion
While direct experimental data on the cross-reactivity of 5-methylcytosine antibodies with 5-formylcytosine is not extensively documented in readily accessible sources, the high specificity demonstrated against other cytosine variants like 5-hydroxymethylcytosine provides a strong indication of their reliability. For research that requires absolute certainty in distinguishing between 5mC and 5fC, it is imperative for investigators to perform in-house validation using the dot blot or ELISA protocols detailed in this guide. The use of well-characterized DNA standards containing each modification is critical for such validation. As the field of epigenetics continues to evolve, the demand for highly specific reagents will undoubtedly lead to more comprehensive characterization of antibody specificity by manufacturers and researchers alike.
comparing the mutagenic potential of 5-formylcytosine to other modified bases
For Immediate Release
A comprehensive analysis of the mutagenic potential of 5-formylcytosine (B1664653) (5fC), an important intermediate in the epigenetic DNA demethylation pathway, reveals a nuanced threat to genomic integrity when compared to other well-characterized modified bases. While not as potently mutagenic as some classical DNA lesions, 5fC exhibits a distinct mutagenic signature and represents a unique challenge to the cell's DNA repair machinery. This guide provides a comparative overview of the mutagenicity of 5fC against other key modified bases, supported by experimental data, detailed methodologies, and pathway visualizations.
Executive Summary
5-formylcytosine (5fC) is a modified DNA base generated by the TET (Ten-Eleven Translocation) family of enzymes through the oxidation of 5-methylcytosine (B146107) (5mC). While a crucial player in the active DNA demethylation pathway, its structural similarity to other bases and its potential to form covalent adducts with proteins raise concerns about its impact on DNA replication fidelity. This guide compares the mutagenic potential of 5fC with its metabolic relatives, 5-hydroxymethylcytosine (B124674) (5hmC) and 5-carboxylcytosine (5caC), as well as the highly mutagenic lesions 8-oxoguanine (8-oxoG) and O6-methylguanine (O6-meG).
Our analysis indicates that 5fC is a moderately mutagenic lesion, primarily inducing C→T transition mutations. Its mutagenicity is influenced by its chemical reactivity, which can lead to the formation of DNA-protein cross-links (DPCs) that stall replication and necessitate error-prone translesion synthesis (TLS). In comparison, O6-meG is a highly potent mutagen due to its propensity for mispairing with thymine (B56734), while 8-oxoG is a common but generally less potent mutagen that can be efficiently repaired.
Quantitative Comparison of Mutagenic Potential
The mutagenic potential of a modified DNA base is typically quantified by its mutation frequency, which is the proportion of progeny genomes that acquire a mutation at the site of the lesion following replication. The following tables summarize the available quantitative data from various experimental systems. It is important to note that direct comparisons of mutation frequencies across different studies can be challenging due to variations in experimental systems (e.g., E. coli vs. mammalian cells), repair capacities of the host cells, and the specific methodologies employed.
| Modified Base | Experimental System | Mutation Frequency | Predominant Mutation Type | Citation(s) |
| 5-Formylcytosine (5fC) | E. coli (shuttle vector) | 0.17% - 1.12% | C→T | [1][2] |
| Human Cells (HEK293T) - 5fC-peptide cross-link | ~9% (targeted) | C→T, C deletions | [3] | |
| 5-Hydroxymethylcytosine (5hmC) | E. coli (shuttle vector) | 0.17% - 1.12% | C→T | [1][2] |
| 5-Carboxylcytosine (5caC) | E. coli (shuttle vector) | 0.65% - 1.12% (most mutagenic of the 5mC oxidation products) | C→T | [1][2] |
| 8-Oxoguanine (8-oxoG) | E. coli (M13mp19 vector) | ~0.3% | G→T | [4] |
| Simian Kidney Cells (COS) (shuttle vector) | 2.5% - 4.8% | G→T | [5] | |
| O6-Methylguanine (O6-meG) | E. coli (M13mp18 vector) | Varies with sequence context (up to ~2.6-fold higher than repair-deficient strains) | G→A | [6] |
| Mouse Splenic T-lymphocytes (in vivo) | Up to 9.8 x 10-4% (in MGMT-deficient mice treated with TMZ) | Not specified | [7] |
Table 1: Comparison of Mutation Frequencies of Modified DNA Bases. This table presents the mutation frequencies and predominant mutation types for 5fC and other modified bases as reported in various studies. The experimental system is a critical factor in interpreting these values.
Mechanisms of Mutagenesis
The mutagenicity of a modified base is determined by how it is processed by the cellular machinery, particularly DNA polymerases and repair enzymes.
-
5-Formylcytosine (5fC): The aldehyde group of 5fC is chemically reactive and can form a Schiff base with the amine groups of proteins, leading to the formation of DNA-protein cross-links (DPCs).[3][8] These bulky adducts can block the progression of replicative DNA polymerases.[9][10] The stalled replication fork may then be rescued by specialized, lower-fidelity translesion synthesis (TLS) polymerases, which can bypass the lesion but are more prone to incorporating the wrong nucleotide, leading to mutations.[3] The primary mutagenic outcome of 5fC is the misincorporation of adenine (B156593) opposite the lesion, resulting in a C→T transition after the next round of replication.
-
8-Oxoguanine (8-oxoG): 8-oxoG is a common product of oxidative DNA damage. Due to its altered chemical structure, it can readily adopt a syn conformation, which allows it to form a Hoogsteen base pair with adenine.[11] This mispairing during DNA replication leads to G→T transversions.[4][5]
-
O6-Methylguanine (O6-meG): This lesion arises from exposure to alkylating agents. The methyl group at the O6 position of guanine (B1146940) disrupts the normal Watson-Crick hydrogen bonding with cytosine and instead favors pairing with thymine.[12] This mispairing is highly efficient and leads to G→A transition mutations.[6]
DNA Repair and Signaling Pathways
Cells have evolved sophisticated repair mechanisms to counteract the mutagenic effects of modified bases. The choice of repair pathway is crucial in determining the fate of the lesion.
5-Formylcytosine Repair
5fC is primarily recognized and excised by Thymine-DNA Glycosylase (TDG) as part of the Base Excision Repair (BER) pathway.[2][7] TDG cleaves the N-glycosidic bond between the 5fC base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. This AP site is then further processed by other BER enzymes, ultimately leading to the insertion of an unmodified cytosine.
Caption: TDG-mediated base excision repair pathway for 5fC.
General DNA Damage Response Signaling
When DNA lesions, particularly those that stall replication forks like 5fC-DPCs, are encountered, they can activate the DNA damage response (DDR) signaling cascade. The primary kinases involved in this response are ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) .[13][14][15][16][17] ATR is primarily activated by single-stranded DNA (ssDNA) regions that form at stalled replication forks, while ATM is mainly activated by double-strand breaks (DSBs).[14] The activation of these kinases leads to the phosphorylation of a multitude of downstream targets that coordinate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.
Caption: Simplified overview of ATM/ATR-mediated DNA damage signaling.
Experimental Protocols
Shuttle Vector Mutagenesis Assay
This assay is a powerful tool for studying the mutagenic potential of specific DNA lesions in both bacterial and mammalian cells.
Objective: To determine the mutation frequency and spectrum of a site-specifically incorporated modified base.
Workflow:
Caption: Workflow for a shuttle vector mutagenesis assay.
Detailed Methodology:
-
Oligonucleotide Synthesis: A short single-stranded DNA oligonucleotide containing the modified base of interest (e.g., 5fC) at a specific position is chemically synthesized.
-
Vector Construction: The shuttle vector, which contains origins of replication for both E. coli and a mammalian host, as well as a reporter gene (e.g., supF), is digested with restriction enzymes to create a gap. The synthesized oligonucleotide is then ligated into this gap.
-
Transformation/Transfection: The constructed vectors are introduced into the host cells. For E. coli, this is done via transformation. For mammalian cells, transfection methods such as electroporation or lipid-based reagents are used.
-
Replication: The shuttle vector replicates within the host cells, and the cellular machinery encounters the modified base.
-
Vector Rescue: After a period of replication, the progeny vectors are isolated from the host cells.
-
Analysis:
-
Mutation Frequency: The rescued vectors are transformed into an indicator strain of E. coli. For the supF assay, mutations in the supF gene are detected by a colorimetric assay (e.g., blue-white screening) on appropriate media. The mutation frequency is calculated as the ratio of mutant colonies to the total number of colonies.
-
Mutation Spectrum: The plasmids from mutant colonies are isolated, and the reporter gene is sequenced to identify the specific type and location of the mutation.
-
In Vitro DNA Polymerase Fidelity Assay
This assay directly measures the ability of a purified DNA polymerase to correctly incorporate nucleotides opposite a specific template base, including modified bases.
Objective: To determine the misincorporation frequency of a DNA polymerase when encountering a modified base.
Workflow:
Caption: Workflow for an in vitro DNA polymerase fidelity assay.
Detailed Methodology:
-
Primer-Template Preparation: A DNA template strand containing the modified base is annealed to a shorter, complementary primer strand. The 3' end of the primer is positioned just before the modified base.
-
Replication Reaction: The primer-template substrate is incubated with a purified DNA polymerase and a mixture of the four standard deoxynucleoside triphosphates (dNTPs). One or more of the dNTPs can be radioactively or fluorescently labeled for detection.
-
Primer Extension: The DNA polymerase extends the primer strand, incorporating nucleotides opposite the template strand.
-
Product Analysis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then imaged to visualize the extended primers.
-
Quantification: The intensity of the bands corresponding to the correctly extended product (incorporation of the correct nucleotide opposite the modified base) and the misincorporated products are quantified. The misincorporation frequency is calculated as the ratio of the intensity of the misincorporated product band to the total intensity of all extended product bands.
Conclusion
5-formylcytosine, while an essential intermediate in epigenetic regulation, possesses a measurable mutagenic potential. Its ability to induce C→T transitions and form replication-blocking DNA-protein cross-links underscores the importance of its efficient removal by the base excision repair pathway. While not as potent a mutagen as O6-methylguanine, its mutagenicity is comparable to that of 8-oxoguanine under certain conditions. Understanding the mutagenic properties of 5fC and other modified bases is critical for elucidating the complex interplay between DNA modification, repair, and the maintenance of genome stability in both normal physiology and disease states such as cancer. Further research using standardized experimental systems will be invaluable for a more precise quantitative comparison of the mutagenic threats posed by these various DNA lesions.
References
- 1. researchgate.net [researchgate.net]
- 2. Dynamics of the excised base release in thymine DNA glycosylase during DNA repair process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutations in the mutY gene of Escherichia coli enhance the frequency of targeted G:C-->T:a transversions induced by a single 8-oxoguanine residue in single-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic effects of oxidative DNA damage: comparative mutagenesis of 7,8-dihydro-8-oxoguanine and 7,8-dihydro-8-oxoadenine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-stranded shuttle phagemid for mutagenesis studies in mammalian cells: 8-oxoguanine in DNA induces targeted G.C-->T.A transversions in simian kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutagenic frequencies of site-specifically located O6-methylguanine in wild-type Escherichia coli and in a strain deficient in ada-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of O6-methylguanine-DNA methyltransferase in protecting from alkylating agent-induced toxicity and mutations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a versatile high-throughput mutagenesis assay with multiplexed short-read NGS using DNA-barcoded supF shuttle vector library amplified in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative study of mutagenesis by O6-methylguanine in the human Ha-ras oncogene in E. coli and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutagenesis by 8-oxoguanine: an enemy within - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of mutagenesis by O6-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ATM and ATR Activation Through Crosstalk Between DNA Damage Response Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. experts.llu.edu [experts.llu.edu]
Unmasking the Readers: A Comparative Guide to Protein Binding of 5-Formylcytosine and 5-Methylcytosine
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between proteins and modified DNA bases is paramount. This guide provides an objective comparison of protein binding to 5-formylcytosine (B1664653) (5fC) versus 5-methylcytosine (B146107) (5mC), supported by experimental data and detailed protocols to empower your research in epigenetics and drug discovery.
The subtle yet significant chemical differences between 5-formylcytosine (5fC) and 5-methylcytosine (5mC) play a crucial role in dictating their protein binding partners and, consequently, their biological functions. While 5mC is a well-established epigenetic mark associated with transcriptional repression, 5fC, an oxidation product of 5mC, is emerging as a dynamic modification involved in active DNA demethylation and potentially as a distinct epigenetic signal. The differential recognition of these marks by "reader" proteins is key to their downstream effects.
Quantitative Comparison of Protein Binding Affinities
A growing body of evidence reveals that a distinct set of proteins preferentially recognize and bind to 5fC over 5mC. These interactions are often characterized by their dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction. While comprehensive quantitative data across the proteome is still an active area of research, studies have begun to quantify these differential affinities for key proteins.
Below is a summary of experimentally determined dissociation constants (Kd) for proteins that exhibit differential binding to DNA containing 5fC versus other cytosine modifications.
| Protein | Modification | Dissociation Constant (Kd) | Comments |
| MPG (N-methylpurine DNA glycosylase) | 5fC | 13.4 ± 1.4 nM[1][2] | Strong and selective binding to 5fC. MPG is a DNA repair enzyme. |
| L3MBTL2 (Lethal(3)malignant brain tumor-like protein 2) | 5fC | 37.1 ± 5.6 nM[1][2] | Preferential binding to 5fC compared to unmodified cytosine. L3MBTL2 is a chromatin regulator. |
| Unmodified C | 81.2 ± 18.8 nM[1][2] |
Proteins with Preferential Binding to 5-Formylcytosine
Proteomic screens have identified a cohort of proteins that are significantly enriched on 5fC-containing DNA compared to 5mC, 5-hydroxymethylcytosine (B124674) (5hmC), and unmodified cytosine. These findings suggest that 5fC acts as a unique docking site for specific protein complexes, influencing chromatin structure and gene expression.
| Protein Family/Complex | Examples | Functional Class |
| Forkhead Box (FOX) Transcription Factors | FOXK1, FOXK2, FOXP1, FOXP4, FOXI3 | Transcriptional Regulation |
| DNA Repair Factors | MPG, TDG (Thymine DNA Glycosylase) | DNA Repair, Demethylation |
| Chromatin Regulators | L3MBTL2, EHMT1, NuRD complex components | Chromatin Remodeling, Gene Silencing |
Experimental Workflows and Signaling Pathways
The identification and characterization of proteins that differentially bind to 5fC and 5mC rely on a combination of robust biochemical and proteomic techniques. A general workflow for identifying these "reader" proteins is depicted below.
The Ten-Eleven Translocation (TET) enzymes are responsible for the oxidation of 5mC to 5hmC, 5fC, and 5-carboxylcytosine (5caC). This enzymatic cascade is a central pathway in active DNA demethylation. The presence of 5fC can then recruit specific binding proteins that may influence transcription or initiate base excision repair.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of differential protein binding to 5fC and 5mC. Below are protocols for key experiments, adapted for this specific application.
Protocol 1: DNA Affinity Pull-Down Assay
This method is used to isolate proteins that bind to a specific DNA sequence containing either 5fC or 5mC.
1. Probe Preparation:
-
Synthesize biotinylated double-stranded DNA oligonucleotides (typically 30-60 bp) containing a central CpG or other target sequence with either unmodified cytosine, 5mC, 5hmC, or 5fC.
-
Include a non-biotinylated competitor DNA in some reactions to assess binding specificity.
2. Nuclear Extract Preparation:
-
Isolate nuclei from the cells or tissue of interest using a standard protocol.
-
Extract nuclear proteins using a high-salt buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.
3. Binding Reaction:
-
Pre-clear the nuclear extract by incubating with streptavidin-coated magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared nuclear extract (typically 500 µg to 1 mg) with the biotinylated DNA probes (around 50-100 pmol) in a binding buffer (e.g., containing HEPES, KCl, MgCl2, DTT, and a non-specific competitor DNA like poly(dI-dC)) for 1-2 hours at 4°C with gentle rotation.
4. Protein-DNA Complex Capture and Washing:
-
Add streptavidin-coated magnetic beads to the binding reaction and incubate for another hour at 4°C.
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively with a series of wash buffers of decreasing salt concentration to remove non-specifically bound proteins.
5. Elution and Analysis:
-
Elute the bound proteins from the beads using a high-salt buffer or by boiling in SDS-PAGE loading buffer.
-
Analyze the eluted proteins by Western blotting for specific candidate proteins or by mass spectrometry for unbiased identification of the interactome. For quantitative mass spectrometry, stable isotope labeling by amino acids in cell culture (SILAC) or label-free quantification can be employed to compare the abundance of proteins pulled down with 5fC versus 5mC probes.
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect protein-DNA complexes based on their different migration through a non-denaturing polyacrylamide gel.
1. Probe Labeling:
-
Synthesize single-stranded DNA oligonucleotides (20-40 nt) with the desired modification (unmodified, 5mC, or 5fC).
-
Label the 5' end of one strand with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, fluorescent dye) tag.
-
Anneal the labeled strand with its complementary strand to generate double-stranded probes.
2. Binding Reaction:
-
Incubate the labeled probe (typically 20-50 fmol) with purified recombinant protein or nuclear extract in a binding buffer for 20-30 minutes at room temperature.
-
For competition assays, add an excess of unlabeled competitor DNA (unmodified, 5mC, or 5fC) to the reaction before adding the labeled probe.
3. Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or at 4°C.
4. Detection:
-
For radioactive probes, dry the gel and expose it to a phosphor screen or X-ray film.
-
For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging. A shift in the mobility of the labeled probe indicates the formation of a protein-DNA complex.
Protocol 3: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to map the genome-wide binding sites of a specific protein that recognizes 5fC. This requires a highly specific antibody that can distinguish the protein of interest bound to 5fC-containing DNA.
1. Cross-linking and Chromatin Preparation:
-
Cross-link protein-DNA complexes in living cells using formaldehyde (B43269).
-
Lyse the cells and isolate the nuclei.
-
Fragment the chromatin to an average size of 200-600 bp by sonication or enzymatic digestion.
2. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the candidate 5fC-binding protein overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specifically bound chromatin.
3. Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the formaldehyde cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
4. DNA Purification and Library Preparation:
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Prepare a sequencing library from the purified DNA.
5. Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms to identify regions of the genome that are enriched for the protein of interest. By correlating these binding sites with the genomic locations of 5fC (determined by techniques like 5fC-seq), one can infer the in vivo binding of the protein to 5fC.
This guide provides a foundational understanding of the differential protein binding landscapes of 5-formylcytosine and 5-methylcytosine. As research in this field continues to evolve, the application of these quantitative and genome-wide techniques will be instrumental in deciphering the complex regulatory roles of these fascinating epigenetic modifications.
References
The Oxidized Faces of Methylcytosine: A Comparative Analysis of 5fC and 5caC on DNA Methyltransferase Activity
For researchers in epigenetics, cancer biology, and drug development, understanding the intricate dance of DNA methylation is paramount. The discovery of oxidized 5-methylcytosine (B146107) (5mC) derivatives, 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC), has added new layers of complexity to this regulatory landscape. These modifications, generated by the Ten-Eleven Translocation (TET) family of enzymes, are not merely transient intermediates in DNA demethylation but also act as distinct epigenetic marks.[1][2][3] A critical aspect of their function is their influence on the enzymes that maintain DNA methylation patterns, the DNA methyltransferases (DNMTs).
This guide provides an objective comparison of the impact of 5fC and 5caC on the activity of key DNA methyltransferases, supported by experimental data. We delve into the quantitative effects on DNMT1 and DNMT3a and provide detailed protocols for the assays used to measure these interactions.
Quantitative Impact on DNMT Activity: A Comparative Summary
The presence of 5fC and 5caC in the DNA template strand significantly influences the activity of maintenance and de novo DNA methyltransferases. Experimental data reveals a general trend of inhibition, particularly for the maintenance methyltransferase DNMT1, suggesting a role for these oxidized bases in passive DNA demethylation.[4]
Studies have shown that the catalytic efficiency of human DNMT1 is progressively reduced as the oxidation state of the methyl group on the template cytosine increases.[5] The activity of DNMT1 decreases in the order of 5mC > 5hmC > 5fC > 5caC.[5] This inhibitory effect is crucial, as the failure of DNMT1 to methylate the newly synthesized DNA strand during replication leads to a passive loss of methylation marks.[4]
In contrast, the de novo methyltransferase DNMT3a exhibits a more varied response. While some studies show that 5caC-containing substrates are methylated with similar efficiency to 5mC-containing ones, the presence of 5fC can lead to an increase in methylation efficiency at adjacent sites.[4]
Below is a summary of the quantitative data on the relative activity of DNMT1 and DNMT3a on DNA substrates containing these modifications.
| DNA Substrate (Modification at CpG site) | Target DNMT | Relative Methylation Efficiency (Compared to 5mC) | Key Findings |
| 5-formylcytosine (5fC) | DNMT1 | Strongly Reduced | 5fC significantly blocks the maintenance activity of DNMT1, contributing to passive DNA demethylation.[4][5] |
| DNMT3a | Elevated | The presence of 5fC can result in increased methylation efficiencies at adjacent CpG sites by DNMT3a.[4] | |
| 5-carboxylcytosine (5caC) | DNMT1 | Most Strongly Reduced | 5caC shows the strongest inhibitory effect on DNMT1 activity among the oxidized methylcytosines.[5] |
| DNMT3a | Indistinguishable from 5mC | DNMT3a methylates substrates containing 5caC with an efficiency similar to that of substrates with 5mC.[4] |
Visualizing the Pathways and Processes
To better understand the context and mechanisms discussed, the following diagrams illustrate the key pathways and experimental workflows.
Experimental Protocols
The quantitative data presented above are primarily derived from highly sensitive in vitro assays. Below is a detailed methodology for a mass spectrometry-based DNMT activity assay, which is a gold-standard method for such studies.[5]
Protocol: Mass Spectrometry-Based DNMT1 Activity Assay
This protocol is adapted from methodologies used to study the kinetics of DNMT1-mediated cytosine methylation in the presence of oxidized forms of 5mC.[5]
1. Preparation of DNA Substrates:
-
Synthesize DNA oligonucleotides containing a single 5fC or 5caC modification at a specific CpG site. A typical substrate is a short double-stranded DNA duplex (e.g., 26-mer).[5]
-
The sequence should be designed to have a central CpG site where the modified base (X) is opposite an unmodified cytosine (C). For example: 5'-AGCTTATCGCAGCX GGCGCGAATCTGA-3'.
-
Anneal the modified oligonucleotide with its complementary unmodified strand to form the hemimethylated-like duplex DNA substrate.
2. In Vitro Methylation Reaction:
-
Prepare a reaction mixture containing the DNA substrate, recombinant human DNMT1 enzyme, and the methyl donor S-adenosylmethionine (SAM).
-
Reaction Buffer: A typical buffer would be 50 mM Tris-HCl (pH 7.8), 1 mM EDTA, and 1 mM DTT.
-
Reaction Components:
-
DNA substrate (e.g., 1 µM)
-
Recombinant human DNMT1 (concentration to be optimized, e.g., 50-200 nM)
-
S-adenosylmethionine (SAM) (e.g., 160 µM)
-
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes) to allow for the methylation of the target cytosine.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg2+ and proteinase K to digest the enzyme).
3. DNA Digestion and Sample Preparation:
-
Purify the DNA from the reaction mixture, for example, by ethanol (B145695) precipitation.
-
Enzymatically digest the purified DNA to its constituent 2'-deoxynucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
For quantitative analysis, spike the sample with a known amount of a stable isotope-labeled internal standard, such as 13C1015N2-5mC.[5]
4. Quantification by HPLC-ESI-MS/MS:
-
Analyze the digested nucleoside mixture using capillary High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS).
-
Separate the nucleosides by HPLC on a C18 column.
-
Detect and quantify the amount of newly formed 5mC by monitoring the specific mass transitions of 5mC and the internal standard in the mass spectrometer.
5. Data Analysis:
-
Generate a calibration curve using known amounts of 5mC and the internal standard.
-
Calculate the amount of 5mC formed in each reaction at each time point.
-
Determine the initial reaction velocities and perform kinetic analysis (e.g., Michaelis-Menten plots) to determine parameters like Vmax and Km, from which the catalytic efficiency (kcat/Km) can be derived.
Alternative Assay Methodologies:
While mass spectrometry provides high accuracy, other methods are also available for assessing DNMT activity:
-
Fluorometric Assays: These assays often use a DNA substrate with a fluorophore and a quencher. Methylation by a DNMT protects the DNA from cleavage by a methylation-sensitive restriction enzyme. Cleavage would otherwise separate the fluorophore and quencher, leading to a fluorescence signal.[6][7]
-
Colorimetric Assays: These are often ELISA-like assays. A DNA substrate is immobilized on a microplate. After the methylation reaction, a specific antibody against 5-methylcytosine is used to detect the newly added methyl groups, which is then quantified using a color-developing secondary antibody.[6][8][9]
Conclusion for the Scientific Community
The oxidized methylcytosines, 5fC and 5caC, are potent modulators of DNA methyltransferase activity. Their strong inhibitory effect on the maintenance methyltransferase DNMT1 provides a clear mechanism for replication-dependent passive DNA demethylation.[4][5] The differential response of the de novo methyltransferase DNMT3a suggests a more complex regulatory role for these marks, potentially influencing the establishment of new methylation patterns.[4]
For researchers in drug development, the interplay between TET-mediated oxidation and DNMT activity presents novel therapeutic avenues. Modulating the levels of 5fC and 5caC could indirectly influence the fidelity of methylation maintenance, offering a new strategy for epigenetic reprogramming in diseases like cancer. The experimental protocols detailed here provide a robust framework for investigating these interactions and for screening compounds that may disrupt this critical epigenetic balance. A thorough understanding of how these "forgotten" bases influence the core methylation machinery is essential for advancing our knowledge of epigenetic regulation in health and disease.
References
- 1. Quantification of Oxidized 5-Methylcytosine Bases and TET Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA methylation kits | Abcam [abcam.com]
- 4. Effects of Tet-induced Oxidation Products of 5-Methylcytosine on Dnmt1- and DNMT3a-mediated Cytosine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maintenance DNA methyltransferase activity in the presence of oxidized forms of 5-methylcytosine: structural basis for ten eleven translocation-mediated DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence-based high-throughput assay for human 5-methylcytosine DNA methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNMT Activity Assay Kit (Colorimetric) (ab113467) | Abcam [abcam.com]
- 9. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit | EpigenTek [epigentek.com]
The Evolving Landscape of 5-Formylcytosine: An Epigenetic Regulator Influencing Gene Expression
Once considered a mere transient intermediate in the DNA demethylation pathway, 5-formylcytosine (B1664653) (5fC) is now emerging as a stable epigenetic mark with significant roles in regulating gene expression. Accumulating evidence, supported by advanced quantitative and sequencing methodologies, points to a complex and context-dependent correlation between 5fC levels and transcriptional activity. This guide provides a comparative overview of key findings, experimental approaches, and the current understanding of how this "seventh" base of the genome influences the transcriptional landscape.
Correlation with Gene Expression: From Poised Enhancers to Active Transcription
The relationship between 5fC and gene expression is not a simple one-to-one correlation but is instead influenced by genomic context, cell type, and developmental stage. While early studies pointed towards its role in preparing genes for activation, recent findings have established a more direct role in promoting transcription.
Genome-wide mapping in mouse embryonic stem cells (mESCs) has revealed that 5fC is preferentially located at poised enhancers and other gene regulatory elements.[1][2] This enrichment suggests a role for 5fC in the epigenetic priming of enhancers, setting the stage for future gene activation.[1][2] In the absence of the DNA glycosylase TDG, which excises 5fC, an accumulation of this mark correlates with increased binding of the transcriptional co-activator p300 at these poised enhancers.[1]
Furthermore, studies have shown a positive correlation between 5fC levels at CpG island (CGI) promoters and active gene expression.[3] CGI promoters with a higher relative enrichment of 5fC compared to 5-methylcytosine (B146107) (5mC) or 5-hydroxymethylcytosine (B124674) (5hmC) are associated with transcriptionally active genes.[3] These 5fC-rich promoters are also characterized by elevated levels of the activating histone mark H3K4me3 and are frequently bound by RNA Polymerase II (Pol II).[3]
A groundbreaking 2024 study has solidified the role of 5fC as an activating epigenetic mark, particularly for genes transcribed by RNA Polymerase III (Pol III) during zygotic genome activation in Xenopus and mouse embryos.[4][5][6] This research demonstrated that 5fC is highly enriched on Pol III target genes, such as tRNA genes, and is required to promote Pol III recruitment and subsequent tRNA expression.[5] Manipulating the levels of enzymes that add or remove 5fC directly impacted gene expression, with increased 5fC leading to higher expression and decreased 5fC resulting in reduced expression.[6]
However, the presence of 5fC can also have a direct impact on the transcriptional machinery itself. In vitro studies have shown that both 5fC and its oxidation product, 5-carboxylcytosine (5caC), can cause increased backtracking and pausing of RNA Polymerase II, as well as reduced fidelity in nucleotide incorporation.[2] This suggests that while 5fC at regulatory elements may promote transcription, its presence within a transcribed region could modulate the elongation phase.
Quantitative Data Summary
The following table summarizes key quantitative findings from studies investigating the correlation between 5fC levels and gene expression.
| Study System | Genomic Feature | Observation | Correlation with Gene Expression | Reference |
| Mouse Embryonic Stem Cells (mESCs) | Poised Enhancers | 5fC is preferentially enriched. | Priming for activation | [1][2] |
| Tdg null mESCs | Poised Enhancers | Accumulation of 5fC correlates with increased p300 binding. | Positive | [1] |
| mESCs | CpG Island Promoters | Higher relative enrichment of 5fC compared to 5mC/5hmC. | Positive | [3] |
| mESCs | 5fC-enriched Promoters | Overlap with H3K4me3 marks and Pol II binding sites. | Positive | [3] |
| Xenopus and Mouse Embryos | Pol III Target Genes (e.g., tRNA genes) | High enrichment of 5fC during zygotic genome activation. | Activating | [4][5] |
| In vitro transcription assays | Transcribed Region | 5fC leads to increased RNAPII backtracking and pausing. | Modulatory/Inhibitory to elongation | [2] |
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the DNA demethylation pathway and the experimental workflow for detecting 5fC.
References
- 1. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epigenie.com [epigenie.com]
- 3. Genome-wide distribution of 5-formylcytosine in embryonic stem cells is associated with transcription and depends on thymine DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theanalyticalscientist.com [theanalyticalscientist.com]
- 5. 5-Formylcytosine is an activating epigenetic mark for RNA Pol III during zygotic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
Unraveling the Epigenetic Code: A Comparative Guide to 5-Formylcytosine and 5-Carboxylcytosine
For researchers, scientists, and drug development professionals, understanding the nuanced roles of DNA modifications is paramount. This guide provides a comprehensive comparison of two key intermediates in the active DNA demethylation pathway: 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC). We delve into their distinct biological significance, supported by experimental data, detailed protocols, and visual pathways to illuminate their functions in the epigenetic landscape.
In the intricate world of epigenetics, the dynamic regulation of gene expression is orchestrated by a symphony of chemical modifications to DNA and its associated proteins. Beyond the well-known 5-methylcytosine (B146107) (5mC), a family of its oxidized derivatives has emerged as critical players in shaping the genome. Among these, 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC) are transient but crucial intermediates in the process of active DNA demethylation. Both are generated through the iterative oxidation of 5mC by the Ten-Eleven Translocation (TET) family of dioxygenases.[1][2] Their subsequent recognition and excision by Thymine (B56734) DNA Glycosylase (TDG) trigger the base excision repair (BER) pathway, ultimately restoring an unmodified cytosine.[3][4] While sharing a common pathway, emerging evidence suggests that 5fC and 5caC are not merely passive intermediates but possess unique biological properties that influence DNA structure, protein interactions, and transcription.
Quantitative Comparison: Abundance and Processing
The relative abundance and processing efficiency of 5fC and 5caC provide insights into their distinct roles. Quantitative mass spectrometry has revealed that in mouse embryonic stem cells (ESCs), 5fC is significantly more abundant than 5caC.[5][6] This suggests potential differences in their rates of formation or removal.
| Modification | Abundance in Mouse ESCs (per 10^6 Cytosines) | Reference |
| 5-hydroxymethylcytosine (5hmC) | ~1,300 | [5][6] |
| 5-formylcytosine (5fC) | ~20 | [5][6] |
| 5-carboxylcytosine (5caC) | ~3 | [5][6] |
Table 1: Relative abundance of oxidized 5-methylcytosine derivatives in mouse embryonic stem cells.
The efficiency of their removal by TDG is a critical factor governing their steady-state levels. While both are recognized by TDG, in vitro studies have shown that 5fC is generally a better substrate for TDG than 5caC, suggesting a more rapid excision rate for 5fC.[2][7] However, both are excised much more efficiently than other cytosine modifications like 5hmC, which is not a substrate for TDG.[2]
| Substrate | TDG Excision Efficiency | Reference |
| 5-formylcytosine (G•5fC) | High | [2][7] |
| 5-carboxylcytosine (G•5caC) | Moderate to High | [2][7] |
| 5-hydroxymethylcytosine (G•5hmC) | Negligible | [2] |
Table 2: Substrate preference of Thymine DNA Glycosylase (TDG) for oxidized cytosine modifications.
Impact on Transcription: A Shared Role in Pausing
A key functional convergence of 5fC and 5caC lies in their ability to impede transcriptional elongation. In vitro transcription assays have demonstrated that the presence of either 5fC or 5caC in a DNA template significantly reduces the rate of transcription by RNA Polymerase II (Pol II).[1] This pausing effect is not observed with 5mC or 5hmC.[1] The slowdown in transcription is accompanied by an increase in Pol II backtracking, suggesting that these modifications create a physical impediment to the transcriptional machinery.[1] This pausing may serve as a window of opportunity for the recruitment of DNA repair machinery or other regulatory factors.
| DNA Modification | Effect on RNA Polymerase II Elongation | Reference |
| 5-formylcytosine (5fC) | Significant Pausing | [1] |
| 5-carboxylcytosine (5caC) | Significant Pausing | [1] |
| 5-methylcytosine (5mC) | No noticeable difference from unmodified cytosine | [1] |
| 5-hydroxymethylcytosine (5hmC) | No noticeable difference from unmodified cytosine | [1] |
Table 3: Impact of cytosine modifications on RNA Polymerase II transcription elongation.
Distinctive Features: Protein Interactions and Chemical Reactivity
Despite their shared role in the demethylation pathway and transcriptional pausing, 5fC and 5caC exhibit distinct characteristics, particularly in their interactions with other proteins and their chemical nature.
5-formylcytosine (5fC): A Chemically Reactive Epigenetic Mark
The aldehyde group of 5fC makes it chemically unique among DNA bases. This reactive group can form a Schiff base with the primary amine groups of lysine (B10760008) residues in nearby proteins, leading to the formation of reversible DNA-protein crosslinks.[8] This covalent interaction suggests a novel mechanism for the recruitment and stabilization of protein complexes on DNA, potentially influencing chromatin structure and gene regulation in a manner distinct from other DNA modifications.[8]
5-carboxylcytosine (5caC): A Stable Intermediate with Specific Readers
While less chemically reactive than 5fC, 5caC is recognized by a specific set of proteins. The carboxyl group of 5caC can engage in specific hydrogen bonding interactions, allowing for its selective recognition by reader proteins.[7] Although the repertoire of 5caC-specific binders is still being explored, their existence points towards a functional role for 5caC beyond being a simple precursor to an unmodified cytosine.
Visualizing the Pathways and Workflows
To better understand the biological context and experimental approaches for studying 5fC and 5caC, the following diagrams illustrate the active DNA demethylation pathway and a general workflow for their comparative analysis.
Caption: Active DNA demethylation pathway involving 5fC and 5caC.
Caption: Generalized workflow for comparative analysis of 5fC and 5caC.
Experimental Protocols for 5fC and 5caC Mapping
Accurate mapping of 5fC and 5caC at a genome-wide scale is crucial for understanding their distribution and function. Here, we outline the key steps for two powerful techniques: Methylation-Assisted Bisulfite Sequencing (MAB-seq) for the combined detection of 5fC and 5caC, and a non-bisulfite alternative, Pyridine (B92270) Borane Sequencing (PS), for their specific detection.
Protocol 1: Methylation-Assisted Bisulfite Sequencing (MAB-seq)
This method allows for the direct, single-base resolution mapping of 5fC and 5caC.[3][9]
-
Genomic DNA Isolation: Extract high-quality genomic DNA from the cells or tissues of interest.
-
M.SssI Methyltransferase Treatment: Treat the genomic DNA with M.SssI CpG methyltransferase. This enzyme methylates all unmodified cytosines at CpG dinucleotides, converting them to 5mC. 5fC and 5caC are not affected by this treatment.
-
Bisulfite Conversion: Perform standard bisulfite conversion on the M.SssI-treated DNA. During this step, unmodified cytosines that were protected by M.SssI treatment (now 5mC) and endogenous 5mC and 5hmC will be read as cytosine. In contrast, 5fC and 5caC will be deaminated to uracil (B121893) and subsequently read as thymine during sequencing.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the bisulfite-converted DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome. The positions where a 'C' in the reference genome is read as a 'T' represent the locations of 5fC or 5caC.
Protocol 2: Pyridine Borane Sequencing (PS) for 5fC and 5caC
This is a bisulfite-free method for the specific sequencing of 5fC and 5caC.[10]
-
Genomic DNA Isolation: Isolate high-quality genomic DNA.
-
Pyridine Borane Reduction: Treat the genomic DNA with pyridine borane. This chemical reduces 5fC and 5caC to dihydrouracil (B119008) (DHU). Other cytosine modifications (C, 5mC, 5hmC) are not affected.
-
PCR Amplification: During subsequent PCR amplification for library preparation, DNA polymerases read DHU as thymine (T).
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome. Genomic positions where a 'C' is read as a 'T' correspond to the original locations of 5fC or 5caC. To distinguish between 5fC and 5caC, a further modification of this protocol (PS-c) can be employed, which involves a pre-treatment to protect 5fC from reduction.[10]
Conclusion
While both 5-formylcytosine and 5-carboxylcytosine are integral to the active DNA demethylation pathway, they are emerging as more than just transient intermediates. Their distinct abundances, differential processing by TDG, and unique chemical properties and protein interactions suggest specific regulatory roles in the cell. The ability of 5fC to form covalent linkages with proteins opens up new avenues for understanding chromatin dynamics, while the specific recognition of 5caC hints at its role as a stable epigenetic mark. The continued development of sensitive and specific mapping techniques will be instrumental in fully elucidating the individual contributions of 5fC and 5caC to the complex language of the epigenome, with significant implications for both basic research and the development of novel therapeutic strategies.
References
- 1. 5-Formyl- and 5-carboxyl-cytosine reduce the rate and substrate specificity of RNA polymerase II transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymine DNA Glycosylase Can Rapidly Excise 5-Formylcytosine and 5-Carboxylcytosine: POTENTIAL IMPLICATIONS FOR ACTIVE DEMETHYLATION OF CpG SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide Profiling of 5fC and 5caC, Other DNA Methylation Variants Analysis - CD BioSciences [epigenhub.com]
- 4. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thymine DNA glycosylase specifically recognizes 5-carboxylcytosine-modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversible DNA-protein cross-linking at epigenetic DNA marks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylation-assisted bisulfite sequencing to simultaneously map 5fC and 5caC on a genome-wide scale for DNA demethylation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New sequencing methods for distinguishing DNA modifications — Nuffield Department of Women's & Reproductive Health [wrh.ox.ac.uk]
Safety Operating Guide
Proper Disposal of 2'-Deoxy-5-formylcytidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like 2'-Deoxy-5-formylcytidine are paramount for ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information, including a step-by-step operational plan for the appropriate disposal of this compound, a nucleoside analog used in chemotherapeutic and epigenetic research.[1][2]
This compound is a white powder with a molecular weight of 255.23 g/mol .[1][2] While specific toxicological properties have not been fully investigated for all such novel compounds, it is prudent to handle it as a potentially hazardous chemical.[3] Cytidine analogues, as a class, are known to potently inhibit DNA synthesis and function, and can induce apoptosis (cell death). Therefore, meticulous care in its use and disposal is critical.
Key Chemical and Safety Data
A summary of the key data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃N₃O₅ | [1][2] |
| Molecular Weight | 255.23 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [1][2] |
| Storage | Store at -20°C for long-term stability | [2] |
| Purity | ≥ 95% (HPLC) | [2] |
Experimental Protocol for Proper Disposal
The following protocol outlines the step-by-step procedure for the safe disposal of this compound. This protocol is based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.[4][5]
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[3][6]
-
Conduct all handling and disposal procedures within a certified chemical fume hood to avoid inhalation of the powder.[3]
-
Ensure adequate ventilation in the laboratory.[3]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including empty vials, contaminated weighing paper, and disposable labware (e.g., pipette tips), in a dedicated, clearly labeled hazardous waste container.[4]
-
The container should be made of a material compatible with the chemical and have a secure lid.
-
-
Contaminated Sharps:
-
Dispose of any sharps (e.g., needles, razor blades) contaminated with this compound in a designated, puncture-proof sharps container for hazardous chemical waste.[4]
-
-
Liquid Waste (if applicable):
-
If this compound has been dissolved in a solvent, collect the solution in a labeled, leak-proof hazardous waste container.
-
Do not mix with other incompatible waste streams.[4]
-
3. Waste Labeling and Storage:
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date of accumulation.
-
The primary hazards associated with the chemical (e.g., "Toxic," "Handle with Care").
-
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[4]
4. Disposal Coordination:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup for the waste.
-
Follow all institutional and local regulations for hazardous waste disposal.[4]
5. Decontamination:
-
Thoroughly decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound.
-
Use an appropriate cleaning agent as recommended by your institution's safety protocols.
-
Dispose of any contaminated cleaning materials (e.g., wipes, paper towels) as hazardous solid waste.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling 2'-Deoxy-5-formylcytidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2'-Deoxy-5-formylcytidine. As a nucleoside analog with cytotoxic properties, stringent adherence to safety protocols is paramount to ensure personnel safety and prevent environmental contamination.[1] This document offers procedural, step-by-step guidance to address key operational questions.
Hazard Identification and Risk Assessment
This compound is a nucleoside analog that functions as a chemotherapeutic agent.[1] It is known to be cytotoxic by interfering with DNA, RNA, and protein synthesis.[1] Due to its cytotoxic nature, it should be handled with the same precautions as other antineoplastic agents. All personnel must be trained on the potential hazards and the specific procedures outlined in this guide and the material's Safety Data Sheet (SDS) before commencing any work.
Key Hazards:
-
Cytotoxic: Can inhibit or prevent cell function.
-
Potential for Genotoxicity, Carcinogenicity, and Teratogenicity: As with many cytotoxic agents, there is a risk of genetic damage, cancer, and developmental harm.
-
Routes of Exposure: Inhalation of aerosols or powders, dermal contact, and ingestion.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves, double-gloved | Provides maximum protection against dermal absorption. The outer glove should be changed immediately upon contamination. |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown made of a non-permeable material | Protects the body from splashes and spills. |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes. |
| Face Protection | Full-face shield worn over safety goggles | Recommended when there is a significant risk of splashing. |
| Respiratory Protection | N95 respirator or higher | Required when handling the powder form outside of a containment device to prevent inhalation. |
Operational Plan: Step-by-Step Handling Workflow
Adherence to a strict operational workflow is critical to minimize exposure and contamination. The following diagram and steps outline the recommended procedure for handling this compound.
Experimental Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a Class II Type B2 biological safety cabinet.
-
Post warning signs indicating that a cytotoxic agent is in use.
-
Assemble all necessary materials, including the chemical, solvents, labware, and waste containers, before starting.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling (in a Containment Device):
-
Perform all manipulations of the powdered form, such as weighing, within a certified chemical fume hood or biological safety cabinet to prevent aerosolization.
-
When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
Keep all containers with the compound sealed when not in immediate use.
-
-
Cleanup and Decontamination:
-
Following the completion of work, decontaminate all surfaces and equipment. A recommended procedure is to first use a detergent-based cleaner, followed by a thorough rinse with water.[4] For nucleic acid contaminants, a 10% bleach solution can be effective, followed by a water rinse to prevent corrosion.[5][6]
-
Decontaminate all disposable materials before placing them in the appropriate waste stream.
-
Doff PPE in a designated area, removing the most contaminated items first.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[7] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Spill | Evacuate the immediate area. For small spills (<5 mL), trained personnel wearing appropriate PPE can clean it up using a chemotherapy spill kit. For larger spills, evacuate the area, restrict access, and contact the institution's environmental health and safety department.[7] |
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and exposure to others.
Disposal Protocol:
-
Segregation: All waste contaminated with this compound must be segregated from other laboratory waste streams.[8][9]
-
Containers: Use designated, clearly labeled, puncture-resistant, and leak-proof containers for cytotoxic waste. These are often color-coded purple.[10]
-
Contaminated Solids: All disposable PPE, absorbent pads, and other contaminated solid materials should be placed in the designated cytotoxic waste container.[8]
-
Contaminated Liquids: Unused solutions and contaminated liquid waste should be collected in a sealed, labeled container for hazardous waste disposal. Do not pour this waste down the drain.
-
Contaminated Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated cytotoxic sharps container.
-
Final Disposal: All cytotoxic waste should be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration.[8][10]
By implementing these safety and handling procedures, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet for the most comprehensive information.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. www3.paho.org [www3.paho.org]
- 3. Cytotoxic Drugs and Related Waste: A Risk Management Guide for South Australian Health Services 2015 | SA Health [sahealth.sa.gov.au]
- 4. web.uri.edu [web.uri.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 7. uwyo.edu [uwyo.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. danielshealth.ca [danielshealth.ca]
- 10. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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